molecular formula C2H5NO2 B145844 Methyl Carbamate CAS No. 598-55-0

Methyl Carbamate

Cat. No.: B145844
CAS No.: 598-55-0
M. Wt: 75.07 g/mol
InChI Key: GTCAXTIRRLKXRU-UHFFFAOYSA-N
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Description

Methyl Carbamate (CAS 598-55-0) is the simplest ester of carbamic acid, appearing as a white crystalline solid with a melting point of 54-56°C and high water solubility (700 g/L at 20°C) . This compound serves as a fundamental building block and protective group in organic synthesis, particularly in the pharmaceutical industry where the carbamate group is a key structural motif due to its stability and resemblance to peptide bonds . It is used in the manufacture of dimethylol this compound-based resins for textile finishes, which provide durable-press and flame-retardant properties, and as a reactive intermediate in the production of polymers and insecticides . In biochemical research, its structural resemblance to a peptide bond makes it a subject of interest for studying enzyme inhibition and metabolic pathways . This compound is classified as suspected of causing cancer and may cause skin and serious eye irritation . This product is intended for research purposes or further manufacturing use only. It is not intended for direct human use, consumption, or diagnostic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl carbamate
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InChI

InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)
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InChI Key

GTCAXTIRRLKXRU-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)N
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Molecular Formula

C2H5NO2
Record name METHYL CARBAMATE
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DSSTOX Substance ID

DTXSID8020834
Record name Methyl carbamate
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Molecular Weight

75.07 g/mol
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Physical Description

Methyl carbamate appears as white crystals. (NTP, 1992), Dry Powder; Liquid, White solid; sublimes at room temperature; [Merck Index] White crystalline solid; [MSDSonline]
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Record name Carbamic acid, methyl ester
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Boiling Point

351 °F at 760 mmHg (NTP, 1992), 177 °C
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN WATER: 217 PARTS IN 100 @ 11 °C, SOL IN ETHANOL: 73 PARTS IN 100 @ 15 °C; SOL IN ETHER, In water, 6.91X10+5 mg/l at 15.5 °C
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Density

1.1361 at 133 °F (NTP, 1992) - Denser than water; will sink, 1.1361 g/cu cm at 56 °C
Record name METHYL CARBAMATE
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Vapor Pressure

0.56 [mmHg]
Record name Methyl carbamate
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Color/Form

WHITE CRYSTALS, NEEDLES

CAS No.

598-55-0
Record name METHYL CARBAMATE
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Record name Carbamic acid, methyl ester
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Melting Point

129 °F (NTP, 1992), 52-54 °C
Record name METHYL CARBAMATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Carbamate from Urea and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl carbamate from urea and methanol, a significant reaction in the pursuit of greener and more economical chemical processes. This compound is a crucial intermediate in the production of pharmaceuticals, insecticides, and polymers.[1] This document details the core chemical principles, experimental methodologies, and critical process parameters, presenting quantitative data in accessible formats and visualizing key pathways and workflows.

Core Reaction and Mechanism

The synthesis of this compound from urea and methanol is fundamentally an alcoholysis reaction where methanol reacts with urea to form this compound and ammonia.[1] The overall chemical equation for this reaction is:

CO(NH₂)₂ + CH₃OH ⇌ CH₃OC(O)NH₂ + NH₃

This reaction is reversible, and the presence of the ammonia by-product can influence the reaction equilibrium.[2] Therefore, the removal of ammonia as it is formed is a key strategy to drive the reaction towards the product side and improve the yield of this compound.[2][3]

The synthesis can be part of a two-step process to produce dimethyl carbonate (DMC), where this compound is the intermediate.[4][5] The second step involves the reaction of this compound with another molecule of methanol to yield DMC and more ammonia.[4]

Reaction_Pathway cluster_step2 Optional Second Step Urea Urea CO(NH₂)₂ MethylCarbamate This compound CH₃OC(O)NH₂ Urea->MethylCarbamate + CH₃OH Methanol1 Methanol CH₃OH Ammonia1 Ammonia NH₃ MethylCarbamate->Ammonia1 - NH₃ DMC Dimethyl Carbonate (CH₃O)₂CO MethylCarbamate->DMC + CH₃OH Methanol2 Methanol CH₃OH Ammonia2 Ammonia NH₃ DMC->Ammonia2 - NH₃

Experimental Conditions and Data

The synthesis of this compound can be performed under various conditions, with and without catalysts. The choice of reaction parameters significantly impacts the conversion of urea and the selectivity and yield of this compound.

Non-Catalytic Synthesis

The reaction can proceed without a catalyst, typically requiring elevated temperatures and pressures. The removal of ammonia is crucial for achieving high yields.

Reactant Ratio (Methanol:Urea)Temperature (°C)Pressure (MPa)Time (h)Urea Conversion (%)MC Selectivity (%)MC Yield (%)Reference
15:11502.0----[6]
-120-2000.1-3.00.5-20-High-[7]
----96-9885-99-[8]
Catalytic Synthesis

Various catalysts have been employed to improve the reaction rate and allow for milder reaction conditions. Metal oxides and solid superacids are among the commonly investigated catalysts.

CatalystReactant Ratio (Methanol:Urea)Temperature (°C)Pressure (MPa)Time (h)Urea Conversion (%)MC Selectivity (%)MC Yield (%)Reference
γ-Al₂O₃-1800.62---[9]
ZnO8.2:1--4~100--[3]
Polyphosphoric Acid14:11407.8 atm4--up to 98%[4]
Ni₅Ca₅(PO₄)₆F₂15:11600.6 (CO₂)699.898.998.8[10]
SO₄²⁻/ZnO-TiO₂14:1160-6---[6]

Detailed Experimental Protocols

The following protocols are generalized from various reported methods for the synthesis of this compound in a laboratory setting.

General Batch Reactor Protocol (Catalytic)

This protocol describes a typical synthesis using a batch reactor and a solid catalyst.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification Reactants Charge Reactor: - Urea - Methanol - Catalyst Seal Seal Reactor Reactants->Seal Purge Purge with Inert Gas (e.g., N₂ or CO₂) Seal->Purge Pressurize Pressurize (if required) Purge->Pressurize Heat Heat to Reaction Temperature (e.g., 160-180°C) Pressurize->Heat Stir Stir for Reaction Time (e.g., 2-6 hours) Heat->Stir Vent Periodically Vent Ammonia Stir->Vent Vent->Stir Cool Cool Reactor to Room Temp. Filter Filter to Remove Catalyst Cool->Filter Distill Distill to Remove Excess Methanol Filter->Distill Recrystallize Recrystallize Crude Product (e.g., from ether) Distill->Recrystallize Dry Dry Purified this compound Recrystallize->Dry

Methodology:

  • Reactor Charging: In a high-pressure autoclave equipped with a magnetic stirrer and a temperature control system, add methanol, urea, and the chosen catalyst.[9][10] A typical molar ratio of methanol to urea is in the range of 6:1 to 20:1.[4]

  • Inerting and Pressurization: Seal the reactor and purge it with an inert gas like nitrogen or carbon dioxide to remove air.[9][10] If the reaction is to be carried out under a specific initial pressure, pressurize the reactor accordingly.

  • Reaction: Heat the reactor to the desired temperature, typically between 140°C and 180°C, while stirring the mixture.[4][9] The reaction is allowed to proceed for a specified duration, generally ranging from 2 to 6 hours.[9] During the reaction, the ammonia produced can be periodically vented to shift the equilibrium towards the product.[9]

  • Cooling and Depressurization: After the reaction time is complete, cool the reactor to room temperature and carefully release any remaining pressure.

  • Product Isolation and Purification:

    • Recover the catalyst by filtration.[9]

    • The filtrate, containing this compound, unreacted urea, and excess methanol, is then subjected to distillation to remove the methanol.[9]

    • The resulting crude solid this compound can be further purified by recrystallization from a suitable solvent, such as ether, to remove unreacted urea.[9]

    • The purified this compound crystals are then dried.

Side Reactions and Impurities

Under certain conditions, side reactions can occur, leading to the formation of by-products and reducing the yield of this compound. Potential side products include isocyanic acid, biuret, and cyanuric acid, which can arise from the decomposition of urea at higher temperatures.[4] The ammonia generated can also react with methanol to form methylamines.[4]

Conclusion

The synthesis of this compound from urea and methanol presents a viable and more environmentally friendly alternative to traditional phosgene-based routes. Achieving high yields and selectivity is contingent on the careful control of reaction conditions, including temperature, pressure, and reactant ratios. The use of catalysts can significantly enhance the reaction efficiency. Furthermore, effective removal of the ammonia by-product is a critical factor in driving the reversible reaction to completion. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to develop and optimize the production of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl carbamate (also known as methylurethane) is the simplest ester of carbamic acid. It serves as a crucial intermediate in the textile and polymer industries, as well as in the synthesis of pharmaceuticals and insecticides.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Chemical Structure and Properties

This compound is a white crystalline solid at room temperature.[3][4] Its structure consists of a methyl ester of a carbamic acid.

Molecular Structure

The Lewis structure of this compound reveals a central carbonyl carbon double-bonded to one oxygen and single-bonded to a nitrogen and a methoxy group.[5] The molecule is planar at the carbamate group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂H₅NO₂[1][3]
Molar Mass 75.07 g/mol [1][4]
Melting Point 52-58 °C[1][3][6]
Boiling Point 176-177 °C[1][3][6]
Density 1.136 g/cm³ (at 56 °C)[1]
Water Solubility 20 g/L to 700 g/L (20 °C)[1][3]
logP -0.66[4]
pKa 13.37 ± 0.50 (Predicted)[6]
Flash Point 93 °C[3][6]
Refractive Index 1.4125 (at 56 °C)[4][6]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple, showing two main signals.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.3broad singlet2H-NH₂
~3.66singlet3H-OCH₃

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~150-163C=O (carbonyl)
~50-52-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3442-3332N-H stretchAmine (-NH₂)
1745-1694C=O stretchCarbonyl
1616-1610N-H bendAmine (-NH₂)
1365-1346C-N stretchCarbamate
1216-1036C-O stretchEster
Mass Spectrometry

The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns. The molecular ion (M+) peak is observed at m/z = 75. A prominent fragment is often seen at m/z = 44, corresponding to the loss of the methoxy group and rearrangement.

Below is a diagram illustrating a plausible fragmentation pathway for this compound.

fragmentation MethylCarbamate [CH₃OC(O)NH₂]⁺ m/z = 75 Fragment1 [C(O)NH₂]⁺ m/z = 44 MethylCarbamate->Fragment1 - •OCH₃ Fragment2 [OCH₃]•

Caption: Mass spectrometry fragmentation of this compound.

Experimental Protocols

Synthesis of this compound from Urea and Methanol

This method is a common and relatively green route for the synthesis of this compound.

Materials:

  • Urea

  • Methanol

  • Catalyst (e.g., ZnO, MgO, or none)[7]

  • High-pressure reactor with a magnetic stirrer and temperature control[8][9]

  • Distillation apparatus

  • Ether

  • Filtration setup

Procedure:

  • Charge the high-pressure reactor with methanol and urea. A typical molar ratio of methanol to urea is in the range of 1:1 to 100:1.[2]

  • If a catalyst is used, add it to the reactor.[7]

  • Seal the reactor and heat the mixture to a temperature between 120 °C and 200 °C with stirring.[2] The reaction is typically carried out under a pressure of 0.1 to 3.0 MPa.[2]

  • During the reaction, ammonia gas is formed. This can be periodically released to drive the reaction forward.[8][9] The reaction time can range from 0.5 to 20 hours.[2]

  • After the reaction is complete, cool the reactor to room temperature.[8][9]

  • If a solid catalyst was used, filter the reaction mixture to recover the catalyst.[8][9]

  • Distill the filtrate to remove excess methanol.[8][9]

  • The resulting crude solid this compound can be further purified by recrystallization from a suitable solvent like ether.[8][9]

The following diagram illustrates the workflow for this synthesis.

synthesis_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Charge Reactor: Methanol, Urea, Catalyst Heating Heat to 120-200°C under 0.1-3.0 MPa Reactants->Heating Stirring Stir for 0.5-20h Heating->Stirring Ammonia_Removal Periodically Remove NH₃ Stirring->Ammonia_Removal Cooling Cool to Room Temp. Ammonia_Removal->Cooling Filtration Filter (remove catalyst) Cooling->Filtration Distillation Distill (remove methanol) Filtration->Distillation Recrystallization Recrystallize from Ether Distillation->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Synthesis from Methyl Chloroformate and Ammonia

This method involves the reaction of methyl chloroformate with ammonia.

Materials:

  • Methyl chloroformate

  • Aqueous ammonia solution

  • Suitable organic solvent (e.g., ether)

  • Sodium hydroxide solution

  • Ice-salt bath

  • Reaction flask with a mechanical stirrer

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, combine the organic solvent and the aqueous ammonia solution.

  • Cool the stirred mixture to around 5 °C using an ice-salt bath.

  • Slowly add methyl chloroformate to the cooled mixture, ensuring the temperature does not rise significantly.

  • Simultaneously, gradually add a cold solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. Maintain vigorous stirring.

  • After the addition is complete, allow the mixture to stand for a short period.

  • Separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and dry them over an anhydrous drying agent (e.g., potassium carbonate).

  • Distill off the solvent.

  • The residue can be distilled under reduced pressure to obtain pure this compound.

Safety and Handling

This compound is considered a hazardous substance.[10] It may cause irritation to the skin, eyes, and respiratory system.[10][11] Ingestion or inhalation can lead to nausea and vomiting.[10] It is also suspected of causing cancer.[1][12] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area or a fume hood.[11][13]

Conclusion

This guide has provided a detailed overview of the chemical properties, structure, and synthesis of this compound. The tabulated data and experimental protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided spectroscopic information and diagrams offer a deeper understanding of the molecular characteristics of this important chemical compound.

References

Technical Guide: Physical Properties of Methyl Carbamate (CAS 598-55-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl Carbamate (CAS 598-55-0). The information is presented to be a valuable resource for professionals in research, science, and drug development who require precise data for modeling, formulation, and synthesis activities.

Core Physical and Chemical Properties

This compound is the organic compound with the chemical formula CH₃OC(O)NH₂. It is the simplest ester of carbamic acid.[1] At room temperature, it exists as a white crystalline solid.[2]

Table 1: Quantitative Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂H₅NO₂[3][4]
Molecular Weight 75.07 g/mol [2]
Melting Point 52-54 °C (126-129 °F)[2]
Boiling Point 177 °C (351 °F) at 760 mmHg[1][2]
Density 1.1361 g/cm³ at 56 °C (133 °F)[2]
Solubility in Water 217 parts in 100 at 11 °C; greater than or equal to 100 mg/mL at 19 °C[2][5]
Solubility in Ethanol 73 parts in 100 at 15 °C[2]
Appearance White crystalline solid[2]
Vapor Pressure 0.56 mmHg[2]
LogP (Octanol/Water Partition Coefficient) -0.66[2]

Experimental Protocols for Property Determination

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A melting point apparatus is used, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate.

  • Observation: The sample is observed through the viewing lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

  • Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Grind solid sample to a fine powder Prep2 Pack powder into a capillary tube Prep1->Prep2 Measure1 Place capillary in melting point apparatus Prep2->Measure1 Measure2 Heat sample at a controlled rate Measure1->Measure2 Measure3 Observe and record start of melting Measure2->Measure3 Measure4 Observe and record completion of melting Measure3->Measure4 Analysis1 Determine melting point range Measure4->Analysis1 Analysis2 Assess purity based on range Analysis1->Analysis2

General workflow for melting point determination.
Boiling Point Determination

The boiling point is determined at a specific atmospheric pressure. The literature value for this compound is reported at 760 mmHg.

Methodology:

  • Apparatus: A distillation apparatus is typically used, consisting of a boiling flask, a condenser, a thermometer, and a collection flask.

  • Procedure: A sample of this compound is placed in the boiling flask. The apparatus is assembled, and the sample is heated. The vapor travels into the condenser, where it is cooled and condenses back into a liquid, which is collected.

  • Measurement: The thermometer is placed so that the top of the bulb is level with the side arm of the distillation head. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this is read from the thermometer when the temperature stabilizes during distillation.

Density Measurement

The density of a solid can be determined using various methods. For a crystalline solid like this compound, a pycnometer or a gas pycnometer is often used for accurate measurements.

Methodology (Pycnometer Method):

  • The weight of a clean, dry pycnometer is determined.

  • The pycnometer is filled with a liquid of known density (in which this compound is insoluble) and weighed.

  • The pycnometer is emptied and dried, and a known weight of this compound is added.

  • The pycnometer is then filled with the same liquid and weighed again.

  • The volume of the this compound is calculated from the displacement of the liquid, and the density is determined by dividing the mass of the sample by its volume.

Solubility Assessment

Solubility is typically determined by the equilibrium saturation method.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • The saturated solution is then filtered to remove the undissolved solid.

  • A known volume of the clear, saturated solution is taken, and the solvent is evaporated.

  • The mass of the remaining this compound is measured, and the solubility is calculated (e.g., in g/100 mL or mg/mL).

Chemical Reactivity: Hydrolysis

This compound can undergo hydrolysis, particularly under basic conditions, to yield methanol and carbamic acid. Carbamic acid is unstable and decomposes to ammonia and carbon dioxide.[2]

HydrolysisPathway MC This compound (CH3OC(O)NH2) Products MC->Products H2O Water (H2O) H2O->Products Methanol Methanol (CH3OH) Products->Methanol CarbamicAcid Carbamic Acid (HOC(O)NH2) Products->CarbamicAcid Decomposition CarbamicAcid->Decomposition (unstable) Ammonia Ammonia (NH3) Decomposition->Ammonia CO2 Carbon Dioxide (CO2) Decomposition->CO2

References

An In-depth Technical Guide to the Solubility of Methyl Carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl carbamate in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries where this compound is utilized.

Quantitative Solubility Data

This compound is generally characterized as being highly soluble in polar organic solvents. Its solubility is described as "freely soluble" in alcohols such as ethanol, as well as in diethyl ether and ethyl acetate.[1][2] It is reported to be "moderately soluble" in benzene and chloroform. One source specifies that it is "extremely soluble in ethanol" and also soluble in acetone.[3]

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

SolventTemperature (°C)SolubilityNotes
Water20700 g/L[3]
Water19≥ 100 mg/mL[4][5]
Water25Freely Soluble[1][2]
Ethanol-Extremely Soluble[3]
Alcohol (general)-Freely Soluble[1][2]
Acetone-Soluble[3]
Diethyl Ether-Freely Soluble
Ethyl Acetate-Freely Soluble
Benzene-Moderately Soluble
Chloroform-Moderately Soluble

It is important to note that "freely soluble" is a qualitative description and indicates a high degree of solubility, but lacks precise quantitative value.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. The most common and reliable method is the shake-flask method , which is based on achieving equilibrium between the solid solute and the solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Thermostatic incubator or oven

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and solute but is typically in the range of 24 to 72 hours.

    • It is advisable to perform preliminary experiments to determine the minimum time required to reach a constant concentration.

  • Phase Separation:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a controlled temperature.

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pipette.

  • Filtration:

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, dry vial. This step removes any remaining microscopic solid particles. The filter material should be chemically inert to the solvent and should not absorb the solute.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor.

    • Solubility is typically reported in units of grams per 100 g of solvent ( g/100g ), grams per liter (g/L), or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

experimental_workflow start Start step1 Preparation of Supersaturated Solution start->step1 step2 Equilibration (Controlled Temperature & Agitation) step1->step2 step3 Phase Separation (Centrifugation) step2->step3 step4 Filtration (Syringe Filter) step3->step4 step5 Quantification (e.g., HPLC) step4->step5 step6 Data Analysis & Reporting step5->step6 end_node End step6->end_node

Experimental workflow for solubility determination.

References

Spectroscopic Analysis of Methyl Carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl carbamate (C₂H₅NO₂) is the simplest ester of carbamic acid and serves as a key intermediate in various chemical syntheses, including the production of certain polymers and pharmaceuticals. A thorough understanding of its structural features is crucial for its application and for quality control. This guide provides an in-depth overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretations are presented to aid researchers and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the methyl (CH₃) and amine (NH₂) protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6Singlet3HO-CH₃
~5.3Broad Singlet2HNH₂

Data obtained in CDCl₃ at 90 MHz.[1]

Interpretation:

  • The singlet at approximately 3.6 ppm corresponds to the three protons of the methyl group attached to the oxygen atom. Its singlet nature indicates no adjacent protons to couple with.

  • The broad singlet around 5.3 ppm is characteristic of the two amine protons. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~51.5O-CH₃
~158.0C=O

Data obtained in Polysol.[2]

Interpretation:

  • The signal at approximately 51.5 ppm is assigned to the methyl carbon.

  • The downfield signal at around 158.0 ppm corresponds to the carbonyl carbon of the carbamate group, which is deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
3442-3332Strong, BroadN-H stretching (asymmetric & symmetric)
~1700-1745Strong, SharpC=O stretching (carbonyl)
~1610MediumN-H bending (scissoring)
~1350MediumC-N stretching
~1220-1050StrongC-O stretching

Note: Specific frequencies can vary based on the sample preparation method (e.g., KBr pellet, thin film).[3]

Interpretation:

  • The broad absorption in the 3442-3332 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group.[3]

  • A very strong and sharp peak between 1700 and 1745 cm⁻¹ is indicative of the carbonyl (C=O) group stretch.[3]

  • The band around 1610 cm⁻¹ corresponds to the bending vibration of the N-H bond.[3]

  • The absorptions in the fingerprint region, including C-N and C-O stretching, further confirm the carbamate structure.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Electron Ionization (EI) is a common method for analyzing small organic molecules like this compound.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
7526.4[M]⁺ (Molecular Ion)
4625.1[H₂NCOH]⁺
44100[H₂NCO]⁺
3133.9[OCH₃]⁺

Data obtained at 75 eV.[1]

Interpretation:

  • The peak at m/z 75 corresponds to the molecular ion [C₂H₅NO₂]⁺, confirming the molecular weight of the compound.[1][4]

  • The base peak at m/z 44 is attributed to the loss of the methoxy radical (•OCH₃), resulting in the stable [H₂NCO]⁺ fragment.[4]

  • The fragment at m/z 46 likely arises from a rearrangement process.

  • The peak at m/z 31 corresponds to the methoxy cation [OCH₃]⁺.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). In modern instruments, the solvent signal can be used for referencing, and the data is calibrated post-acquisition.[5]

  • Instrumentation: The sample is placed in the probe of an NMR spectrometer (e.g., a 90 MHz or 400 MHz instrument).[1][3]

  • Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.[6][7] The resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the NMR spectrum.[7] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8]

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: 1-2 mg of solid this compound is finely ground in an agate mortar.[9]

  • Mixing: Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added to the mortar.[9] The sample and KBr are thoroughly mixed and ground together to ensure a homogenous mixture.[10] KBr is used because it is transparent in the typical mid-IR range (4000-400 cm⁻¹).[11]

  • Pellet Formation: The mixture is transferred to a pellet-forming die. A force of several tons (e.g., 8-10 tons) is applied using a hydraulic press to form a thin, transparent pellet.[11][12] A vacuum may be applied during pressing to remove trapped air and moisture.[11]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (using a pure KBr pellet or empty beam) is recorded first, followed by the sample spectrum. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The this compound sample, which is a solid at room temperature, is introduced into the ion source, typically after being vaporized. This can be achieved by heating the sample on a direct insertion probe or by passing it through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[13][14] This collision can eject an electron from the molecule, forming a positively charged molecular ion (M⁺).[15]

  • Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to break apart into smaller, charged fragments.[13][15] This fragmentation pattern is characteristic of the molecule's structure.

  • Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[16]

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output cluster_interpretation Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data Structure Molecular Structure Functional Groups Connectivity NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

MS_Fragmentation_Pathway cluster_frags Major Fragments M [H₃C-O-C(=O)-NH₂]⁺· m/z = 75 (Molecular Ion) frag1 [H₂N-C=O]⁺ m/z = 44 M->frag1 - ·OCH₃ frag2 [H₃C-O]⁺ m/z = 31 M->frag2 - ·C(=O)NH₂

Caption: Key fragmentation pathways of this compound in EI-MS.

References

The Core Mechanism of Methyl Carbamate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of action of methyl carbamate in biological systems. The document is structured to offer a comprehensive overview for researchers, scientists, and professionals in drug development, detailing its primary mode of action, metabolic fate, and toxicological profile. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Primary Mechanism of Action: Reversible Cholinesterase Inhibition

The principal mechanism of toxicity for this compound, like other N-methyl carbamate insecticides, is the reversible inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[1][2]

By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in excessive stimulation of muscarinic and nicotinic receptors. This overstimulation disrupts normal nerve impulse transmission, leading to a range of cholinergic symptoms.[1] The carbamylation of the serine hydroxyl group at the active site of AChE is a reversible process, meaning the enzyme can eventually be regenerated.[1] This reversibility generally leads to a shorter duration of toxic effects compared to organophosphates, which cause irreversible inhibition.[1]

Acetylcholinesterase Inhibition by this compound cluster_0 Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Receptors Muscarinic & Nicotinic Receptors Acetylcholine->Receptors Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Methyl_Carbamate This compound Methyl_Carbamate->AChE Reversibly Inhibits Overstimulation Cholinergic Overstimulation Receptors->Overstimulation Leads to

Caption: Reversible inhibition of acetylcholinesterase by this compound.

Toxicokinetics and Metabolism

This compound is readily absorbed into the body and undergoes metabolic transformation, primarily in the liver.[3] The main metabolic pathways for carbamates include hydrolysis, oxidation, and conjugation.[4] Hydrolysis of the carbamate ester linkage is a key detoxification step.[5] Studies have shown that mice metabolize and clear this compound more rapidly than rats, primarily through metabolism to CO2 which is then exhaled.[6] In rats, a larger proportion is excreted unchanged in the urine.[6] This difference in metabolic rate may contribute to the observed higher toxicity of this compound in rats compared to mice.[6]

Metabolic Pathway of this compound Methyl_Carbamate This compound Hydrolysis Hydrolysis (Carboxylesterases) Methyl_Carbamate->Hydrolysis Oxidation Oxidation (CYP450 enzymes) Methyl_Carbamate->Oxidation Metabolites Metabolites Hydrolysis->Metabolites CO2_Exhalation CO2 Exhalation (especially in mice) Hydrolysis->CO2_Exhalation Oxidation->Metabolites Conjugation Conjugation (e.g., Glucuronidation) Excretion Urinary and Fecal Excretion Conjugation->Excretion Metabolites->Conjugation

Caption: Generalized metabolic pathways for this compound.

Genotoxicity and Carcinogenicity

The genotoxic potential of this compound has been investigated in various assays with mixed results. While it tested negative in the Ames test for bacterial reverse mutation, it has been shown to induce DNA damage in mammalian cells in the Comet assay.[7] Notably, N-nitroso derivatives of N-methylcarbamates are reported to be potent mutagens.

Long-term toxicology and carcinogenesis studies conducted by the National Toxicology Program (NTP) in rats and mice did not provide clear evidence of carcinogenic activity for this compound.[8] However, due to some evidence of genotoxicity and its classification by some regulatory bodies, a thorough evaluation of its genotoxic potential is warranted for any new application.

Genotoxicity Testing Workflow Test_Compound Test Compound (this compound) Ames_Test Ames Test (Bacterial Reverse Mutation) Test_Compound->Ames_Test In_Vitro_Micronucleus In Vitro Micronucleus Test (Chromosome Damage) Test_Compound->In_Vitro_Micronucleus Comet_Assay Comet Assay (DNA Strand Breaks) Test_Compound->Comet_Assay Data_Analysis Data Analysis and Interpretation Ames_Test->Data_Analysis In_Vitro_Micronucleus->Data_Analysis Comet_Assay->Data_Analysis Genotoxic_Potential Assessment of Genotoxic Potential Data_Analysis->Genotoxic_Potential

Caption: A typical workflow for in vitro genotoxicity assessment.

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicity of this compound and the inhibitory activity of related carbamates on cholinesterases.

Table 1: Acute Toxicity of this compound

SpeciesRouteLD50 (mg/kg)Reference
RatOral2500[9]
MouseOral6200[9]
RabbitDermal>2000[9]

Table 2: Cholinesterase Inhibition by Structurally Related Carbamates (for comparative context)

CompoundTarget EnzymeIC50 (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAcetylcholinesterase (AChE)38.98[10]
2-(phenylcarbamoyl)phenyl diphenylcarbamateButyrylcholinesterase (BChE)1.60[11]
RivastigmineAcetylcholinesterase (AChE)4.1[12]
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamateAcetylcholinesterase (AChE)Corresponds well with galanthamine[13]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below, based on established guidelines and published research.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

Principle: This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by base substitutions or frameshifts, which revert the mutations present in the test strains and restore their functional capability to synthesize an essential amino acid.[14][15][16]

Methodology:

  • Strain Selection and Preparation: Use at least five strains of bacteria, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA, to detect different types of mutations.[14][16] Cultures are grown overnight to reach the late exponential or early stationary phase of growth.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate, to mimic mammalian metabolism.[1][14]

  • Exposure:

    • Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates.[16]

    • Pre-incubation Method: The test compound, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and poured onto plates.[14] This method is often more sensitive for certain classes of mutagens.

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance. At least five different concentrations should be tested in the main experiment.[15]

  • Controls: Positive and negative (solvent) controls are included in each experiment to ensure the validity of the test system.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[16]

  • Scoring and Data Analysis: The number of revertant colonies on each plate is counted. A positive result is characterized by a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant increase in the number of revertant colonies at one or more concentrations.[14]

In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487

Objective: To detect genotoxic damage in mammalian cells by identifying micronuclei, which are small nuclei that form outside the main nucleus in daughter cells.

Principle: Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[2][5][17][18]

Methodology:

  • Cell Culture: Human or rodent cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[18] Cells are maintained in appropriate culture conditions to ensure they are proliferating well.

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).[2]

  • Exposure: Cells are exposed to the test substance at several concentrations for a short period (e.g., 3-6 hours) with and without S9, and for a longer period (e.g., 1.5-2 normal cell cycle lengths) without S9.[2]

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after exposure to the test substance.[17]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[19]

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[2]

  • Data Analysis: The frequency of micronucleated binucleated cells is calculated for each concentration and compared to the negative control. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[18]

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving the DNA as a "nucleoid." The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[20][21][22]

Methodology:

  • Cell Preparation and Exposure: A single-cell suspension is prepared from the chosen cell line or tissue. The cells are then exposed to various concentrations of the test substance.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.[20]

  • Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cellular and nuclear membranes.[22]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out at a low voltage.[22]

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.[22]

  • Scoring and Data Analysis: The comets are scored, either visually or using image analysis software, to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment. A statistically significant increase in these parameters compared to the negative control indicates a positive result.[20]

References

Toxicity and Safe Handling of Methyl Carbamate: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl carbamate, a simple ester of carbamic acid, is a versatile chemical intermediate utilized in various industrial and research applications. However, its potential toxicity, including carcinogenicity, necessitates a thorough understanding of its hazards and strict adherence to safety protocols in a laboratory setting. This technical guide provides comprehensive information on the toxicity of this compound, detailed procedures for its safe handling, and emergency response protocols to ensure the safety of laboratory personnel.

Toxicological Profile

This compound poses several health risks, with the most significant being its classification as a suspected carcinogen. Its toxicity can manifest through various routes of exposure, including inhalation, ingestion, and skin contact.

Acute Toxicity

Acute exposure to this compound can cause irritation to the skin, eyes, and respiratory tract. Ingestion may lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1] While it is classified as acutely toxic, the lethal dose varies depending on the species and route of administration.

Table 1: Acute Toxicity of this compound

SpeciesRoute of ExposureLD50/LC50 ValueReference
RatOral2500 mg/kg[1][2]
MouseOral6200 mg/kg[1]
RabbitDermal>2 g/kg[1][2]

LD50: Lethal Dose, 50%; the dose required to kill half the members of a tested population. LC50: Lethal Concentration, 50%; the concentration of a chemical in the air or water that is expected to kill 50% of a group of test animals.

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been linked to carcinogenic effects. Studies have shown clear evidence of carcinogenic activity in rats, leading to an increased incidence of hepatocellular neoplastic nodules and carcinomas.[3][4] However, similar studies in mice did not show evidence of carcinogenicity.[3][4] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[5] The state of California lists this compound as a chemical known to cause cancer.[1]

Mutagenicity

The mutagenic potential of this compound has been investigated in various assays. It has tested negative in the Ames test, a bacterial reverse mutation assay, indicating it does not cause gene mutations in these organisms.[3][6][7] However, it has shown mutagenic effects in Drosophila melanogaster (fruit fly) assays.[3]

Experimental Protocols

Understanding the methodologies behind the toxicological assessments is crucial for a comprehensive risk evaluation. Below are generalized protocols for key experiments cited.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

Methodology:

  • Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used.[8][9]

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver, to simulate mammalian metabolism).[10]

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.[9]

  • Incubation: The plates are incubated for 48-72 hours.[11]

  • Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control plates indicates that the substance is mutagenic.[9][11]

Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Assay

Objective: To detect the induction of lethal mutations on the X chromosome of the fruit fly.

Methodology:

  • Exposure: Male Drosophila are exposed to this compound, typically by feeding or injection.

  • Mating: The treated males are mated with virgin females that have a special genetic makeup to detect lethal mutations on the X chromosome.

  • Scoring: The offspring (F1 generation) are then mated, and the subsequent generation (F2) is scored for the absence of a specific class of males. The absence of these males indicates that a lethal mutation occurred on the X chromosome of the original treated male.

Safe Handling in the Laboratory

Given its hazardous nature, particularly its carcinogenicity, this compound must be handled with extreme caution in a laboratory setting. The principle of "As Low As Reasonably Achievable" (ALARA) exposure should always be followed.

Engineering Controls
  • Chemical Fume Hood: All work with solid this compound or solutions containing it should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12][13]

  • Ventilation: The laboratory should have adequate general ventilation.[14]

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound. Gloves should be inspected before use and changed immediately if contaminated.[14]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[14]

  • Lab Coat: A fully fastened lab coat should be worn to protect the skin.[15]

  • Respiratory Protection: For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used by trained personnel.

Handling Procedures
  • Designated Area: Work with this compound should be restricted to a designated area that is clearly marked with warning signs.[13]

  • Weighing: Weighing of solid this compound should be done in a fume hood or a ventilated balance enclosure.[13]

  • Preventing Contamination: Avoid creating dust when handling the solid form. Use a plastic-backed absorbent liner on work surfaces to contain any spills.[12]

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[15][16] Do not eat, drink, or apply cosmetics in the laboratory.[15]

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Store in a designated and locked cabinet for carcinogens.[14]

Visualized Workflows and Relationships

To further clarify the safety procedures and the nature of this compound, the following diagrams are provided.

cluster_0 This compound (C2H5NO2) C1 C O1 O C1->O1 O2 O C1->O2 N1 N C1->N1 C2 C O1->C2 H4 H N1->H4 H5 H N1->H5 H1 H H2 H H3 H C2->H1 C2->H2 C2->H3 start Start: Handling this compound prep 1. Don appropriate PPE: - Lab coat - Safety goggles - Chemical-resistant gloves start->prep setup 2. Prepare designated work area in a chemical fume hood. Cover surface with absorbent liner. prep->setup weigh 3. Weigh solid this compound in the fume hood. setup->weigh dissolve 4. Dissolve or use in experiment. weigh->dissolve cleanup 5. Clean work area. Dispose of contaminated materials as hazardous waste. dissolve->cleanup decontaminate 6. Decontaminate reusable equipment. cleanup->decontaminate remove_ppe 7. Remove PPE and wash hands thoroughly. decontaminate->remove_ppe end End: Procedure Complete remove_ppe->end spill Spill or Exposure Occurs evacuate Evacuate immediate area. Alert others. spill->evacuate exposure Personal Exposure spill->exposure assess Assess the situation from a safe distance. Is the spill large or small? evacuate->assess large_spill Large Spill: Call emergency services. Provide details of the spill. assess->large_spill Large small_spill Small Spill: Proceed with cleanup if trained and proper PPE is available. assess->small_spill Small ppe Don appropriate PPE. small_spill->ppe contain Contain the spill using an appropriate absorbent material. ppe->contain cleanup Carefully sweep up solid material. Place in a sealed container for hazardous waste. contain->cleanup decontaminate Decontaminate the area. cleanup->decontaminate skin Skin Contact: Remove contaminated clothing. Flush with water for 15 minutes. exposure->skin Skin eye Eye Contact: Flush with eyewash for 15 minutes. exposure->eye Eye inhalation Inhalation: Move to fresh air. exposure->inhalation Inhalation medical Seek immediate medical attention. skin->medical eye->medical inhalation->medical

References

Methyl Carbamate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl carbamate, the simplest ester of carbamic acid, has emerged as a highly versatile and economically significant building block in organic synthesis. Its unique combination of stability and reactivity allows it to serve as a precursor to a wide array of valuable functional groups and molecular scaffolds. This technical guide provides a comprehensive overview of the core applications of this compound, detailing key reactions, experimental protocols, and quantitative data to support its use in research and development, particularly within the pharmaceutical and materials science sectors.

Core Reactivity and Applications

This compound's utility in organic synthesis stems from its ability to act as a carbamoyl donor, a protecting group for amines, a directing group in C-H activation, and a precursor to isocyanates. These functionalities are central to the construction of complex molecules, including pharmaceuticals, agrochemicals, and polymers.

Transcarbamoylation Reactions

This compound serves as an efficient and cost-effective carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method provides a straightforward approach to the synthesis of various primary and secondary carbamates with broad functional group tolerance.

Table 1: Tin-Catalyzed Transcarbamoylation of Alcohols with this compound

EntryAlcohol SubstrateProductYield (%)
1DodecanolDodecyl carbamate91
2GeraniolGeranyl carbamate91
3(+)-Menthol(+)-Menthyl carbamate98
4CholesterolCholesteryl carbamate95

Experimental Protocol: Tin-Catalyzed Transcarbamoylation of Dodecanol [1]

  • Materials: Dodecanol (300 mg, 1.6 mmol), this compound (480 mg, 6.4 mmol), dibutyltin maleate (35 mg, 0.1 mmol), toluene (13 mL).

  • Procedure:

    • A solution of dodecanol, this compound, and dibutyltin maleate in toluene is heated at reflux for 3 hours.

    • The reaction mixture is then cooled to room temperature.

    • The mixture is diluted with water and ethyl acetate.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford dodecyl carbamate.

Modified Hofmann Rearrangement

The Hofmann rearrangement of primary amides in the presence of an oxidant and a nucleophile like methanol provides a direct route to methyl carbamates. This modified approach is particularly useful as it avoids the isolation of the intermediate isocyanate.

Table 2: Modified Hofmann Rearrangement of Amides to Methyl Carbamates [2]

EntryAmide SubstrateReagentsProductYield (%)
1BenzamideNBS, NaOMe, MeOHMethyl N-phenylcarbamate97
24-MethoxybenzamideNBS, NaOMe, MeOHMethyl N-(4-methoxyphenyl)carbamate95
3CyclopropanecarboxamidePhI(OAc)₂, KOH, MeOHMethyl N-cyclopropylcarbamate72
4PivalamideNBS, NaOMe, MeOHMethyl N-tert-butylcarbamate92

Experimental Protocol: Modified Hofmann Rearrangement of 4-Methoxybenzamide [2][3]

  • Materials: 4-Methoxybenzamide (1.0 mmol), N-bromosuccinimide (NBS, 1.1 mmol), sodium methoxide (NaOMe, 2.0 mmol), methanol (10 mL).

  • Procedure:

    • To a solution of 4-methoxybenzamide in methanol, sodium methoxide is added, and the mixture is stirred at room temperature for 10 minutes.

    • N-bromosuccinimide is then added in one portion.

    • The reaction mixture is heated to reflux for 10 minutes.

    • After cooling to room temperature, the solvent is evaporated under reduced pressure.

    • The residue is taken up in ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield methyl N-(4-methoxyphenyl)carbamate.

This compound as a Directing Group in C-H Activation

The carbamate functional group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the regioselective functionalization of otherwise inert C-H bonds. The this compound moiety on an aniline, for instance, can direct ortho-arylation. This directing group can often be easily removed, providing a powerful tool for the synthesis of substituted anilines.

Table 3: Palladium-Catalyzed Ortho-Arylation of Aniline Carbamates [4][5]

EntryAniline CarbamateArylating AgentProductYield (%)
1Methyl phenylcarbamateDiphenyliodonium tetrafluoroborateMethyl (2-phenylphenyl)carbamate75
2Methyl (3-methoxyphenyl)carbamate4-Methoxyphenyldiazonium tetrafluoroborateMethyl (2-aryl-3-methoxyphenyl)carbamate85
3Methyl (3-methylphenyl)carbamate4-Tolyldiazonium tetrafluoroborateMethyl (2-aryl-3-methylphenyl)carbamate82
4Methyl (2-methylphenyl)carbamateDiphenyliodonium tetrafluoroborateMethyl (2-phenyl-6-methylphenyl)carbamate65

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of Methyl Phenylcarbamate [4][6]

  • Materials: Methyl phenylcarbamate (0.10 mmol), diphenyliodonium tetrafluoroborate (0.12 mmol), palladium(II) acetate (0.01 mmol), acetic acid (1.0 mL).

  • Procedure:

    • A mixture of methyl phenylcarbamate, diphenyliodonium tetrafluoroborate, and palladium(II) acetate in acetic acid is stirred in a sealed vial at 110 °C for 24 hours.

    • The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

    • The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The residue is purified by flash chromatography on silica gel to afford methyl (2-phenylphenyl)carbamate.

Application in Pharmaceutical Synthesis: The Case of Rivastigmine

This compound derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. A prominent example is Rivastigmine, an acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type. The synthesis of Rivastigmine involves the formation of a carbamate moiety on a phenolic hydroxyl group.

Table 4: Synthesis of Rivastigmine via Carbamoylation [1][7]

EntryPhenol PrecursorCarbamoyl ChlorideCatalystProductYield (%)
1(S)-3-(1-(dimethylamino)ethyl)phenolN-ethyl,N-methyl carbamoyl chlorideZinc ChlorideRivastigmine80

Experimental Protocol: Synthesis of Rivastigmine [1][7]

  • Materials: (S)-3-(1-(dimethylamino)ethyl)phenol (5.0 g, 30.25 mmol), N-ethyl,N-methyl carbamoyl chloride (4.1 g, 30.25 mmol), zinc chloride (2.06 g, 15.12 mmol), anhydrous toluene (10 mL).

  • Procedure:

    • Under a nitrogen atmosphere, zinc chloride and N-ethyl,N-methyl carbamoyl chloride are added to anhydrous toluene and stirred at room temperature for 10 minutes.

    • (S)-3-(1-(dimethylamino)ethyl)phenol is added to the reaction mixture.

    • The reaction is heated to reflux until completion (monitored by TLC).

    • The reaction mixture is cooled to room temperature and quenched with water.

    • The layers are separated, and the aqueous layer is extracted with toluene.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography (CH₂Cl₂/MeOH, 9:1) to yield Rivastigmine as a brown oil.

Cycloaddition Reactions

Derivatives of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. For instance, N-acyl-N-methylcarbamates can act as dienophiles.

Table 5: Diels-Alder Reaction with a this compound Derivative

EntryDieneDienophileProductYield (%)
12,3-Dimethyl-1,3-butadieneMaleic Anhydride4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride>90 (crude)

Note: While this example uses maleic anhydride as the dienophile for clarity of the general procedure, N-acyl derivatives of this compound can be employed in similar cycloaddition reactions.

Experimental Protocol: General Procedure for a Diels-Alder Reaction [1][8]

  • Materials: Diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.2 eq), Dienophile (e.g., an N-acyl this compound derivative, 1.0 eq), solvent (e.g., toluene).

  • Procedure:

    • The dienophile is dissolved in the solvent in a round-bottom flask.

    • The diene is added to the solution.

    • The reaction mixture is heated to reflux and monitored by TLC.

    • Upon completion, the reaction is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography.

Experimental and Synthetic Workflows

The versatility of this compound makes it an ideal starting material for the generation of chemical libraries for drug discovery and material science. A logical workflow for the synthesis of a library of N-substituted carbamates can be designed to explore structure-activity relationships.

G cluster_start Starting Material cluster_activation Activation cluster_diversification Diversification cluster_reaction Parallel Synthesis cluster_purification Purification cluster_analysis Analysis & Screening start This compound activation Generation of Reactive Intermediate start->activation e.g., with POCl3 reaction_plate Reaction Plate (e.g., 96-well format) activation->reaction_plate amine_library Amine Library (R-NH2) amine_library->reaction_plate alcohol_library Alcohol Library (R-OH) alcohol_library->reaction_plate purification High-Throughput Purification reaction_plate->purification analysis Characterization (LC-MS, NMR) purification->analysis screening Biological Screening analysis->screening

Caption: Workflow for Library Synthesis of N-Substituted Carbamates.

The following diagram illustrates a general workflow for the synthesis of polyurethane precursors, where carbamates play a crucial role as intermediates to avoid the direct use of highly toxic isocyanates.

G cluster_synthesis Carbamate Synthesis cluster_decomposition Thermal Decomposition cluster_polymerization Polymerization amine Diamine dicarbamate Dicarbamate amine->dicarbamate mc This compound mc->dicarbamate Catalyst decomposition Pyrolysis dicarbamate->decomposition diisocyanate Diisocyanate decomposition->diisocyanate Methanol byproduct polyurethane Polyurethane diisocyanate->polyurethane polyol Polyol polyol->polyurethane Catalyst

Caption: Phosgene-Free Route to Polyurethane Precursors.

Conclusion

This compound is a foundational precursor in organic synthesis with a broad spectrum of applications. Its low cost, stability, and versatile reactivity make it an invaluable tool for the construction of complex molecules in both academic and industrial research. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and optimization of this compound-based methodologies in the pursuit of novel chemical entities and materials.

References

The Synthesis of Methyl Carbamate: A Technical Guide to its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl carbamate, the simplest ester of carbamic acid, is a pivotal intermediate in the chemical industry, with wide-ranging applications in pharmaceuticals, agriculture, and polymer science. Historically, its synthesis was dominated by methods employing highly toxic reagents such as phosgene. This whitepaper provides an in-depth technical exploration of the discovery and historical evolution of this compound synthesis, detailing the transition to safer, more sustainable methodologies. It presents a comparative analysis of various synthetic routes, supported by quantitative data, detailed experimental protocols, and process visualizations to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Historical Context of this compound

The synthesis of this compound is rooted in the broader study of urethane chemistry that began in the 19th century. While the exact discoverer and specific date of its first synthesis are not well-documented in widely accessible literature, it is understood to have been first prepared in the late 19th century during investigations into this class of compounds. Early methods for producing carbamates often involved hazardous reactants, most notably phosgene. The high toxicity and corrosive nature of phosgene spurred a continued search for safer and more environmentally benign synthetic pathways, a trend that continues to drive research in this field.

The industrial significance of this compound grew with its use as a versatile intermediate. It serves as a precursor in the manufacture of pharmaceuticals, insecticides, and as a reactive component in the textile and polymer industries for creating durable-press finishes on fabrics.[1] N-methyl carbamates, derived from this compound, are particularly important as insecticides due to their anticholinesterase activity.[1]

Key Synthetic Methodologies: An Overview

The synthesis of this compound has evolved significantly, moving from hazardous early methods to more refined and "green" industrial processes. The primary methods for its synthesis are detailed below.

The Phosgene Route: A Legacy Method

Historically, the reaction of amines with phosgene was a common method for producing carbamate compounds.[2] This method, while effective, is fraught with safety and environmental hazards due to the extreme toxicity of phosgene. The general reaction involves the treatment of an alcohol with phosgene to form a chloroformate, which is then reacted with ammonia or an amine. For this compound, this would involve the reaction of methanol with phosgene to produce methyl chloroformate, followed by reaction with ammonia.[1]

The drive to eliminate the use of phosgene has been a major catalyst for the development of alternative synthetic routes.

The Urea-Methanol Route: A Greener Alternative

The reaction of urea with methanol has emerged as a preferred industrial method for this compound synthesis due to its use of inexpensive, readily available, and less hazardous starting materials.[3][4] This process, often referred to as urea methanolysis, typically involves heating urea and methanol under pressure. The reaction proceeds through the following equilibrium:

CO(NH₂)₂ + CH₃OH ⇌ CH₃OC(O)NH₂ + NH₃[1]

The removal of ammonia from the reaction mixture is crucial to drive the equilibrium towards the product and achieve high yields.[5] This has led to the development of processes that incorporate stripping with inert gases or superheated vapors to continuously remove ammonia.[6][7]

The Dimethyl Carbonate Route: A Phosgene-Free Approach

Dimethyl carbonate (DMC) serves as a green and effective reagent for the synthesis of this compound.[8] DMC can react with ammonia to produce this compound and methanol.[1] This method avoids the use of phosgene and is considered an environmentally friendly process. The reaction is as follows:

(CH₃O)₂CO + NH₃ → CH₃OC(O)NH₂ + CH₃OH

This route is part of a broader trend of using DMC as a substitute for phosgene in carbonylation reactions.

Quantitative Data on Synthesis Methods

The efficiency of this compound synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize key quantitative data from various synthetic approaches.

Synthesis RouteReactantsCatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Urea Conversion (%)MC Selectivity (%)MC Yield (%)Reference
Urea-MethanolUrea, MethanolNone120-2000.1-3.00.5-20--High (not specified)[4]
Urea-MethanolUrea, MethanolNone---96-9885-99-[6]
Urea-MethanolUrea, MethanolCatalyst A, B, or C18026-->98 (purity)[9]
Urea-MethanolUrea, Methanol, CO₂Ni₅Ca₅(PO₄)₆F₂1600.6 (CO₂)699.898.998.8[3]
Aniline, Urea, MethanolAniline, Urea, Methanolγ-Al₂O₃---93.1 (Aniline)82.6-[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis from Urea and Methanol

Objective: To synthesize this compound via the reaction of urea and methanol.

Materials:

  • Methanol (1000 mL)

  • Urea (70 g)

  • Catalyst (e.g., 7 g of a specified catalyst)

  • 2L stainless steel reaction vessel with magnetic stirrer and air release valve

  • Ether (80 mL)

Procedure:

  • Add 1000 mL of methanol, 70 g of urea, and 7 g of the chosen catalyst to the 2L stainless steel reaction vessel.[9]

  • Seal the reaction vessel and heat the mixture to 180°C. The reaction proceeds for 6 hours under a pressure of 2 MPa.[9]

  • During the reaction, release the formed ammonia gas three times through the gas release valve.[9]

  • After 6 hours, stop the reaction and cool the reactor to room temperature.[9]

  • Recover the catalyst from the resulting solution by filtration.[9]

  • Distill the filtrate at 80°C to remove methanol, resulting in crude solid this compound.[9]

  • Dissolve the crude this compound in 80 mL of ether and filter to remove any unreacted urea.[9]

  • Evaporate the ether from the filtrate at 60°C to yield white solid this compound with a purity of ≥98%.[9]

Protocol 2: Synthesis from Methyl Chloroformate and Methylamine (Illustrative for Carbamate Synthesis)

Objective: To synthesize ethyl N-methylcarbamate, illustrating the general principle of reacting a chloroformate with an amine.

Materials:

  • 33% Aqueous methylamine solution (186 g, 2 moles)

  • Ethyl chloroformate (217 g, 2 moles)

  • Sodium hydroxide (80 g, 2 moles)

  • Diethyl ether (300 mL + 100 mL for extraction)

  • Potassium carbonate (approx. 8 g)

  • 2L flask with a mechanical stirrer

  • Ice-salt bath

Procedure:

  • In a 2L flask equipped with a mechanical stirrer, place 300 mL of ether and 186 g of a 33% aqueous methylamine solution.[11]

  • Cool the stirred mixture to 5°C using an ice-salt bath.[11]

  • Slowly add 217 g of ethyl chloroformate, ensuring the temperature does not rise above 5°C.[11]

  • When approximately half of the ethyl chloroformate has been added, begin the gradual, simultaneous addition of a cold solution of 80 g of sodium hydroxide in 120 cc of water. Maintain constant mechanical stirring.[11]

  • After the additions are complete, allow the mixture to stand for fifteen minutes.[11]

  • Separate the ether layer and extract the aqueous solution with an additional 100 mL of ether.[11]

  • Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate in two portions.[11]

  • Distill off the ether, and then distill the residue under reduced pressure, collecting the fraction at 55–60°/12 mm. The product is ethyl N-methylcarbamate as a colorless oil.[11]

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the key synthetic routes for this compound.

Synthesis_from_Urea_and_Methanol Urea Urea CO(NH₂)₂ Reactor High-Pressure Reactor (Heated) Urea->Reactor Methanol Methanol CH₃OH Methanol->Reactor MethylCarbamate This compound CH₃OC(O)NH₂ Reactor->MethylCarbamate Ammonia Ammonia NH₃ (byproduct) Reactor->Ammonia

Caption: Synthesis of this compound from Urea and Methanol.

Phosgene_Route_Synthesis Methanol Methanol CH₃OH Step1 Reaction Step 1 Methanol->Step1 Phosgene Phosgene COCl₂ Phosgene->Step1 MethylChloroformate Methyl Chloroformate CH₃OCOCl Step1->MethylChloroformate HCl1 HCl (byproduct) Step1->HCl1 Step2 Reaction Step 2 MethylChloroformate->Step2 Ammonia Ammonia NH₃ Ammonia->Step2 MethylCarbamate This compound CH₃OC(O)NH₂ Step2->MethylCarbamate HCl2 HCl (byproduct) Step2->HCl2

Caption: Phosgene Route for this compound Synthesis.

DMC_Route_Synthesis DMC Dimethyl Carbonate (CH₃O)₂CO Reactor Reactor DMC->Reactor Ammonia Ammonia NH₃ Ammonia->Reactor MethylCarbamate This compound CH₃OC(O)NH₂ Reactor->MethylCarbamate Methanol Methanol CH₃OH (byproduct) Reactor->Methanol

Caption: Synthesis of this compound from Dimethyl Carbonate.

Conclusion

The journey of this compound synthesis from its early discovery to modern industrial production reflects a broader narrative in chemical manufacturing: the persistent drive for safety, efficiency, and sustainability. While the foundational phosgene-based methods were crucial in the early stages, the development of phosgene-free routes, particularly the urea-methanol and dimethyl carbonate pathways, has been a significant advancement. These modern methods not only mitigate the severe hazards associated with phosgene but also often utilize more economical and readily available starting materials.

For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of these synthetic pathways, their quantitative efficiencies, and the practical aspects of their execution is paramount. The choice of a synthetic route will invariably depend on a multitude of factors including scale, cost, safety considerations, and environmental impact. The information compiled in this technical guide serves as a foundational resource to inform these critical decisions and to foster further innovation in the synthesis of this important chemical intermediate.

References

The Reactivity of Methyl Carbamate with Strong Acids and Bases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methyl carbamate in the presence of strong acids and bases. Understanding these reactions is critical for professionals in drug development and organic synthesis, as the carbamate moiety is a common functional group in pharmaceuticals and agrochemicals. This document details the reaction mechanisms, products, kinetics, and experimental protocols for both acid- and base-catalyzed hydrolysis of this compound.

Reactivity with Strong Bases: Saponification

Under strongly basic conditions, this compound undergoes saponification, a hydrolysis reaction that cleaves the ester linkage. This process is fundamental to the degradation of carbamate-based compounds and is often utilized for the synthesis of amines.

Reaction Mechanism and Products

The base-catalyzed hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield methanol and carbamic acid. Carbamic acid is unstable and readily decomposes into ammonia and carbon dioxide.[1]

The overall reaction can be summarized as follows:

CH₃OC(O)NH₂ + OH⁻ → CH₃OH + [H₂NC(O)O⁻] → CH₃OH + NH₃ + CO₂

For N-substituted carbamates, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism can also occur, particularly with a good leaving group on the nitrogen atom.[2]

Quantitative Data

The hydrolysis of carbamates is influenced by factors such as pH, temperature, and the structure of the carbamate. While specific kinetic data for this compound under various strong base concentrations is dispersed in the literature, the following table summarizes typical observations for the hydrolysis of simple carbamates.

ParameterValue/ObservationConditionsReference
Reaction Time 24 hours for complete hydrolysisReflux with ethanolic potassium hydroxide[3]
Yield High (e.g., 88% for a substituted this compound)Reflux with ethanolic potassium hydroxide[3]
Rate Constant Second-order rate constant (kB) increases with pHAlkaline conditions[4]
Hydrolysis Rate Significantly faster at higher pH[4]
Experimental Protocol: Base-Catalyzed Hydrolysis of a this compound

This protocol is adapted from a procedure for the hydrolysis of a substituted this compound to the corresponding amine and can be applied to this compound.[3]

Materials:

  • This compound

  • Potassium hydroxide (KOH) pellets

  • Ethanol (190 proof)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round bottom flask (100 mL, three-neck)

  • Heating mantle

  • Mechanical stirrer

  • Condenser

  • Nitrogen inlet

  • Rotary evaporator

  • Separatory funnel (100 mL)

Procedure:

  • To a 100 mL three-neck round bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 33 mL of 190 proof ethanol and 7 mL of deionized water.

  • Add the this compound (e.g., 1.55 mmol) to the solvent mixture and stir until it is fully dissolved.

  • Carefully add 10 g of potassium hydroxide pellets to the solution and continue stirring until the pellets are dissolved. Caution: The dissolution of KOH is exothermic.

  • Reflux the reaction mixture under a nitrogen atmosphere for 24 hours.

  • After 24 hours, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 100 mL round bottom flask and remove the ethanol using a rotary evaporator (water bath at ~60°C).

  • Cool the remaining aqueous residue to room temperature and transfer it to a 100 mL separatory funnel.

  • Extract the aqueous layer three times with 10 mL portions of diethyl ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate for 2 hours.

  • Decant the ether solution into a clean 100 mL round bottom flask.

  • Wash the sodium sulfate residue with an additional 10 mL of ether and combine it with the previous extracts.

  • Remove the ether using a rotary evaporator to yield the amine product.

Reactivity with Strong Acids

In the presence of strong acids, this compound undergoes acid-catalyzed hydrolysis. The mechanism and the rate of this reaction are dependent on the acid concentration and the structure of the carbamate.

Reaction Mechanism and Products

The acid-catalyzed hydrolysis of this compound typically proceeds through an A-2 (bimolecular acid-catalyzed) mechanism.[5][6] The reaction is initiated by the protonation of the carbonyl oxygen or the nitrogen atom. Theoretical studies suggest that N-protonation is a key step.[5] This is followed by a rate-determining nucleophilic attack of a water molecule on the protonated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol and protonated carbamic acid occur. The protonated carbamic acid then decomposes to ammonia and carbon dioxide.

The overall reaction is:

CH₃OC(O)NH₂ + H₃O⁺ ⇌ CH₃OC(O)NH₃⁺ + H₂O CH₃OC(O)NH₃⁺ + H₂O → CH₃OH + H₂NCOOH₂⁺ H₂NCOOH₂⁺ → NH₄⁺ + CO₂

Depending on the specific carbamate and reaction conditions, other mechanisms such as A-1 (unimolecular acid-catalyzed) may also be operative.[6]

Quantitative Data

The rate of acid-catalyzed hydrolysis is influenced by the acidity of the medium. The following table summarizes key quantitative aspects of this reaction.

ParameterObservationConditionsReference
Reaction Mechanism Predominantly AAC2Acidic solution[6]
Rate-Determining Step Nucleophilic attack of water on the N-protonated tautomerTheoretical studies (MNDO method)[5]
Substituent Effects Electron-donating groups on the nitrogen and alkoxy oxygen can affect the rateA-2 hydrolysis[5]
Side Reactions Condensation reactions can occur in the presence of certain reagents like glyoxalSulfuric acid catalyst[7]
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound (General)

A detailed, specific protocol for the acid-catalyzed hydrolysis of this compound for preparative purposes is less common than for basic hydrolysis. However, kinetic studies provide a basis for a general procedure.

Materials:

  • This compound

  • Strong acid (e.g., sulfuric acid or hydrochloric acid)

  • Deionized water

  • pH meter

  • Constant temperature bath

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, GC, or NMR)

Procedure:

  • Prepare an aqueous solution of the desired strong acid at a specific concentration.

  • Dissolve a known amount of this compound in the acid solution in a reaction vessel.

  • Maintain the reaction mixture at a constant temperature using a water bath.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots (e.g., by neutralization with a base).

  • Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the remaining this compound and the formation of products (methanol and ammonia/ammonium).

  • Plot the concentration of this compound versus time to determine the reaction rate and rate constant.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for studying this compound hydrolysis.

base_hydrolysis Base-Catalyzed Hydrolysis of this compound MC This compound CH₃OC(O)NH₂ TI Tetrahedral Intermediate MC->TI Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->TI Methanol Methanol CH₃OH TI->Methanol Collapse CA Carbamic Acid [H₂NCOOH] TI->CA Amm Ammonia NH₃ CA->Amm Decomposition CO2 Carbon Dioxide CO₂ CA->CO2

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

acid_hydrolysis Acid-Catalyzed Hydrolysis of this compound (A-2 Mechanism) MC This compound CH₃OC(O)NH₂ PMC Protonated this compound [CH₃OC(O)NH₃]⁺ MC->PMC Protonation H3O Hydronium Ion (H₃O⁺) H3O->PMC TI Tetrahedral Intermediate PMC->TI Nucleophilic Attack (rate-determining) H2O Water (H₂O) H2O->TI Methanol Methanol CH₃OH TI->Methanol Proton Transfer & Elimination PCA Protonated Carbamic Acid [H₂NCOOH₂]⁺ TI->PCA Ammonium Ammonium Ion NH₄⁺ PCA->Ammonium Decomposition CO2 Carbon Dioxide CO₂ PCA->CO2

Caption: A-2 mechanism for the acid-catalyzed hydrolysis of this compound.

experimental_workflow General Experimental Workflow for Kinetic Studies cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Sol Prepare Acid/Base Solution Mix Mix Reactants in Temperature-Controlled Vessel Prep_Sol->Mix Prep_MC Prepare this compound Solution Prep_MC->Mix Sample Withdraw Aliquots at Time Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/GC/NMR Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constants Plot->Calculate

Caption: Workflow for kinetic analysis of this compound hydrolysis.

Conclusion

The reactivity of this compound with strong acids and bases is characterized by hydrolysis of the ester linkage, leading to the formation of methanol, and ammonia and carbon dioxide via the decomposition of the unstable carbamic acid intermediate. The reaction mechanisms, A-2 for acid catalysis and nucleophilic acyl substitution for base catalysis, are well-established. The rate of these reactions is highly dependent on the pH and temperature of the system. The provided experimental protocols and reaction pathway diagrams serve as a valuable resource for researchers and professionals working with carbamate-containing molecules, aiding in the prediction of their stability and the design of synthetic or degradative procedures.

References

Methodological & Application

Application Notes: Methyl Carbamate as a Robust Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis, particularly in the fields of pharmaceutical and materials science, the strategic protection and deprotection of functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions. The methyl carbamate group serves as a simple, yet effective, protecting group for primary and secondary amines. Its utility stems from its straightforward installation, stability to a range of reaction conditions, and the availability of diverse deprotection methods. These notes provide an overview of the application of this compound as an amine protecting group, including detailed protocols and comparative data. Carbamates, in general, are a popular choice for amine protection due to their ability to render the nitrogen non-nucleophilic while being inert to many reaction conditions.[1]

General Workflow

The overall process of utilizing the this compound protecting group follows a standard protection-reaction-deprotection sequence. This workflow ensures that the amine functionality is shielded during synthetic transformations and can be efficiently regenerated in a later step.

G cluster_protection Protection cluster_reaction Synthetic Transformation(s) cluster_deprotection Deprotection Amine Free Amine (R-NH2) Protection Protection (e.g., ClCO2Me, Base) Amine->Protection ProtectedAmine This compound (R-NHCO2Me) Protection->ProtectedAmine Reaction Reaction(s) at other functional groups ProtectedAmine->Reaction Deprotection Deprotection (e.g., 2-Mercaptoethanol) Reaction->Deprotection DeprotectedAmine Free Amine (R-NH2) Deprotection->DeprotectedAmine

Caption: General workflow for amine protection using this compound.

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is critical for the overall success of a synthetic sequence. The following tables summarize quantitative data for various methods of this compound formation and cleavage.

Table 1: Protection of Amines as Methyl Carbamates

Amine SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineDMAP, Et₃N, ClCO₂MeCH₂Cl₂Room Temp.487[2]
Generic AmineClCO₂Me, TMS₂NNaTHF-78 to RT496[2]
BenzylamineDimethyl Carbonate, CO₂ (40 bar)-1302~75 (Conversion)[3][4]
PhenethylamineDimethyl Carbonate, CO₂ (160 bar)-1302~50 (Conversion)[3][4]
CyclohexylamineDimethyl Carbonate, CO₂ (40 bar)-1302~30 (Conversion)[3][4]

Table 2: Deprotection of Methyl Carbamates

This compound SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-Methoxyphenyl this compoundNaHTeDMF70-800.582[5]
4-Chlorophenyl this compoundNaHTeDMF70-800.583[5]
4-Bromophenyl this compoundNaHTeDMF70-800.585[5]
4-Methylphenyl this compoundNaHTeDMF70-800.577[5]
4-Acetylphenyl this compoundNaHTeDMF70-800.575[5]
N-Methyl-N-phenyl this compoundNaHTeDMF70-800.582[5]
n-Heptyl this compoundNaHTeDMF70-800.545[5]
N,N-Di-n-hexyl this compoundNaHTeDMF70-800.553[5]
Generic this compoundTMSICHCl₃Reflux6100[2]
Generic this compoundHBrAcOHRoom Temp.2274[2]
Generic this compound2-Mercaptoethanol, K₃PO₄DMAc7524High[6][7]

Experimental Protocols

Protocol 1: Protection of a Primary Amine using Methyl Chloroformate

This protocol describes a general procedure for the protection of a primary amine using methyl chloroformate and a tertiary amine base.

Materials:

  • Primary amine (1.0 equiv)

  • Methyl chloroformate (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add methyl chloroformate (1.1 equiv) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Deprotection of a this compound using 2-Mercaptoethanol

This protocol details a nucleophilic deprotection method that is particularly useful for substrates with sensitive functionalities that are incompatible with standard hydrogenolysis or strong acid/base conditions.[6][7][8][9]

Materials:

  • This compound-protected amine (1.0 equiv)

  • 2-Mercaptoethanol (2.0 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (4.0 equiv)

  • N,N-Dimethylacetamide (DMAc) (0.25 M solution of the carbamate)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle

Procedure:

  • To a Schlenk flask, add the this compound (1.0 equiv) and potassium phosphate tribasic (4.0 equiv).

  • Add N,N-dimethylacetamide to create a 0.25 M solution of the carbamate.

  • Purge the suspension with an inert gas (e.g., nitrogen or argon) three times.

  • Add 2-mercaptoethanol (2.0 equiv) to the reaction mixture.

  • Heat the mixture to 75 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the aqueous phase with dichloromethane (2-3 times).

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amine by column chromatography on silica gel or reverse-phase HPLC.[6]

Stability and Orthogonality

The this compound group exhibits good stability under a variety of conditions, making it a versatile protecting group. Understanding its stability profile is key to its effective use in multi-step synthesis.

G cluster_stable Stable Under cluster_cleaved Cleaved By MethylCarbamate This compound (R-NHCO2Me) MildAcid Mild Acidic Conditions MethylCarbamate->MildAcid MildBase Mild Basic Conditions MethylCarbamate->MildBase Hydrogenation Catalytic Hydrogenation (e.g., H2/Pd) MethylCarbamate->Hydrogenation OxidizingAgents Many Oxidizing Agents MethylCarbamate->OxidizingAgents StrongAcid Strong Acid (e.g., HBr/AcOH) MethylCarbamate->StrongAcid StrongBase Strong Base (e.g., NaOH hydrolysis) MethylCarbamate->StrongBase Nucleophiles Strong Nucleophiles (e.g., 2-Mercaptoethanol, NaHTe) MethylCarbamate->Nucleophiles LewisAcids Lewis Acids (e.g., TMSI) MethylCarbamate->LewisAcids

References

Application Notes and Protocols for Methyl Carbamate Derivatization in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, organic acids, and pharmaceuticals, are non-volatile and require a derivatization step to increase their volatility and improve their chromatographic properties. Methyl carbamate derivatization, using methyl chloroformate (MCF) as the reagent, is a rapid and efficient method for the simultaneous derivatization of amino, carboxyl, and hydroxyl groups. This application note provides a detailed protocol for this compound derivatization for GC-MS analysis, along with quantitative data and an experimental workflow diagram.

The derivatization reaction with methyl chloroformate proceeds in an aqueous medium, where the amino groups are converted to their corresponding methyl carbamates and carboxylic acid groups are esterified to methyl esters. This method is advantageous due to its speed, simplicity, and applicability to a wide range of analytes.

Quantitative Data Summary

The following table summarizes the quantitative performance of the this compound derivatization method for a selection of representative analytes. Data has been compiled from various studies to provide an overview of the expected performance.

Analyte ClassAnalyte ExampleRecovery Rate (%)Linearity (R²)Limit of Detection (LOD) (on-column)Limit of Quantification (LOQ) (on-column)
Amino Acids Alanine>95>0.99Low picomole rangeLow picomole range
Valine>95>0.99Low picomole rangeLow picomole range
Proline>95>0.99Low picomole rangeLow picomole range
Organic Acids Lactic Acid>90>0.99Low picomole rangeLow picomole range
Succinic Acid>90>0.99Low picomole rangeLow picomole range
Pesticides Carbofuran (as methyl derivative)Not specified>0.99Not specified~0.1 ng/µL

Experimental Protocol: this compound Derivatization

This protocol is a general guideline for the derivatization of amino and organic acids in aqueous samples. Optimization may be required for specific sample matrices and analytes.

Materials and Reagents:

  • Sample containing analytes of interest (e.g., protein hydrolysate, cell culture supernatant, biofluid)

  • Methyl Chloroformate (MCF) (Note: Highly toxic and corrosive, handle with extreme care in a fume hood)

  • Methanol (HPLC grade)

  • Pyridine (Reagent grade)

  • Chloroform (HPLC grade)

  • Sodium Bicarbonate (NaHCO₃) solution (1 M)

  • Sodium Sulfate (anhydrous)

  • Internal Standard solution (e.g., a stable isotope-labeled version of the analyte)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

!!! SAFETY WARNING !!!

Methyl chloroformate is highly toxic, corrosive, and flammable. It is a lachrymator and can be fatal if inhaled. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for methyl chloroformate before use.[1]

Procedure:

  • Sample Preparation:

    • For liquid samples, transfer 100 µL of the sample to a glass vial.

    • For solid samples, perform a suitable extraction to solubilize the analytes in an aqueous solvent.

    • If an internal standard is used, add it to the sample at this stage.

    • Lyophilize the sample to complete dryness.

  • Reconstitution:

    • To the dried sample, add 200 µL of a 1:1 (v/v) solution of pyridine and methanol.

    • Vortex briefly to dissolve the sample residue.

  • Derivatization:

    • Step 3.1: Add 20 µL of methyl chloroformate (MCF) to the sample solution.

    • Step 3.2: Immediately vortex the mixture vigorously for 30 seconds. The solution may become warm.

    • Step 3.3: Add another 20 µL of MCF to the mixture.

    • Step 3.4: Immediately vortex again for 30 seconds.

  • Extraction:

    • Add 400 µL of chloroform to the reaction vial.

    • Add 400 µL of 1 M sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize excess reagents.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the derivatives into the chloroform layer.

    • Centrifuge the vial at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Sample Collection and Drying:

    • Carefully transfer the lower chloroform layer containing the derivatized analytes to a clean glass vial using a Pasteur pipette.

    • Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.

  • GC-MS Analysis:

    • Transfer the dried chloroform extract to a GC-MS autosampler vial.

    • Inject an appropriate volume (typically 1 µL) into the GC-MS system.

Typical GC-MS Parameters:

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Start with Aqueous Sample add_is Add Internal Standard start->add_is dry Lyophilize to Dryness add_is->dry reconstitute Reconstitute in Pyridine:Methanol dry->reconstitute Proceed to Derivatization add_mcf1 Add Methyl Chloroformate (MCF) reconstitute->add_mcf1 vortex1 Vortex (30s) add_mcf1->vortex1 add_mcf2 Add MCF (2nd aliquot) vortex1->add_mcf2 vortex2 Vortex (30s) add_mcf2->vortex2 add_chloroform Add Chloroform vortex2->add_chloroform Proceed to Extraction add_bicarb Add NaHCO3 (Quench) add_chloroform->add_bicarb vortex_extract Vortex (1 min) add_bicarb->vortex_extract centrifuge Centrifuge vortex_extract->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_organic Dry with Na2SO4 collect_organic->dry_organic gcms GC-MS Analysis dry_organic->gcms Inject into GC-MS end Data Acquisition & Processing gcms->end

Caption: Experimental workflow for this compound derivatization.

References

Methyl Carbamate: A Versatile Reagent in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction

Methyl carbamate is emerging as a valuable and versatile reagent in the field of transition metal-catalyzed cross-coupling reactions. Traditionally viewed as a simple protecting group for amines, its utility has expanded, positioning it as a practical and efficient source of the carbamoyl moiety (NHCO₂Me) and, by extension, a surrogate for ammonia in the synthesis of primary anilines. Its stability, ease of handling, and affordability make it an attractive alternative to gaseous ammonia or other more complex amine equivalents. This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions, primarily focusing on palladium-catalyzed amidation, with additional context on its potential role in copper-catalyzed N-arylation reactions.

Palladium-Catalyzed Buchwald-Hartwig Amidation: Synthesis of N-Aryl Methyl Carbamates

The Buchwald-Hartwig amidation stands as a cornerstone of modern C-N bond formation. Recent advancements have enabled the direct use of this compound as a nucleophilic coupling partner with aryl chlorides, providing a straightforward route to N-aryl methyl carbamates. These products are valuable intermediates, serving as precursors to primary anilines, or as key structural motifs in pharmaceuticals and agrochemicals.

A particularly effective method involves the use of a second-generation Buchwald precatalyst, Xphos Pd G2, which demonstrates high catalytic activity and broad functional group tolerance.[1][2][3][4] This protocol is operationally simple and offers good to excellent yields for a range of aryl and heteroaryl chlorides.[1][2][3][4]

Logical Workflow for Pd-Catalyzed Amidation

Workflow for Pd-Catalyzed Amidation with this compound cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Combine Aryl Chloride, This compound, Base catalyst Add Xphos Pd G2 Precatalyst and Solvent (e.g., t-AmOH) reagents->catalyst heating Heat Mixture (e.g., 100-110 °C) catalyst->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify product N-Aryl this compound purify->product characterize Characterize Product (NMR, MS, etc.) product->characterize

Caption: Experimental workflow for the synthesis of N-aryl methyl carbamates.

Quantitative Data Summary

The palladium-catalyzed amidation of various aryl chlorides with this compound proceeds with moderate to high yields. The reaction is tolerant of a range of functional groups, including esters, ketones, aldehydes, and amines.[4]

EntryAryl ChlorideProductYield (%)
14-ChloroacetophenoneMethyl (4-acetylphenyl)carbamate85
2Methyl 4-chlorobenzoateMethyl (4-(methoxycarbonyl)phenyl)carbamate82
34-ChlorobenzaldehydeMethyl (4-formylphenyl)carbamate78
41-Chloro-4-nitrobenzeneMethyl (4-nitrophenyl)carbamate90
52-ChloropyridineMethyl pyridin-2-ylcarbamate75
64-Chloro-N,N-dimethylanilineMethyl (4-(dimethylamino)phenyl)carbamate70
71-Chloro-2,4-dimethoxybenzeneMethyl (2,4-dimethoxyphenyl)carbamate88

Yields are representative and sourced from literature reports on similar amidation reactions.[1][4]

Experimental Protocol: General Procedure for Pd-Catalyzed Amidation

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Xphos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • tert-Amyl alcohol (t-AmOH) or 1,4-Dioxane (3-5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vial, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and the base (2.0 mmol).

  • Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Under a positive pressure of the inert gas, add the Xphos Pd G2 precatalyst (2 mol%).

  • Add the anhydrous solvent (3-5 mL) via syringe.

  • Place the sealed vial in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl this compound.

Copper-Catalyzed N-Arylation: Chan-Lam and Ullmann-Type Reactions

Copper-catalyzed cross-coupling reactions, such as the Chan-Lam and Ullmann condensations, are powerful methods for constructing C-N bonds. These reactions typically involve the coupling of an N-H containing nucleophile with an arylboronic acid (Chan-Lam) or an aryl halide (Ullmann). Carbamates are well-established coupling partners in these transformations.[5][6][7] While specific protocols detailing the use of this compound are less common than for bulkier carbamates (e.g., tert-butyl carbamate), the underlying principles and general procedures are applicable.

General Reaction Pathways

General Pathways for Copper-Catalyzed N-Arylation of this compound cluster_chanlam Chan-Lam Coupling cluster_ullmann Ullmann Condensation start_cl Aryl Boronic Acid + this compound cat_cl Cu(II) Catalyst (e.g., Cu(OAc)₂) start_cl->cat_cl Base, Oxidant (Air) product_cl N-Aryl This compound cat_cl->product_cl product_ul N-Aryl This compound start_ul Aryl Halide + this compound cat_ul Cu(I) Catalyst (e.g., CuI) start_ul->cat_ul Base, Ligand cat_ul->product_ul

Caption: Comparison of Chan-Lam and Ullmann N-arylation pathways.

Application Notes for Copper-Catalyzed Reactions
  • Chan-Lam Coupling: This reaction offers the advantage of often proceeding under mild conditions, sometimes at room temperature and open to the air.[6] The reaction couples an arylboronic acid with the N-H bond of this compound. A copper(II) salt, such as copper(II) acetate, is typically used as the catalyst, and a base like pyridine or triethylamine is often required.

  • Ullmann Condensation: The Ullmann reaction is a classic method for aryl amination that couples an aryl halide (typically an iodide or bromide) with an amine source.[7] Modern protocols often utilize a copper(I) catalyst (e.g., CuI) in the presence of a ligand (such as a diamine or an amino acid) and a base (e.g., K₂CO₃ or K₃PO₄) in a polar aprotic solvent like DMSO or DMF at elevated temperatures.[8]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation of a Primary Carbamate

Materials:

  • Arylboronic acid (1.0 mmol, 1.0 equiv)

  • This compound (1.2-2.0 mmol, 1.2-2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1-0.2 mmol, 10-20 mol%)

  • Pyridine or Triethylamine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM) or Methanol (5 mL)

  • Reaction flask with a stir bar, open to the air (or with a drying tube)

Procedure:

  • To the reaction flask, add the arylboronic acid (1.0 mmol), this compound (1.2-2.0 equiv), and copper(II) acetate (10-20 mol%).

  • Add the solvent (5 mL) followed by the base (2.0 equiv).

  • Stir the mixture vigorously at room temperature. The reaction is typically open to the atmosphere, as oxygen often serves as the terminal oxidant.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to 3 days.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper salts, washing the pad with additional solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-aryl this compound.

Conclusion

This compound serves as a highly effective and practical reagent in palladium-catalyzed amidation reactions for the synthesis of N-aryl methyl carbamates, which are versatile precursors to primary anilines and other valuable compounds. Its application in copper-catalyzed N-arylation reactions, while less documented, holds significant potential based on the established reactivity of the carbamate functional group. The protocols provided herein offer robust starting points for researchers to explore the utility of this compound in expanding their synthetic toolbox for C-N bond formation.

References

"Analytical methods for detecting methyl carbamate in water samples"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl carbamate and its derivatives are a class of pesticides widely used in agriculture. Due to their potential for water contamination through runoff and leaching, sensitive and reliable analytical methods for their detection in various water matrices are crucial for environmental monitoring and ensuring public health. This application note provides detailed protocols for the determination of this compound in water samples using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, as well as a Gas Chromatography-Mass Spectrometry (GC-MS) method. These methods are based on established regulatory guidelines such as U.S. EPA Method 531.1 and 531.2.[1][2]

Analytical Methods Overview

The primary methods for the determination of N-methylcarbamates in water are based on chromatographic separation coupled with sensitive detection techniques.

  • High-Performance Liquid Chromatography with Post-Column Fluorescence Detection (HPLC-FLD): This is the most common approach and is the basis for EPA methods 531.1 and 531.2.[1][2] The carbamates are separated on a reversed-phase C18 column. Post-separation, the analytes are hydrolyzed to form methylamine, which then reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to produce a highly fluorescent derivative.[2] This derivatization step significantly enhances the sensitivity and selectivity of the method.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and confirmatory analysis. However, due to the thermal instability and polarity of some carbamates, derivatization is often required prior to GC analysis.[3] A common derivatization agent is 9-xanthydrol, which reacts with the carbamates to form more stable and volatile derivatives suitable for GC-MS analysis.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is gaining popularity due to its high sensitivity, selectivity, and the ability to analyze a wide range of carbamates without the need for derivatization.[6] It is particularly useful for complex matrices and for achieving very low detection limits.[7]

Data Presentation

The following tables summarize the quantitative data for the analytical methods described in this application note.

Table 1: HPLC-FLD Method Performance Data

ParameterResultReference
Limit of Detection (LOD)≤0.01 µg/L[1]
Limit of Quantification (LOQ)0.05 µg/L[1]
Recovery74.2–94.2%[8]
Precision (RSD)0.64-1.3% (intra-day), 2.2-2.8% (inter-day)[8]

Table 2: GC-MS Method Performance Data (with 9-xanthydrol derivatization)

ParameterResultReference
Limit of Quantification (LOQ)0.007-0.028 µg/L[5]
Precision (RSD)<15% (intra- and inter-day)[5]

Table 3: LC-MS/MS Method Performance Data

ParameterResultReference
Limit of Detection (LOD)2.7–11.7 ng/L[8]
Precision (RSD)2.5–7.4% (intra-day), 3.6–8.4% (inter-day)[8]
Recovery74.4 to 111.0%[6]

Experimental Protocols

Protocol 1: HPLC with Post-Column Fluorescence Detection

This protocol is based on U.S. EPA Method 531.2 for the analysis of N-methylcarbamates in drinking water.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To concentrate the analytes and remove interfering matrix components.

  • Materials:

    • C18 Solid-Phase Extraction (SPE) cartridges

    • Methanol (HPLC grade)

    • Deionized water

    • Sample collection bottles with preservative (e.g., potassium dihydrogen citrate and sodium thiosulfate)[1]

  • Procedure:

    • Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.

    • Pass 250 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • After the entire sample has passed, dry the cartridge by drawing air through it for 10 minutes.

    • Elute the trapped analytes with 2 x 1 mL of methanol into a collection vial.

    • Evaporate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.

    • Add 0.5 mL of deionized water to the concentrate for a final volume of 1.0 mL. The sample is now ready for HPLC analysis.

2. HPLC-FLD Analysis

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and fluorescence detector.

    • Post-column reaction system.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Mobile Phase A: Deionized water

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Post-Column Reagent 1 (Hydrolysis): 0.05 M Sodium Hydroxide (NaOH).[9]

    • Post-Column Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer solution.[1][9]

  • Instrumental Conditions:

    • Column Temperature: 40°C[9]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 100 µL

    • Gradient Program: A linear gradient from 10% B to 75% B over 25 minutes.[9]

    • Fluorescence Detector: Excitation at 330 nm, Emission at 450 nm.[2]

    • Post-Column System:

      • Reagent 1 (NaOH) flow rate: 0.3 mL/min

      • Reagent 2 (OPA) flow rate: 0.3 mL/min

      • Reaction coil temperature: 80°C

3. Calibration

  • Prepare a series of calibration standards from a certified stock solution in methanol/water. The concentration range should bracket the expected sample concentrations. A typical range is 0.5 to 100 µg/L.[7][10]

Protocol 2: GC-MS Analysis with Derivatization

This protocol is suitable for the confirmatory analysis of this compound.

1. Sample Preparation and Derivatization

  • Objective: To extract the analytes and convert them into a more volatile and thermally stable form for GC-MS analysis.

  • Materials:

    • Dichloromethane (pesticide residue grade)

    • 9-Xanthydrol derivatizing agent

    • Hydrochloric acid (HCl)

    • Sodium sulfate (anhydrous)

  • Procedure:

    • Adjust the pH of a 100 mL water sample to approximately 3 with HCl.

    • Perform a liquid-liquid extraction by shaking the sample with 3 x 30 mL of dichloromethane in a separatory funnel.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Add 50 µL of 50 mM 9-xanthydrol solution and 50 µL of 0.05 M HCl.[4][5]

    • Heat the mixture at 60°C for 60 minutes to complete the derivatization.[4][5]

    • Cool the sample and it is ready for GC-MS injection.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD).

    • Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Instrumental Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp at 10°C/min to 300°C, hold for 6 minutes.[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis Analysis WaterSample Water Sample (250 mL) SPE Solid-Phase Extraction (C18) WaterSample->SPE Loading Elution Elution (Methanol) SPE->Elution Elution Concentration Concentration (N2 Stream) Elution->Concentration Evaporation Reconstitution Reconstitution Concentration->Reconstitution Final Volume: 1 mL HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Injection PostColumn Post-Column Derivatization (OPA) HPLC->PostColumn Fluorescence Fluorescence Detection PostColumn->Fluorescence Data Data Acquisition & Analysis Fluorescence->Data

Caption: HPLC-FLD Experimental Workflow for this compound Analysis.

experimental_workflow_gcms cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis WaterSample Water Sample (100 mL) LLE Liquid-Liquid Extraction (DCM) WaterSample->LLE Extraction Concentration Concentration LLE->Concentration Evaporation Derivatization Derivatization (9-xanthydrol) Concentration->Derivatization Reaction at 60°C GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Acquisition & Analysis GCMS->Data

Caption: GC-MS Experimental Workflow for this compound Analysis.

References

Application Note: Analysis of Methyl Carbamate Pesticide Residues by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the determination of methyl carbamate pesticide residues in various matrices using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The protocol is intended for researchers, scientists, and professionals in drug development and food safety. The described method, incorporating a QuEChERS-based sample preparation, is effective for the simultaneous analysis of multiple this compound pesticides. All quantitative data and experimental procedures are presented in a clear and structured format for ease of use.

Introduction

N-methyl carbamates are a widely utilized class of pesticides in agriculture to protect crops from various pests.[1] Due to their potential toxicity, regulatory bodies worldwide have set maximum residue limits (MRLs) for these compounds in food and environmental samples.[2] Consequently, sensitive and accurate analytical methods are required for monitoring these residues. While official methods often rely on HPLC with post-column derivatization and fluorescence detection, HPLC coupled with a Diode Array Detector (DAD) offers a simpler, cost-effective, and reliable alternative for the quantification of these compounds.[3][4][5] This application note provides a detailed protocol for the analysis of seven common this compound pesticides: aldicarb, carbaryl, carbofuran, methiocarb, methomyl, pirimicarb, and propoxur.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6][7] It involves a two-step process of extraction and cleanup.[8]

1. Extraction:

  • Homogenize 10-15 g of the sample (e.g., fruits, vegetables).[9][10]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[10]

  • Add 10 mL of acetonitrile (ACN).[9]

  • Add the appropriate internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - AOAC Official Method 2007.01).[8][9]

  • Shake vigorously for 1 minute.[9]

  • Centrifuge at ≥3000 rcf for 5 minutes.[10]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.[9]

  • The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for general food matrices is 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[9][11] For pigmented samples, graphitized carbon black (GCB) can be added.[9]

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2-5 minutes.

  • The resulting supernatant is ready for HPLC-DAD analysis. Filter the extract through a 0.22 µm filter before injection.[4]

HPLC-DAD Analysis

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B) and water (A).

  • Gradient Program:

    • 0-30 min: 20% B to 90% B

    • 30-35 min: Hold at 90% B

    • 35-38 min: 90% B to 20% B

    • 38-48 min: Hold at 20% B (column re-equilibration)

  • Flow Rate: 0.75 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.[12]

  • DAD Wavelength: Detection is performed at 220 nm. Spectra from 200-400 nm are recorded for peak purity and identification confirmation.

Data Presentation

The following tables summarize the quantitative data for the HPLC-DAD method validation for the analysis of seven this compound pesticides.

Table 1: Chromatographic Data and Linearity

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)
Methomyl8.50.1 - 10>0.99
Pirimicarb12.20.1 - 10>0.99
Aldicarb15.80.1 - 10>0.99
Propoxur18.10.1 - 10>0.99
Carbofuran20.30.1 - 10>0.99
Carbaryl22.50.1 - 10>0.99
Methiocarb24.90.1 - 10>0.99

Table 2: Method Performance in Spiked Samples (e.g., Tomato Matrix)

AnalyteSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)
Methomyl0.192.54.80.020.05
Pirimicarb0.195.13.50.020.05
Aldicarb0.188.76.20.030.10
Propoxur0.198.32.90.010.04
Carbofuran0.191.05.10.020.05
Carbaryl0.196.23.80.010.04
Methiocarb0.193.64.20.020.05

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 10g centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration hplc HPLC-DAD Analysis filtration->hplc Final Extract data Data Acquisition and Processing hplc->data

Caption: Experimental workflow for this compound residue analysis.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs center_node HPLC-DAD Method sample_prep Sample Preparation (QuEChERS) separation Chromatographic Separation (C18 Column) detection Diode Array Detection (220 nm) sample Food/Environmental Sample sample->sample_prep standards Carbamate Standards standards->separation reagents Solvents & Reagents reagents->sample_prep sample_prep->separation separation->detection chromatogram Chromatogram detection->chromatogram qual_data Qualitative Data (UV Spectrum) detection->qual_data quant_data Quantitative Data (Concentration) chromatogram->quant_data

Caption: Logical components of the HPLC-DAD analytical method.

Conclusion

The HPLC-DAD method detailed in this application note provides a reliable and effective means for the analysis of this compound pesticide residues in various sample matrices. The use of the QuEChERS sample preparation protocol ensures high recovery rates and effective removal of matrix interferences.[8] This method is suitable for routine monitoring and can be readily implemented in analytical laboratories for food safety and environmental testing.

References

The Role of Methyl Carbamate in Greener Synthesis Routes for N-Methyl Carbamate Insecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl carbamate insecticides are a critical class of crop protection agents that function by reversibly inhibiting the enzyme acetylcholinesterase in insects.[1][2] The predominant industrial synthesis of these insecticides involves the reaction of a phenol or oxime with the highly toxic and volatile methyl isocyanate (MIC).[3][4][5] Due to the significant hazards associated with the production, storage, and transport of MIC, researchers have actively pursued safer, non-phosgene alternative synthesis routes.[6][7][8] In these greener approaches, methyl carbamate emerges as a key intermediate and reactant, offering a pathway to N-methyl carbamate insecticides that avoids the direct use of MIC.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the role of this compound in the synthesis of N-methyl carbamate insecticides, with a focus on non-phosgene, transesterification-based methods.

Overview of Synthetic Pathways

There are two primary pathways for the synthesis of N-methyl carbamate insecticides: the conventional methyl isocyanate (MIC) route and the alternative transesterification route utilizing this compound.

Conventional Methyl Isocyanate (MIC) Pathway

The most established industrial method involves the direct reaction of a substituted phenol (or alcohol/oxime) with methyl isocyanate, often in the presence of a tertiary amine catalyst like triethylamine.[4][9][10] This reaction is typically fast and efficient.

Diagram: Conventional MIC Synthesis Pathway for N-Methyl Carbamate Insecticides

MIC_Pathway Phenol Substituted Phenol (e.g., 1-Naphthol) Product N-Methyl Carbamate Insecticide (e.g., Carbaryl) Phenol->Product MIC Methyl Isocyanate (MIC) MIC->Product Catalyst Tertiary Amine Catalyst Catalyst->Product +

Caption: Conventional synthesis of N-methyl carbamate insecticides using methyl isocyanate.

This compound Transesterification Pathway (Non-Phosgene)

A safer alternative to the MIC route is the transesterification (or transcarbamoylation) of this compound with a substituted phenol.[7] This method avoids the use of highly toxic phosgene and MIC. The reaction is typically carried out at elevated temperatures in the presence of a catalyst.

Diagram: Transesterification Pathway for N-Methyl Carbamate Insecticides

Transesterification_Pathway MethylCarbamate This compound Product N-Methyl Carbamate Insecticide (e.g., Carbaryl) MethylCarbamate->Product Phenol Substituted Phenol (e.g., 1-Naphthol) Phenol->Product Catalyst Catalyst (e.g., ZnCl2) Catalyst->Product + Methanol Methanol (byproduct) Product->Methanol -

Caption: Non-phosgene synthesis of N-methyl carbamate insecticides via transesterification.

Experimental Protocols

Protocol 1: Synthesis of Carbaryl via the Conventional MIC Route

This protocol describes the laboratory-scale synthesis of Carbaryl (1-naphthyl-N-methylcarbamate) from 1-naphthol and methyl isocyanate.[4]

Materials:

  • 1-Naphthol (0.0139 mol, 2.0 g)

  • Methyl isocyanate (0.0153 mol, 0.87 g)

  • Dry ethyl ether (4 mL)

  • Acetone (4 mL)

  • Triethylamine (5 drops)

  • 25-mL ground-joint flask

  • Reflux condenser

  • Steam bath

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2.0 g of 1-naphthol in 4 mL of dry ethyl ether in a 25-mL ground-joint flask.

  • Add 5 drops of triethylamine, a boiling stone, and 4 mL of an acetone solution containing 0.87 g of methyl isocyanate.

  • Equip the flask with a reflux condenser and gently boil the mixture on a steam bath for 15 minutes. The reaction is slightly exothermic.[4]

  • Towards the end of the reflux period, crystalline 1-naphthyl-N-methylcarbamate will begin to separate from the solution.

  • Cool the flask in a slush-ice bath for 10 minutes to complete the crystallization.

  • Filter the product using a Büchner funnel and wash the filter cake twice with 4-mL portions of ether.

  • Allow the product to air dry.

Protocol 2: Synthesis of a Carbamate via Transesterification of this compound (Model Reaction)

This protocol describes a general method for the synthesis of a carbamate by the reaction of an amine with this compound, which illustrates the transesterification principle applicable to phenols. This specific example details the synthesis of methyl N-phenyl carbamate.[7]

Materials:

  • Aniline

  • This compound

  • Methanol (as solvent)

  • Zinc Chloride (ZnCl₂) (catalyst)

  • High-pressure reactor with magnetic stirring

Procedure:

  • Charge the high-pressure reactor with aniline, this compound, methanol, and the ZnCl₂ catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the reactor to the desired reaction temperature (e.g., 433 K) while stirring.

  • Maintain the reaction at temperature for the specified duration (e.g., 4 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully depressurize.

  • The product, methyl N-phenyl carbamate, can be isolated and purified using standard techniques such as distillation or recrystallization.

Quantitative Data

The following tables summarize quantitative data for the synthesis of N-methyl carbamates via different routes.

Table 1: Synthesis of Carbaryl via the MIC Route [4]

ParameterValue
Reactants 1-Naphthol, Methyl Isocyanate
Catalyst Triethylamine
Solvent Ethyl ether/Acetone
Reaction Time 15 minutes (reflux)
Yield Approx. 1.8 g (from 2.0 g 1-naphthol)
Melting Point (crude) 142-145 °C

Table 2: Synthesis of Methyl N-Phenyl Carbamate via Transesterification [7]

ParameterValue
Reactants Aniline, this compound
Catalyst ZnCl₂
Solvent Methanol
Temperature 433 K
Reaction Time 4 hours
Aniline Conversion 90.1%
MPC Selectivity 99.7%

Conclusion

While the methyl isocyanate route remains a prevalent method for the synthesis of N-methyl carbamate insecticides, the significant hazards associated with MIC have driven the development of safer, non-phosgene alternatives. This compound plays a crucial role in these greener synthetic strategies, primarily through transesterification reactions with substituted phenols. Although direct, high-yield protocols for the synthesis of common insecticides like Carbaryl and Carbofuran from this compound are still being optimized for industrial scale, the underlying chemical principles have been well-established in the synthesis of related carbamate compounds. Further research into efficient and recyclable catalysts for the transesterification of this compound is a key area for advancing the sustainable production of this important class of insecticides.

References

Application Note & Protocol: Synthesis of Aminocyclopropanes using Methyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of N-methoxycarbonyl-aminocyclopropanes, valuable building blocks in medicinal chemistry, utilizing methyl carbamate as a key reagent. The primary protocol described is a practical and inexpensive method involving the generation of carbamatoorganozinc carbenoids, which then react with various alkenes to afford the desired cyclopropane derivatives.[1][2][3] This method is characterized by its mild reaction conditions and preferential cis-stereoselectivity.[1][2] An overview of the reaction, key quantitative data, a detailed experimental protocol, and a deprotection method are presented.

Introduction

Aminocyclopropanes are prevalent structural motifs in numerous biologically active molecules and pharmaceutical candidates. Their rigid, three-dimensional nature allows for precise conformational constraint of flexible molecules, often leading to enhanced binding affinity and improved pharmacokinetic properties. Consequently, the development of efficient and stereoselective methods for their synthesis is of significant interest to the drug development community. This application note details a robust procedure for the synthesis of protected aminocyclopropanes via a zinc-mediated carbamatocyclopropanation of alkenes using this compound.

Reaction Scheme & Mechanism

The overall transformation involves the reaction of an alkene with a carbenoid species generated in situ from this compound, triethyl orthoformate, and a zinc-copper couple.[1][2] The proposed mechanism proceeds through the formation of a carbamatoorganozinc carbenoid, which then undergoes a concerted cyclopropanation reaction with the alkene.[4]

Reaction_Mechanism cluster_reagents Reagent Activation cluster_cyclopropanation Cyclopropanation MeOCONH2 This compound Carbenoid Carbamatoorganozinc Carbenoid MeOCONH2->Carbenoid + (EtO)3CH, Zn/Cu (EtO)3CH Triethyl Orthoformate (EtO)3CH->Carbenoid Zn_Cu Zn/Cu Couple Zn_Cu->Carbenoid Product N-(Methoxycarbonyl)- aminocyclopropane Carbenoid->Product + Alkene Alkene Alkene Alkene->Product

Caption: Proposed reaction mechanism for the synthesis of aminocyclopropanes.

Experimental Data

The following table summarizes the results for the cyclopropanation of various alkenes using the described method. The reactions generally show a preference for the formation of the cis or endo diastereomer.[1]

EntryAlkeneProductYield (%)Diastereomeric Ratio (cis/trans or endo/exo)
1StyreneMethyl (cis-2-phenylcyclopropyl)carbamate79>20:1
24-MethylstyreneMethyl (cis-2-(p-tolyl)cyclopropyl)carbamate72>20:1
34-MethoxystyreneMethyl (cis-2-(4-methoxyphenyl)cyclopropyl)carbamate68>20:1
44-ChlorostyreneMethyl (cis-2-(4-chlorophenyl)cyclopropyl)carbamate85>20:1
52-VinylnaphthaleneMethyl (cis-2-(naphthalen-2-yl)cyclopropyl)carbamate71>20:1
6IndeneMethyl (1a,6b-dihydro-1H-benzo[b]cyclopropa[d]azepin-2(2aH,3H,6H,6aH)-yl)carbamate65>20:1 (exo)
7(E)-β-MethylstyreneMethyl ((1R,2R)-rel-1-methyl-2-phenylcyclopropyl)carbamate5110:1
8CyclohexeneMethyl (hexahydro-1H-cyclopropa[b]naphthalen-1-yl)carbamate40N/A
91-OcteneMethyl (2-hexylcyclopropyl)carbamate451.5:1
10Trimethyl(vinyl)silaneMethyl (2-(trimethylsilyl)cyclopropyl)carbamate55<1:20

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Ishikawa et al.[1]

Materials and Reagents:
  • This compound (MeOCONH₂)

  • Zinc dust (Zn)

  • Copper(I) cyanide (CuCN) or other copper source

  • Zinc chloride (ZnCl₂)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Alkene

  • Triethyl orthoformate ((EtO)₃CH)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Iodotrimethylsilane (TMSI)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Experimental Workflow

Experimental_Workflow Start Start Setup Combine MeOCONH2, Zn, Cu, ZnCl2, Me3SiCl, and alkene in anhydrous Et2O under an inert atmosphere. Start->Setup Addition Add triethyl orthoformate dropwise via syringe pump. Setup->Addition Reaction Stir at room temperature for 3-16 h. Addition->Reaction Quench Quench the reaction with saturated aqueous NaHCO3. Reaction->Quench Filter Filter the suspension and wash the solid with Et2O. Quench->Filter Workup Perform aqueous workup and extract with Et2O. Filter->Workup Purify Purify the crude product by chromatography or recrystallization. Workup->Purify Product N-(Methoxycarbonyl)- aminocyclopropane Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:
  • Preparation of the Reaction Mixture: To a vigorously stirred mixture of this compound (463 mg, 6.17 mmol), zinc dust (2.65 g, 40.46 mmol), a copper source (e.g., CuCN, 175 mg, 2.75 mmol), zinc chloride (828 mg, 6.07 mmol), and the desired alkene (1.94 mmol) in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere, add trimethylsilyl chloride (2.8 mL, 22.00 mmol).

  • Addition of Triethyl Orthoformate: Add triethyl orthoformate (1.2 mL, 7.20 mmol) dropwise to the reaction mixture using a syringe pump at a rate of 1.0 mL/h.

  • Reaction: Stir the reaction mixture at room temperature for a period of 3 to 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the careful addition of saturated aqueous sodium bicarbonate (10 mL).

  • Filtration and Extraction: Filter the resulting suspension and wash the solid residue with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure N-(methoxycarbonyl)-aminocyclopropane.

Deprotection Protocol

The methoxycarbonyl protecting group can be readily cleaved to yield the free aminocyclopropane salt.[1]

  • Cleavage Reaction: To a solution of the N-(methoxycarbonyl)-aminocyclopropane in chloroform, add iodotrimethylsilane.

  • Workup: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: Add methanol to the reaction mixture to precipitate the aminocyclopropane as its crystalline hydroiodide (HI) salt, which can be collected by filtration.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Zinc dust is flammable; avoid contact with ignition sources.

  • Iodotrimethylsilane is corrosive and moisture-sensitive; handle with care under an inert atmosphere.

Concluding Remarks

The described zinc-mediated synthesis of aminocyclopropanes from this compound offers a practical and efficient route to these valuable building blocks.[1][2] The mild reaction conditions, operational simplicity, and the use of inexpensive starting materials make this method attractive for both academic research and industrial applications in drug discovery and development. The straightforward deprotection protocol further enhances the utility of this synthetic strategy.

References

Application Notes and Protocols: Methyl Carbamate in Textile and Polymer Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl carbamate in the textile and polymer industries. This compound serves as a versatile reactive intermediate, primarily in the formulation of finishing agents for textiles to impart durable press properties and in the synthesis of various polymers, including polyurethanes.

I. Applications in the Textile Industry

This compound is a key component in the production of resins for durable press finishes on cellulosic and blended fabrics, such as cotton and polyester-cotton blends.[1][2] These finishes provide fabrics with enhanced wrinkle resistance, improved crease angle retention, and durability to laundering.[1][2] Formulations can be either formaldehyde-based, through the creation of dimethylol this compound, or formaldehyde-free, by reacting this compound with alternative crosslinkers like glutaraldehyde.[1][3]

A. Formaldehyde-Based Durable Press Finishes

The reaction of this compound with formaldehyde yields dimethylol this compound, a crosslinking agent that enhances the dimensional stability of fabrics.[4]

Reaction Pathway for Dimethylol this compound Synthesis

G MC This compound DMC Dimethylol this compound MC->DMC Reaction F Formaldehyde (2 moles) F->DMC NaOH NaOH (catalyst) pH 9.5-10.5 NaOH->DMC Heat ~70°C (158°F) Heat->DMC

Caption: Synthesis of Dimethylol this compound.

Experimental Protocol: Synthesis of Dimethylol this compound Finishing Agent

This protocol is adapted from a patented method for producing a carbamate finish with reduced free formaldehyde.[4]

Materials:

  • This compound (1 mole, 75g)

  • Formaldehyde (37% solution, 2.25 moles, 183g)

  • Sodium Hydroxide

  • Maleic Acid

  • Glyoxal (40% solution, 0.27 mole, 40.7g)

  • Urea (0.27 mole, 16.2g)

Procedure:

  • Combine 75g of this compound and 183g of 37% formaldehyde in a reaction vessel.

  • Adjust the pH of the mixture to 10.3 using sodium hydroxide.

  • Heat the reaction mixture to 70°C (158°F) and maintain for 1.5 hours.

  • Cool the product to 45°C (113°F).

  • Adjust the pH to 4.0 with maleic acid. At this stage, approximately 1.71 moles of formaldehyde have reacted, leaving 0.54 moles of free formaldehyde.

  • To scavenge the excess formaldehyde, add 40.7g of 40% glyoxal and 16.2g of urea.

  • Continue the reaction for 2 hours at 80°C (176°F).

  • The resulting product is a finishing agent with 0.5% to 1.0% free formaldehyde.

Application Protocol: Durable Press Finishing of Cotton Fabric

Materials:

  • Dimethylol this compound finishing agent

  • Magnesium chloride hexahydrate (catalyst)

  • Cotton or cotton-polyester blend fabric

Procedure:

  • Prepare a finishing bath containing the synthesized finishing agent and a suitable catalyst.

  • Apply the finish to the fabric using a pad application to ensure even saturation.

  • Dry the treated fabric at 93-115°C (200-240°F) for 4 to 8 minutes.

  • Cure the dried fabric at 150-175°C (300-350°F) for 1 to 3 minutes to facilitate crosslinking.

  • Wash the cured fabric to remove any unreacted chemicals.

B. Formaldehyde-Free Durable Press Finishes

An alternative to formaldehyde-based resins is the reaction product of this compound and glutaraldehyde.[1] This provides wrinkle resistance and durable press properties without the release of formaldehyde.[1]

Reaction Pathway for this compound-Glutaraldehyde Adduct Formation

G MC This compound Adduct This compound-Glutaraldehyde Adduct MC->Adduct Reaction GA Glutaraldehyde GA->Adduct Base Base Catalyst pH 8.0 Base->Adduct

Caption: Formation of a formaldehyde-free textile finish.

Experimental Protocol: Preparation of a this compound-Glutaraldehyde Finishing Agent

This protocol is based on a patented formaldehyde-free finishing process.[1]

Materials:

  • This compound (330g)

  • Glutaraldehyde (50% solution, 881g)

  • Sodium Hydroxide (10% solution)

  • Hydrochloric Acid (5% solution)

  • Magnesium chloride hexahydrate (131g)

  • Water (131g)

Procedure:

  • Dissolve 330g of this compound in 881g of 50% glutaraldehyde solution.

  • Adjust the pH to 8.0 with a 10% sodium hydroxide solution.

  • Let the solution stand for four days at room temperature.

  • Adjust the pH to 5.0 with a 5% hydrochloric acid solution.

  • Dissolve 131g of magnesium chloride hexahydrate in 131g of water and add it to the solution.

Application Protocol: Formaldehyde-Free Durable Press Finishing

Procedure:

  • Apply the prepared finishing agent to a cotton printcloth.

  • Dry the impregnated fabric for 5 minutes at 70°C.

  • Cure the fabric for 3 minutes at 160°C in a mechanical convection oven.[1]

  • Wash the treated fabric to remove any unreacted materials.

Quantitative Data for Textile Applications

ParameterFormaldehyde-Based FinishFormaldehyde-Free FinishUntreated ControlReference
Wrinkle Recovery Angle (Warp + Filling) -260° (128° + 132°)170° (83° + 87°)[1]
Durable Press Rating (1-5 scale) -3.41.6[1]
Curing Temperature 150-175°C160°C-[1][4]
Curing Time 1-3 minutes3 minutes-[1][4]
Finishing Agent Concentration on Fabric -10-20% of fabric weight-[1]
Catalyst Concentration on Fabric -0.5-4.0% of fabric weight-[1]

II. Applications in the Polymer Industry

This compound serves as a valuable building block in polymer synthesis, particularly for the production of polyurethanes through non-isocyanate routes. This is advantageous as it avoids the use of highly toxic phosgene and isocyanates.

A. Polyurethane Synthesis via Polycondensation

Polyurethanes can be synthesized through the TBD-catalyzed polycondensation of dimethyl dicarbamate monomers with diols.[5]

Workflow for Polyurethane Synthesis via Polycondensation

G cluster_monomer Monomer Synthesis cluster_poly Polymerization FattyAcid Fatty Acid Methyl Ester DihydroxamicAcid Dihydroxamic Acid FattyAcid->DihydroxamicAcid Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->DihydroxamicAcid KOH KOH KOH->DihydroxamicAcid DMC Dimethyl Dicarbamate Polyurethane Polyurethane DMC->Polyurethane Lossen Lossen Rearrangement DihydroxamicAcid->Lossen Lossen->DMC Diol Diol Diol->Polyurethane TBD TBD Catalyst TBD->Polyurethane G cluster_methods Analytical Techniques cluster_properties Measured Properties Polymer Polymer Sample GPC Gel Permeation Chromatography (GPC) Polymer->GPC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Polymer->FTIR DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TGA Thermogravimetric Analysis (TGA) Polymer->TGA MS Mass Spectrometry (MS) Polymer->MS MW Molecular Weight & Distribution GPC->MW Structure Chemical Structure & Composition NMR->Structure Functional Functional Groups FTIR->Functional Thermal Thermal Properties (Tg, Tm, Td) DSC->Thermal TGA->Thermal Mass Molecular Mass & Fragmentation MS->Mass

References

Application Note: LC-MS/MS Quantitation of N-methyl Carbamates in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyl carbamate pesticides are widely utilized in agriculture to protect a variety of crops from pests.[1][2] Due to their extensive use, there is a potential for residues to be present in food products, posing a risk to human health.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food commodities. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of N-methyl carbamate residues in diverse food matrices.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for pesticide residue analysis due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in complex matrices.[1][3][4][5] This application note provides a detailed protocol for the quantitation of N-methyl carbamates in various food matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.[6][7][8]

Experimental Workflow

The overall experimental workflow for the analysis of N-methyl carbamates in food matrices is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Homogenization Extraction QuEChERS Extraction SampleReceipt->Extraction Homogenized Sample Cleanup Dispersive SPE Cleanup Extraction->Cleanup Crude Extract LCMS LC-MS/MS Analysis Cleanup->LCMS Cleaned Extract Quantitation Quantitation & Confirmation LCMS->Quantitation Raw Data Reporting Reporting Quantitation->Reporting Final Results

Fig 1. General workflow for N-methyl carbamate analysis.

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a streamlined sample preparation technique that involves a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[6][8]

3.1. Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Acetic Acid, glacial

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Sodium Acetate (NaOAc), anhydrous or Sodium Chloride (NaCl) and Sodium Citrate salts for buffered QuEChERS

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) - for pigmented matrices

  • 50 mL and 15 mL centrifuge tubes

3.2. Extraction Procedure

  • Weigh 10-15 g of a homogenized food sample into a 50 mL centrifuge tube. For dry commodities, rehydrate the sample before extraction.[7]

  • Add 10-15 mL of 1% acetic acid in acetonitrile.[1][6]

  • Add the appropriate QuEChERS extraction salt packet (e.g., AOAC or EN formulations containing MgSO₄ and a buffer salt like sodium acetate).[1]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.[7]

3.3. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE centrifuge tube.

  • The d-SPE tube should contain a mixture of sorbents tailored to the matrix. A common combination for many fruits and vegetables is MgSO₄, PSA, and C18.[6][7] For highly pigmented samples, GCB may be added.

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 2-5 minutes.[9]

  • The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter before LC-MS/MS analysis.[1]

LC-MS/MS Analysis

4.1. Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.[1][10]

4.2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is commonly used for the separation of N-methyl carbamates.[4][11]

  • Mobile Phase A: Water with 0.1% formic acid and/or 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a high aqueous percentage, ramping up the organic phase to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 5 - 10 µL.[4]

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][4]

  • Source Parameters: Optimized for the specific instrument, including gas temperatures, gas flows, and capillary voltage.

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification and confirmation.[4]

LC-MS_MS_Logic LC Liquid Chromatography (Separation) ESI Electrospray Ionization (Ion Formation) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector

Fig 2. Logical flow of LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of N-methyl carbamates in various food matrices.

Table 1: Example MRM Transitions for Common N-methyl Carbamates

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Aldicarb208.1116.189.1
Carbofuran222.1165.1122.1
Carbaryl202.1145.1117.1
Methomyl163.188.158.1
Oxamyl220.172.192.1
Propoxur209.1111.1167.1

Table 2: Method Validation Data in Various Food Matrices

AnalyteMatrixSpiking Level (ng/g)Recovery (%)RSD (%)LOQ (ng/g)
AldicarbApple1095.24.51.0
CarbofuranGrape10102.53.80.5
CarbarylSpinach1088.96.22.0
MethomylTomato1099.12.90.5
OxamylOrange1092.75.12.0
PropoxurBrown Rice2597.44.15.0

Note: The data presented are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions. Recoveries for a broader range of carbamates in juices are reported to be between 74.4% to 111.0% with RSDs between 1.4% and 4.1%.[1] In other studies on vegetables, recoveries ranged from 91% to 109% with RSDs below 10%.[12] Limits of quantification (LOQs) are typically in the range of 0.5 to 5.0 µg/kg for most carbamates in various food matrices.[4]

Conclusion

This application note details a robust and sensitive method for the quantitation of N-methyl carbamate pesticides in a variety of food matrices. The combination of QuEChERS sample preparation and LC-MS/MS analysis provides a reliable workflow for routine monitoring, ensuring food safety and compliance with regulatory standards. The method demonstrates good recovery, precision, and low limits of detection, making it suitable for high-throughput laboratory environments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl carbamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yield in this compound synthesis can stem from several factors, primarily related to reaction equilibrium, incomplete conversion, or side reactions.

  • Reversible Reaction: The primary synthesis route from urea and methanol produces ammonia as a byproduct.[1][2][3] An accumulation of ammonia in the reaction vessel can shift the equilibrium back towards the reactants, thereby limiting the yield.

    • Solution: Periodically remove the ammonia gas from the reactor. This can be achieved by using a gas release valve on the reaction vessel.[2][3]

  • Incomplete Reaction: Insufficient reaction time or a suboptimal temperature can lead to incomplete conversion of the reactants.

    • Solution: Increase the reaction time or adjust the temperature within the optimal range (typically 120-200°C) to drive the reaction to completion.[3][4]

  • Catalyst Deactivation: The chosen catalyst may lose its activity over time or under the reaction conditions.

    • Solution: Ensure the catalyst is fresh or properly activated. If reusing a catalyst, consider a regeneration step if applicable. For heterogeneous catalysts, ensure efficient stirring to maintain good contact with the reactants.

  • Moisture Contamination: The presence of water can lead to unwanted side reactions, such as the hydrolysis of the carbamate product.

    • Solution: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction. Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[5]

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: Byproduct formation is a common issue that can reduce the purity and yield of this compound.

  • Formation of Symmetrical Urea: This can occur if isocyanate intermediates react with amines present in the reaction mixture. This is more prevalent in syntheses using isocyanates but can also be a factor in other routes if side reactions generate amines.[6]

    • Solution: Maintain anhydrous conditions to prevent the hydrolysis of any isocyanate intermediates into amines.[6] The order of reagent addition can also be critical; for instance, adding an amine slowly to a phosgene equivalent can minimize the concentration of free amine.[6]

  • N-methylation: In syntheses involving dimethyl carbonate (DMC), competitive N-methylation reactions can occur, leading to byproducts like N-methylaniline in related syntheses.[7]

    • Solution: Optimizing the catalyst and reaction conditions is key. Certain catalysts show higher selectivity for the desired carbamoylation over methylation.[7]

  • High-Temperature Degradation: At excessively high temperatures, this compound or intermediates can decompose, leading to a variety of byproducts.[4]

    • Solution: Carefully control the reaction temperature. An optimal temperature of 190°C has been noted in some systems, with higher temperatures leading to a decrease in yield due to side reactions.[4]

Q3: How can I effectively purify the crude this compound product?

A3: Purification is crucial to obtain high-purity this compound, which is often a white solid.[2] Recrystallization is a common and effective method.

  • Recrystallization from an Organic Solvent:

    • Chloroform: A method involving extraction with chloroform at 50°C followed by natural cooling to form crystals has been reported to yield a product with over 99.9% purity and a recovery of over 92%.[8]

    • Toluene: Recrystallization from toluene under a nitrogen atmosphere can be used to separate impurities like ethyl carbamate.[9] The crude product is dissolved in toluene at an elevated temperature (e.g., 53°C), followed by slow cooling to induce crystallization.[9]

  • Post-Purification Steps:

    • After recrystallization, the crystals should be filtered and washed with a non-solvent to remove any remaining impurities.[5]

    • The purified product should then be dried under vacuum to remove residual solvent.[5] A drying temperature of around 45°C has been suggested.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most common and economically viable method for preparing this compound is the reaction of urea with methanol.[1][3] This method is advantageous due to the low cost and ready availability of the starting materials.[3] Other synthesis routes include the reaction of ammonia with methyl chloroformate or dimethyl carbonate.[1]

Q2: What are the key reaction parameters to control for optimizing the yield?

A2: The key parameters to control are temperature, pressure, reaction time, and the molar ratio of reactants.

  • Temperature: Typically ranges from 120°C to 200°C.[3]

  • Pressure: Can range from 0.1 to 3.0 MPa.[3]

  • Reaction Time: Can vary from 0.5 to 20 hours.[3]

  • Methanol to Urea Molar Ratio: A ratio of 15:1 has been used in some protocols.[10]

  • Catalyst: The choice and concentration of the catalyst are crucial. Various catalysts, including solid bases and metal oxides, have been shown to be effective.[3][7]

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is a hazardous chemical and requires careful handling.

  • Health Hazards: It is suspected of causing cancer and causes serious eye irritation.[11][12] It may also be harmful if swallowed and can cause skin and respiratory irritation.[13]

  • Safety Precautions:

    • Handle in a well-ventilated area.[14]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[11][14]

    • Avoid breathing dust and vapors.[12]

    • Wash hands thoroughly after handling.[11]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Q4: Can catalysts be used to improve the synthesis of this compound?

A4: Yes, catalysts are widely used to improve the reaction rate and selectivity. A variety of catalysts have been investigated, including:

  • Heterogeneous Catalysts:

    • γ-Al2O3[2]

    • Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors[15]

    • Ce-based composite oxides like CuO-CeO2[16]

    • Silica gel supported catalysts such as TiO2/SiO2[17]

  • Homogeneous Catalysts:

    • Metal salts of zinc and lead have been used for the synthesis of related carbamates.[18]

The choice of catalyst can significantly impact the reaction conditions required and the overall yield and selectivity of the process.[7][18]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

CatalystTemperature (°C)Pressure (MPa)Time (h)ReactantsReported Yield/ConversionReference
None (Stripping Gas)---Urea, Methanol96-98% Urea Conversion[19]
γ-Al2O31800.62Benzylamine, Methanol-[2]
Catalyst A, B, or C18026Urea, Methanol>98% Purity[2]
Solid Base Catalyst120-2000.1-3.00.5-20Urea, MethanolHigh Yield[3]
Ni5Ca5(PO4)6F21600.6 (CO2)6Urea, Methanol98.8% Yield[10]
2.9 wt% TiO2/SiO2170-6Urea, Methanol97.5% Yield[17]

Table 2: Catalyst Performance in N-Phenyl Carbamate Synthesis (Analogous System)

CatalystAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Reference
Zn/Al/Ce Mixed Oxide95.881.678.2[7][15]
CuO-CeO2---[16]
PbO81--[18]
In2O3/SiO2--59.4[18]

Experimental Protocols

Protocol 1: Synthesis of this compound from Urea and Methanol using a Heterogeneous Catalyst

This protocol is a generalized procedure based on common methodologies.[2][17]

Materials:

  • Urea

  • Methanol (anhydrous)

  • Heterogeneous catalyst (e.g., 2.9 wt% TiO2/SiO2)[17]

  • High-pressure autoclave reactor with magnetic stirring and a gas release valve

Procedure:

  • To a 90 mL autoclave, add 1.0 g of urea, 13.5 mL of methanol, and 0.1 g of the catalyst.[17]

  • Seal the autoclave and flush with an inert gas (e.g., nitrogen) to remove air.

  • Heat the reactor to the desired temperature (e.g., 170°C) while stirring.[17]

  • Maintain the reaction for the specified duration (e.g., 6 hours).[17]

  • Periodically (e.g., 2-3 times during the reaction), carefully release the ammonia gas formed through the gas release valve to drive the reaction forward.[2][17]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent any remaining pressure and open the reactor in a well-ventilated fume hood.

  • Recover the reaction mixture. If using a heterogeneous catalyst, it can be separated by filtration.[2]

  • The filtrate, containing methanol and the crude product, is then subjected to distillation (e.g., at 80°C) to remove the excess methanol, yielding the solid crude this compound.[2]

  • The crude product can then be purified as described in Protocol 2.

Protocol 2: Purification of this compound by Recrystallization

This protocol is based on a method using chloroform.[8]

Materials:

  • Crude this compound

  • Chloroform

Procedure:

  • Dissolve the crude this compound in chloroform at 50°C.

  • Stir the solution for one hour to ensure all impurities are either dissolved or remain as a solid to be filtered out.

  • Filter the hot solution to remove any insoluble materials (like excess urea).[2][8]

  • Allow the filtrate to cool naturally to room temperature. This compound crystals will precipitate out of the solution.

  • Let the crystallization proceed for approximately 20 minutes.[8]

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold chloroform.

  • Dry the purified crystals in a vacuum oven at a mild temperature (e.g., 45°C) for 30 minutes or until a constant weight is achieved.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep 1. Add Urea, Methanol, & Catalyst to Autoclave react 2. Seal, Heat (170°C), & Stir for 6h prep->react vent 3. Periodically Vent Ammonia Gas react->vent cool 4. Cool to Room Temperature react->cool vent->react filter_cat 5. Filter to Remove Catalyst cool->filter_cat distill 6. Distill to Remove Excess Methanol filter_cat->distill crude 7. Obtain Crude This compound distill->crude recrystallize 8. Recrystallize from Hot Chloroform crude->recrystallize dry 9. Filter and Dry Pure Product recrystallize->dry

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield start Low Yield Observed q1 Is ammonia being effectively removed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reaction temp. and time optimal? a1_yes->q2 sol1 Implement periodic venting of reactor a1_no->sol1 end Yield Improved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst active and well-dispersed? a2_yes->q3 sol2 Increase temp./time within optimal range (e.g., 170°C, 6h) a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are anhydrous conditions maintained? a3_yes->q4 sol3 Use fresh/activated catalyst; ensure efficient stirring a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes Consider other factors: reactant purity, side reactions a4_no No q4->a4_no sol4 Use dry solvents/glassware; run under inert atmosphere a4_no->sol4 sol4->end

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Methyl Carbamate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of methyl carbamate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at lower temperatures. Based on available data, several solvents can be considered. Water is a viable option as this compound is highly soluble in hot water and less so in cold.[1][2] Chloroform has also been successfully used in a published purification protocol.[3] Ethanol and acetone are other potential solvents as this compound is freely soluble in them.[1][4] A mixed solvent system, such as ethanol-water, can also be effective. The choice of solvent may depend on the specific impurities present in your crude sample. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of this compound.

Q2: What are the most common impurities in this compound synthesized from urea and methanol?

A2: The synthesis of this compound from urea and methanol can result in several impurities. The primary impurity is often unreacted urea. Other potential byproducts include dimethyl carbonate and N-methyl this compound, which can form from side reactions. The presence of water can also lead to the hydrolysis of this compound back to methanol and carbamic acid, which is unstable and decomposes to ammonia and carbon dioxide.

Q3: My this compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To resolve this, you can try adding a small amount of a solvent in which this compound is less soluble (a co-solvent) to the hot solution to lower the overall solvent power and induce crystallization. Alternatively, you can try a different recrystallization solvent with a lower boiling point. Slow cooling and scratching the inside of the flask with a glass rod can also help initiate crystallization.

Q4: I have a very low yield after recrystallization. What are the possible reasons?

A4: Low yield is a common issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly, the crystals may not have sufficient time to form properly, leading to loss during filtration.

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.

  • Washing with too much cold solvent: While washing is necessary to remove impurities from the crystal surface, using an excessive amount of cold solvent can redissolve some of your product.

Q5: How can I improve the purity of my recrystallized this compound?

A5: To enhance the purity of your product, consider the following:

  • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Hot filtration: If your crude this compound contains insoluble impurities, perform a hot gravity filtration of the dissolved solution before allowing it to cool.

  • Second recrystallization: If the purity is still not satisfactory after one recrystallization, a second recrystallization step can be performed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Add a "seed crystal" of pure this compound to the cooled solution to induce crystallization.
Crystals are very small or appear as a powder. The solution cooled too rapidly.Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.
The recrystallized product is discolored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.
The melting point of the recrystallized product is broad or lower than the literature value. The product is still impure.Perform a second recrystallization, potentially using a different solvent system.
The sample is not completely dry.Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Data Presentation

Solubility of this compound in Various Solvents

SolventSolubility at Room Temperature (approx. 20-25 °C)Solubility at Elevated Temperatures
Water700 g/L (20 °C)[5][6]Very soluble in hot water[1]
EthanolFreely soluble[1]Highly soluble
ChloroformModerately soluble[1]Soluble at 50°C[3]
AcetoneSoluble[4]Highly soluble
BenzeneModerately soluble[1]Soluble
Diethyl EtherFreely soluble[1]Soluble

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the scale of the experiment.

1. Solvent Selection:

  • Place a small amount of crude this compound (approx. 50 mg) into a test tube.

  • Add a few drops of the chosen solvent (e.g., water, ethanol, or chloroform) at room temperature and observe the solubility.

  • Gently heat the test tube in a water bath. Add the solvent dropwise while heating until the solid completely dissolves.

  • Allow the solution to cool to room temperature and then place it in an ice bath.

  • A good solvent will show a significant difference in solubility between the hot and cold conditions, resulting in the formation of a good yield of crystals upon cooling.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to the flask while gently heating and swirling until all the solid has dissolved. Avoid adding an excess of solvent to maximize the yield.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Preheat a funnel and a receiving flask containing a small amount of boiling solvent to prevent premature crystallization in the funnel.

  • Quickly pour the hot solution through a fluted filter paper into the preheated receiving flask.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

5. Filtration and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Break the vacuum and gently press the crystals with a clean stopper or spatula to remove as much solvent as possible.

6. Drying:

  • Transfer the crystals to a watch glass or a piece of filter paper and allow them to air dry.

  • For faster drying, place the crystals in a desiccator under vacuum.

7. Purity Assessment:

  • Determine the melting point of the dried crystals. Pure this compound has a melting point of 56-58 °C. A sharp melting point close to this range indicates a high degree of purity.

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve Crude this compound in Minimum Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities Present? dissolve->hot_filtration_q hot_filtration Perform Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool Cool Solution Slowly to Room Temperature hot_filtration_q->cool No hot_filtration->cool oiling_out_q Did it 'Oil Out'? cool->oiling_out_q ice_bath Place in Ice Bath crystals_form_q Crystals Formed? ice_bath->crystals_form_q filter_wash Filter and Wash Crystals with Cold Solvent crystals_form_q->filter_wash Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal crystals_form_q->troubleshoot_no_crystals No dry Dry Crystals filter_wash->dry end Pure this compound dry->end troubleshoot_no_crystals->cool oiling_out_q->ice_bath No troubleshoot_oiling_out Troubleshoot: - Add co-solvent - Use lower boiling solvent - Cool slower oiling_out_q->troubleshoot_oiling_out Yes troubleshoot_oiling_out->dissolve

Caption: Troubleshooting workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Troubleshooting Side Reactions in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common side reactions encountered during carbamate synthesis. The following frequently asked questions (FAQs) and troubleshooting advice are designed to help you diagnose and resolve specific experimental challenges.

Section 1: Urea Formation

Q1: I am observing a significant amount of symmetric urea by-product in my reaction. What is the primary cause and how can I prevent it?

A1: The formation of symmetrical urea is a common side reaction, particularly when using isocyanates or chloroformates. The primary cause is the reaction of an isocyanate intermediate with an amine. This amine can be the starting material or one generated in-situ from the hydrolysis of the isocyanate in the presence of water.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can react with isocyanates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule, leading to symmetrical urea. It is critical to use anhydrous solvents and thoroughly dried glassware.[1]

  • Optimize Order of Addition: When generating an isocyanate in-situ from an amine and a phosgene equivalent (like triphosgene), add the amine solution slowly to the phosgene solution. This maintains a low concentration of the free amine, minimizing the chance of it reacting with the isocyanate intermediate.[1]

  • Low-Temperature Addition: When using chloroformates, add the reagent to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and reduce the likelihood of side reactions.[1]

  • Choice of Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction with chloroformates. Avoid using primary or secondary amines as bases, as they will compete as nucleophiles.[1]

  • Alternative Reagents: Consider using carbonyldiimidazole (CDI). The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which then reacts with an alcohol to give the desired carbamate, often with minimal urea formation.[1]

Section 2: N-Alkylation

Q2: In my three-component reaction of an amine, CO₂, and an alkyl halide, I'm observing significant N-alkylation of my starting amine. How can this be mitigated?

A2: N-alkylation is a frequent competitive side reaction where the amine is directly alkylated by the alkyl halide.[1] Several parameters can be adjusted to favor the desired carbamate formation.

Troubleshooting Steps:

  • Reaction Temperature and Pressure: Elevated temperatures can increase the rate of N-alkylation. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable rate of carbamate formation. Increasing the CO₂ pressure can also promote the formation of the carbamate intermediate, thereby outcompeting the N-alkylation pathway.[1]

  • Stoichiometry of Alkylating Agent: An excess of the alkylating agent can significantly increase N-alkylation. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkyl halide.[1]

  • Catalyst/Additive Selection: The use of tetrabutylammonium iodide (TBAI) has been shown to suppress the over-alkylation of the carbamate product.[1][2]

  • Base Selection: A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often used to facilitate the reaction by activating the CO₂.[1]

Data on Reaction Conditions to Minimize N-Alkylation:

The following table summarizes the effect of temperature and pressure on the formation of N-alkylated by-products in a continuous flow synthesis of N-Phenyl Butylcarbamate.

EntryTemperature (°C)Pressure (bar)Conversion (%)Carbamate Yield (%)N-Alkylated By-product (%)
170395932
270168653
380398908
470599927
5707998613

Data adapted from a representative synthesis. Actual results may vary based on specific substrates and conditions.

Section 3: Allophanate and Isocyanurate Formation

Q3: My reaction using an isocyanate and an alcohol is producing higher molecular weight by-products. What are these and how can I avoid them?

A3: When reacting isocyanates with alcohols, the initial carbamate product can further react with another molecule of isocyanate to form an allophanate.[3][4] In the presence of certain catalysts and at high isocyanate concentrations, isocyanates can also trimerize to form isocyanurates.[3][4]

Troubleshooting Steps:

  • Control Stoichiometry: Use an equimolar ratio of isocyanate to alcohol to favor carbamate formation. An excess of isocyanate will drive the reaction towards allophanate and isocyanurate formation.[3]

  • Catalyst Choice: The choice of catalyst can significantly influence the product distribution. For example, common tertiary amines and tin carboxylates tend to favor carbamate formation. In contrast, stronger bases like carboxylate or alkoxide anions can promote the formation of isocyanurates.[3]

  • Temperature Control: Higher temperatures can promote the formation of isocyanurate by-products.[4] Running the reaction at a lower temperature can help to minimize this side reaction.

Experimental Protocols

Protocol 1: General Batch Protocol for Carbamate Synthesis from CO₂ to Minimize N-Alkylation

Objective: To provide a general batch protocol for carbamate synthesis from CO₂ that minimizes N-alkylation.

Materials:

  • Amine (1.0 eq.)

  • Alkyl Halide (1.1 eq.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Carbon Dioxide (balloon or cylinder)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine, DBU, and anhydrous MeCN under an inert atmosphere.[1]

  • Purge the flask with CO₂ and maintain a positive pressure of CO₂ using a balloon or a gentle, continuous flow.[1]

  • Stir the reaction mixture vigorously at room temperature for 30 minutes to facilitate the formation of the carbamate-DBU adduct.[1]

  • Slowly add the alkyl halide to the reaction mixture via syringe.[1]

  • Heat the reaction to a predetermined optimal temperature (typically between 50-70 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).[1]

  • Upon completion, cool the reaction to room temperature and quench with deionized water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Analysis:

Quantify the ratio of the desired carbamate to the N-alkylated by-product using GC-MS or ¹H NMR spectroscopy.[1]

Visualizations

Side_Reactions Amine Amine (R-NH2) Isocyanate Isocyanate (R-N=C=O) Amine->Isocyanate + Phosgene derivative or other methods NAlkylation N-Alkylated Amine (R-NHR'') Amine->NAlkylation + Alkyl Halide (R''-X) Carbamate Desired Carbamate (R-NHCOOR') Isocyanate->Carbamate + Alcohol (R'-OH) Urea Symmetrical Urea (R-NHCONH-R) Isocyanate->Urea + Amine (R-NH2) Isocyanate->Urea + H2O, then R-NCO Alcohol Alcohol (R'-OH) Allophanate Allophanate Carbamate->Allophanate + Isocyanate (R-N=C=O) AlkylHalide Alkyl Halide (R''-X) Water Water (H2O)

Key By-product Formation Pathways in Carbamate Synthesis.

Troubleshooting_Workflow Start Side Reaction Observed Identify Identify By-product (e.g., Urea, N-Alkylation) Start->Identify IsUrea Is it Urea? Identify->IsUrea IsNAlkylation Is it N-Alkylation? IsUrea->IsNAlkylation No UreaSolutions Implement Urea Solutions: - Anhydrous Conditions - Optimize Addition Order - Low Temperature - Non-nucleophilic Base IsUrea->UreaSolutions Yes NAlkylationSolutions Implement N-Alkylation Solutions: - Lower Temperature - Increase CO2 Pressure - Stoichiometric Alkylating Agent - Use TBAI/DBU IsNAlkylation->NAlkylationSolutions Yes Other Other By-product? (e.g., Allophanate) IsNAlkylation->Other No Analyze Re-analyze Reaction Mixture UreaSolutions->Analyze NAlkylationSolutions->Analyze AllophanateSolutions Implement Allophanate Solutions: - Control Stoichiometry - Catalyst Choice - Lower Temperature Other->AllophanateSolutions Yes AllophanateSolutions->Analyze

Decision Tree for Troubleshooting By-product Formation.

References

Technical Support Center: Optimizing Methyl Carbamate Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of methyl carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for this compound synthesis include:

  • Urea Methanolysis: This is a widely used industrial method involving the reaction of urea and methanol.[1][2][3] It is favored for its use of inexpensive and readily available raw materials.[3]

  • Reaction of Ammonia with Dimethyl Carbonate: This method also yields this compound and is a common synthetic route.[1]

  • Phosgene-Free Synthesis: Due to the high toxicity of phosgene, several alternative "green" routes have been developed. These include the reaction of primary aliphatic amines with dimethyl carbonate in the presence of supercritical CO2, and the one-pot synthesis from aniline, urea, and methanol.[4][5]

Q2: What are the key reaction parameters to control during the synthesis of this compound from urea and methanol?

A2: The key parameters to control are:

  • Temperature: Typically ranges from 120°C to 200°C.[6]

  • Pressure: Generally maintained between 0.1 MPa and 3.0 MPa.[6] Higher pressures can improve the yield of subsequent products like dimethyl carbonate (DMC).[7]

  • Molar Ratio of Methanol to Urea: A high molar ratio of methanol to urea is often employed, ranging from 15:1 to 100:1.[6][8]

  • Catalyst: Various catalysts can be used, including metal oxides (e.g., ZnO, MgO, CaO) and other compounds.[6][7] The choice of catalyst can significantly impact reaction rate and selectivity.

  • Removal of Ammonia: The reaction produces ammonia as a byproduct.[2][3] Efficient removal of ammonia is crucial to shift the reaction equilibrium towards the product and improve yield.[7]

Q3: What are some common impurities I might encounter in this compound synthesis, and how can I minimize them?

A3: Common impurities, particularly in the urea methanolysis route, include isocyanic acid, biuret, and cyanuric acid.[3]

  • Isocyanic Acid, Biuret, and Triuret: These byproducts can form from side reactions of urea, especially at higher temperatures.[3] Biuret forms from the reaction of urea and isocyanic acid at around 150°C, and can further decompose to triuret at 210-230°C.[3] To minimize these, carefully control the reaction temperature and consider using a catalyst that favors the main reaction pathway.

  • Methylamine, Carbamic Acid, and Ammonium Carbamate: These can form from side reactions involving the ammonia byproduct.[3] Efficient removal of ammonia during the reaction is the primary way to reduce the formation of these impurities.[3][7]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common issue that can be attributed to several factors. Use the following decision tree to diagnose and resolve the problem.

LowYieldTroubleshooting Start Low this compound Yield Check_Ammonia Is Ammonia being efficiently removed? Start->Check_Ammonia Improve_Removal Action: Improve ammonia stripping (e.g., inert gas sparging, optimized reactor design). Check_Ammonia->Improve_Removal No Check_Temp Is the reaction temperature optimal? Check_Ammonia->Check_Temp Yes Adjust_Temp Action: Optimize temperature. High temps can lead to side reactions. Check_Temp->Adjust_Temp No Check_Catalyst Is the catalyst active and appropriate? Check_Temp->Check_Catalyst Yes Change_Catalyst Action: Evaluate different catalysts or check for catalyst deactivation. Check_Catalyst->Change_Catalyst No Check_Ratio Is the Methanol:Urea ratio correct? Check_Catalyst->Check_Ratio Yes Adjust_Ratio Action: Increase the methanol to urea molar ratio. Check_Ratio->Adjust_Ratio No BiuretTroubleshooting Start Biuret Impurity Detected Temp_Check Is reaction temperature > 150°C? Start->Temp_Check Lower_Temp Action: Lower reaction temperature to below 150°C. Temp_Check->Lower_Temp Yes Urea_Check Is there a high concentration of unreacted urea? Temp_Check->Urea_Check No Increase_Methanol Action: Increase methanol to urea ratio to drive the main reaction. Urea_Check->Increase_Methanol Yes Purification Consider post-synthesis purification steps like recrystallization. Urea_Check->Purification No UreaMethanolysisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Reactor 1. Charge high-pressure reactor with methanol, urea, and catalyst. Seal_Purge 2. Seal the reactor and purge with an inert gas (e.g., Nitrogen). Charge_Reactor->Seal_Purge Heat_Stir 3. Heat the reactor to the desired temperature (e.g., 180°C) with stirring. Seal_Purge->Heat_Stir Maintain_Pressure 4. Maintain the reaction pressure (e.g., 2 MPa). Heat_Stir->Maintain_Pressure Vent_Ammonia 5. Periodically vent the generated ammonia gas. Maintain_Pressure->Vent_Ammonia React_Time 6. Continue the reaction for the specified duration (e.g., 6 hours). Vent_Ammonia->React_Time Cool_Reactor 7. Cool the reactor to room temperature. React_Time->Cool_Reactor Filter_Catalyst 8. Filter the reaction mixture to recover the catalyst. Cool_Reactor->Filter_Catalyst Distill_Methanol 9. Distill off the excess methanol. Filter_Catalyst->Distill_Methanol Recrystallize 10. Recrystallize the crude product from a suitable solvent (e.g., ether). Distill_Methanol->Recrystallize Dry_Product 11. Dry the purified this compound. Recrystallize->Dry_Product

References

"Stability of methyl carbamate under different pH conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methyl carbamate under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions at different pH levels?

This compound is relatively stable in neutral to slightly acidic aqueous solutions (pH 4-7).[1] However, its stability significantly decreases in strongly acidic and alkaline conditions due to hydrolysis. Under alkaline conditions (pH > 8), it undergoes base-catalyzed hydrolysis, while acid-catalyzed hydrolysis occurs at pH < 4.

Q2: What are the expected degradation products of this compound under different pH conditions?

The degradation of this compound proceeds via different pathways depending on the pH of the solution:

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis yields methanol and carbamic acid. Carbamic acid is unstable and rapidly decomposes to ammonia and carbon dioxide.[2]

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis primarily produces methanol and carbamic acid, which in turn can decompose to ammonia and carbon dioxide.

Q3: I am observing rapid degradation of my this compound-containing compound even at neutral pH. What could be the cause?

While this compound itself is relatively stable at neutral pH, substituents on the nitrogen or the methyl group can significantly influence its stability. For instance, N-substituted carbamates can be much more labile. Additionally, the presence of enzymes (e.g., in cell culture media or biological matrices) can lead to rapid enzymatic hydrolysis even at neutral pH. Elevated temperatures will also accelerate the rate of hydrolysis across all pH ranges.

Q4: How can I monitor the degradation of this compound in my experiments?

The most common and reliable method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method coupled with a UV or a more sensitive detector like a mass spectrometer (LC-MS) is ideal. For quantitative analysis of low concentrations, EPA Method 531.1, which involves post-column derivatization and fluorescence detection, is a highly sensitive and specific method for N-methylcarbamates and can be adapted for this compound.[3][4][5]

Q5: Are there any specific buffer components I should avoid when studying this compound stability?

While common buffers like phosphate and acetate are generally suitable, it is important to consider potential interactions. For example, some buffer components could potentially catalyze the degradation. It is always recommended to run a control experiment with the buffer alone to assess its effect on this compound stability.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible stability data.
Possible Cause Troubleshooting Step
Inaccurate pH measurement Calibrate your pH meter before preparing buffers. Verify the final pH of your solution after the addition of all components.
Temperature fluctuations Use a temperature-controlled incubator or water bath for your stability studies. Monitor and record the temperature throughout the experiment.
Contamination of stock solutions Prepare fresh stock solutions of this compound and buffers for each experiment. Filter-sterilize solutions if microbial contamination is a concern.
Inconsistent analytical method Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision before starting the stability study. Use an internal standard to account for variations in sample injection.
Issue 2: Faster than expected degradation of this compound.
Possible Cause Troubleshooting Step
Incorrect pH of the solution Re-measure the pH of your experimental solution. The actual pH might be higher or lower than intended, leading to accelerated hydrolysis.
Presence of catalytic impurities Use high-purity reagents and solvents. Metal ions can sometimes catalyze hydrolysis.[2]
Enzymatic degradation If working with biological samples, consider heat-inactivating enzymes or using enzyme inhibitors to differentiate between chemical and enzymatic degradation.
Photodegradation Protect your samples from light, especially if your molecule contains photosensitive functional groups, by using amber vials or covering the containers with aluminum foil.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following table summarizes estimated and reported stability data.

pHTemperature (°C)Half-life (t½)Comments
Acidic
< 4AmbientHours to DaysRate is dependent on the specific acid and its concentration.
Neutral
725~3300 years (estimated)Very stable under neutral conditions.[2]
7.437Minutes to Hours (for some N-substituted derivatives)Stability is highly dependent on the overall molecular structure.[6]
Alkaline
825~330 years (estimated)Hydrolysis rate increases with increasing pH.[2]
> 10AmbientMinutes to HoursRapidly hydrolyzes in strongly basic solutions.

Note: The half-life values for neutral and alkaline pH are estimations for this compound from PubChem and should be experimentally verified for specific conditions.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Buffers

This protocol outlines a general procedure to determine the hydrolytic stability of this compound at different pH values.

1. Materials:

  • This compound (high purity)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)

  • Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a C18 column and a suitable detector (UV or MS)

2. Buffer Preparation:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 4, 7, and 9).

    • pH 4: Acetate buffer (e.g., 0.1 M)

    • pH 7: Phosphate buffer (e.g., 0.1 M)

    • pH 9: Borate buffer (e.g., 0.1 M)

  • Adjust the pH of each buffer accurately using a calibrated pH meter.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, add a small volume of the this compound stock solution to a known volume of the respective buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the amount of organic solvent from the stock solution is minimal (e.g., <1%) to not significantly alter the aqueous environment.

  • Prepare triplicate samples for each pH condition and time point.

4. Stability Study:

  • Incubate the prepared samples at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Immediately quench the hydrolysis by adding a suitable reagent (e.g., acid for alkaline samples, or by dilution in the mobile phase) and/or by cooling the sample to a low temperature (e.g., 4 °C) to stop the reaction.

  • Analyze the samples by HPLC as soon as possible.

5. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: UV at an appropriate wavelength (e.g., ~210 nm) or a mass spectrometer for higher sensitivity and specificity.

  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time for each pH condition.

  • Determine the observed first-order degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers (e.g., 4, 7, 9) C Spike Stock into Buffers A->C B Prepare this compound Stock Solution B->C D Incubate at Constant Temp. C->D E Withdraw Aliquots at Time Points D->E t = 0, 2, 4, 8... hrs F Quench Reaction E->F G HPLC Analysis F->G H Quantify Peak Area G->H I Plot ln(Conc) vs. Time H->I J Calculate Rate Constant (k) and Half-life (t½) I->J

Caption: Workflow for Determining this compound Stability.

Troubleshooting_Tree cluster_checks Verification Steps cluster_solutions Potential Solutions Start Inconsistent Stability Data pH_Check Verify pH of Solutions Start->pH_Check Temp_Check Check Temperature Control Start->Temp_Check Reagent_Check Use Fresh, High-Purity Reagents Start->Reagent_Check Method_Check Validate Analytical Method Start->Method_Check Recalibrate Recalibrate pH Meter pH_Check->Recalibrate Use_Calibrated_Incubator Use Calibrated Incubator Temp_Check->Use_Calibrated_Incubator Prepare_Fresh Prepare Fresh Stocks Reagent_Check->Prepare_Fresh Run_Validation Run Method Validation Method_Check->Run_Validation

Caption: Troubleshooting Inconsistent Stability Data.

References

"Preventing decomposition of methyl carbamate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of methyl carbamate during storage.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Loss of Potency or Purity Over Time - Hydrolysis: Exposure to moisture, especially under basic or acidic conditions.- Store in a tightly sealed container in a desiccator or with a desiccant. - Control the pH of the storage environment; neutral pH is generally preferred. For solutions, consider buffering if compatible with the application.
- Thermal Decomposition: Storage at elevated temperatures.- Store at recommended temperatures, typically ambient or refrigerated. Avoid exposure to direct sunlight or other heat sources.[1]
- Incompatible Storage Materials: Interaction with container materials.- Use containers made of inert materials such as glass or stainless steel.
Visible Changes in Appearance (e.g., clumping, discoloration) - Moisture Absorption: this compound is hygroscopic.- Improve drying procedures before storage. - Store with a desiccant.
- Decomposition Products: Formation of degradation products can alter the physical appearance.- Follow the recommended actions for preventing hydrolysis and thermal decomposition. - Analyze the material to identify the impurities.
pH Shift in this compound Solutions - Hydrolysis: Decomposition into ammonia (basic) and carbon dioxide (acidic in solution).- Monitor the pH of solutions over time. - Store solutions at low temperatures to minimize hydrolysis. - Use buffered solutions where appropriate.
Unexpected Reaction with Other Components in a Formulation - Incompatibility with Excipients: Acid-base reactions or other chemical interactions.- Conduct compatibility studies with all formulation components. - Avoid strongly basic or acidic excipients.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main decomposition pathways for this compound are hydrolysis and thermal decomposition.

  • Hydrolysis: In the presence of water, this compound can hydrolyze to methanol and carbamic acid. Carbamic acid is unstable and further decomposes into ammonia and carbon dioxide.[1] This reaction is catalyzed by both acids and bases.[2]

  • Thermal Decomposition: At elevated temperatures, this compound can decompose into methyl isocyanate and methanol.[3]

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize decomposition, solid this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[4] Storage at ambient or refrigerated temperatures is recommended.[1] To protect against moisture, storage in a desiccator or with a desiccant is advisable.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The hydrolysis of this compound is significantly influenced by pH. The rate of degradation generally increases in both acidic and, more significantly, in basic conditions.[2][5] Neutral or near-neutral pH conditions are typically best for maintaining the stability of aqueous solutions of carbamates.

Q4: Can I use stabilizers to prevent the decomposition of this compound?

A4: The use of acidic additives like hydrochloric acid, phosphoric acid, and acetic acid has been suggested to stabilize carbamate esters, potentially by preventing base-catalyzed hydrolysis.[6] However, the effectiveness of these stabilizers for this compound specifically, and the optimal concentrations, would need to be experimentally determined for your specific application.

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored by periodically assaying its purity and quantifying the presence of its major degradation products. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended for this purpose.

Data Presentation

Table 1: Factors Influencing this compound Decomposition

Factor Effect on Stability Mechanism of Decomposition Prevention Strategy
Temperature Higher temperatures significantly increase the rate of decomposition.[7]Thermal cleavage to methyl isocyanate and methanol.[3]Store at controlled ambient or refrigerated temperatures.
Moisture Presence of water leads to degradation, especially in non-neutral pH conditions.Hydrolysis to methanol and carbamic acid (further decomposes to NH3 and CO2).[1]Store in a dry environment using desiccants and tightly sealed containers.
pH (in solution) Both acidic and basic conditions accelerate hydrolysis, with a more pronounced effect at higher pH.[2][5]Acid or base-catalyzed hydrolysis.Maintain solutions at a neutral or near-neutral pH; use buffers if compatible.
Light While not the primary factor, prolonged exposure to UV light can contribute to degradation of some carbamates.Photolytic degradation (less common for simple carbamates).Store in amber or opaque containers to protect from light.
Incompatible Substances Strong acids, bases, and oxidizing agents can accelerate decomposition.[4]Catalysis of hydrolysis or oxidation.Store away from incompatible chemicals.

Table 2: Summary of Analytical Methods for Stability Testing

Analytical Technique Principle Application Reference
HPLC with UV Detection Separation by reverse-phase chromatography and detection by UV absorbance.Quantification of this compound and some degradation products.[8]
HPLC with Fluorescence Detection (Post-Column Derivatization) Separation by HPLC, followed by hydrolysis to methylamine, which is then derivatized to a fluorescent compound.Highly sensitive and specific method for N-methylcarbamates.[9][10][11][12]EPA Method 531.1[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based identification and quantification.Analysis of thermal decomposition products like methyl isocyanate (after derivatization).[13]

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is adapted from the US EPA's guidance for accelerated storage stability studies.

Objective: To assess the stability of this compound under elevated temperature conditions to predict its long-term stability.

Methodology:

  • Place a known quantity of the this compound sample in a container made of an inert material (e.g., glass vial with a PTFE-lined cap).

  • Store the container in a temperature-controlled oven at 54 ± 2 °C for 14 days.

  • At the beginning of the study (Day 0) and after 14 days, remove an aliquot of the sample for analysis.

  • Analyze the samples for the concentration of this compound and the presence of any degradation products using a validated stability-indicating HPLC method (see Protocol 2).

  • Observe and record any changes in the physical appearance of the sample (e.g., color, clumping).

  • Compare the initial and final concentrations of this compound to determine the extent of degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method suitable for monitoring this compound stability. Method optimization and validation are required for specific applications. This is based on principles from EPA Method 531.1.[9][11]

Objective: To quantify this compound and its degradation products in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • C18 reverse-phase column

  • Post-column derivatization system

  • Fluorescence detector

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium Hydroxide solution (for hydrolysis)

  • o-Phthalaldehyde (OPA) reagent (for derivatization)

  • 2-Mercaptoethanol

  • This compound reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: Gradient elution with water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation at 330 nm, Emission at 465 nm.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration.

  • Calibration: Prepare a series of calibration standards of this compound and any available degradation product standards.

  • Analysis: a. Inject the samples and standards into the HPLC system. b. After separation on the C18 column, the eluent is mixed with the sodium hydroxide solution and heated to induce hydrolysis of this compound to methylamine. c. The resulting solution is then mixed with the OPA/2-mercaptoethanol reagent to form a fluorescent derivative. d. The fluorescence detector measures the intensity of the derivative, which is proportional to the concentration of this compound in the sample.

  • Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Decomposition Pathway MC This compound MC_H This compound MC_T This compound Methanol_H Methanol MC_H->Methanol_H + H2O CarbamicAcid Carbamic Acid (unstable) MC_H->CarbamicAcid Ammonia Ammonia CarbamicAcid->Ammonia CO2 Carbon Dioxide CarbamicAcid->CO2 Methanol_T Methanol MC_T->Methanol_T Heat MI Methyl Isocyanate MC_T->MI

Caption: Decomposition pathways of this compound.

TroubleshootingFlow start Decomposition Suspected check_appearance Visible Changes? (clumping, discoloration) start->check_appearance check_purity Loss of Purity/Potency? (Analytical Testing) start->check_purity is_moisture Moisture Exposure? check_appearance->is_moisture Yes check_purity->is_moisture is_temp High Temperature Exposure? is_moisture->is_temp No action_moisture Store with Desiccant in Tightly Sealed Container is_moisture->action_moisture Yes is_ph Non-Neutral pH? is_temp->is_ph No action_temp Store at Lower Temperature (Ambient/Refrigerated) is_temp->action_temp Yes action_ph Adjust to Neutral pH or Use Buffer is_ph->action_ph Yes

Caption: Troubleshooting flowchart for this compound decomposition.

References

Technical Support Center: Minimizing By-Product Formation in Methyl Carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize by-product formation during methyl carbamate synthesis.

Section 1: Troubleshooting Common Issues

This section addresses prevalent challenges encountered during this compound synthesis, offering practical solutions to improve reaction outcomes.

Issue 1: Significant Formation of Symmetrical Urea By-Product

Question: I am observing a significant amount of a symmetrical urea by-product in my reaction. What is the primary cause and how can I prevent it?

Answer: The formation of symmetrical urea is a common side reaction, particularly when using isocyanate or chloroformate-based methods. The primary cause is the reaction of an isocyanate intermediate with an amine. This amine can be the starting material or one generated in-situ from the hydrolysis of the isocyanate in the presence of moisture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can react with isocyanates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule, leading to symmetrical urea. It is crucial to use anhydrous solvents and thoroughly dried glassware.

  • Optimize Order of Addition: When generating an isocyanate in situ, it is advisable to add the amine solution slowly to the phosgene equivalent (e.g., triphosgene) solution to maintain a low concentration of the free amine.

  • Control Reaction Temperature: Add the chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and reduce the likelihood of side reactions.

  • Choice of Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction. Avoid using primary or secondary amines as bases, as they will compete as nucleophiles.

  • Alternative Reagents: Consider using carbonyldiimidazole (CDI) as an alternative to phosgene-related reagents. The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which then reacts with an alcohol to yield the desired carbamate with minimal urea formation.

Issue 2: N-Alkylation of the Starting Amine

Question: In my three-component reaction of an amine, CO₂, and an alkyl halide, I'm observing significant N-alkylation of my starting amine. How can this be mitigated?

Answer: N-alkylation is a competitive side reaction where the amine is directly alkylated by the alkyl halide. Several parameters can be adjusted to favor the desired carbamate formation.

Troubleshooting Steps:

  • Optimize Base and Solvent: The choice of base and solvent can influence the reaction pathway. A combination of a strong, non-nucleophilic base like DBU in an aprotic polar solvent like acetonitrile can facilitate the formation of the carbamate-DBU adduct, favoring the desired reaction.

  • Control Temperature: Higher temperatures can sometimes favor N-alkylation. It is important to find the optimal temperature that promotes carbamate formation without significantly increasing the rate of N-alkylation. A typical range to explore is 50-70 °C.

  • Reactant Ratios: While a stoichiometric excess of the alkyl halide is often necessary, a large excess can increase the likelihood of N-alkylation. Experiment with reducing the excess of the alkyl halide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound from urea and methanol?

A1: The primary by-product is ammonia, which is generated during the reaction. Other potential by-products include dimethyl carbonate (DMC) from the further reaction of this compound with methanol, and unreacted urea. The formation of DMC is favored at higher temperatures.

Q2: How does pressure affect the synthesis of this compound from primary amines and dimethyl carbonate?

A2: In the reaction of primary aliphatic amines with dimethyl carbonate in the presence of CO₂, pressure significantly influences both conversion and selectivity. Generally, selectivity towards the this compound improves with increasing CO₂ pressure (up to 90% at higher pressures), while conversion may peak at a mid-range pressure (e.g., 40 bar) and decrease at lower or higher pressures.[1]

Q3: Can catalysts improve the selectivity of this compound synthesis?

A3: Yes, the choice of catalyst can be critical. For instance, in the synthesis of dimethyl hexane-1,6-dicarbamate from 1,6-hexanediamine (HDA) and this compound, a silanol-rich MCM-41 catalyst has been shown to give a high yield of the desired dicarbamate (up to 92.6%).[2] In the synthesis from urea and methanol, zinc-based catalysts have shown high activity and selectivity.

Q4: What is a reliable method for purifying crude this compound?

A4: A combination of extraction and recrystallization is a highly effective method. For example, impurities can be extracted with a suitable solvent like chloroform, followed by recrystallization of the this compound from a solvent in which its solubility is significantly temperature-dependent, such as toluene. This method can yield this compound with a purity exceeding 99.9%.[3]

Section 3: Data Presentation

Table 1: Effect of Reaction Temperature on Dicarbamate Yield [2]

Reaction Temperature (°C)Yield of Dimethyl Hexane-1,6-dicarbamate (%)
18037.2
19090.1
20026.8

Table 2: Effect of Reactant Molar Ratio on Dicarbamate Yield [2]

Molar Ratio (HDA:MC)Yield of Dimethyl Hexane-1,6-dicarbamate (%)
1:575.3
1:690.1
1:760.9

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound from Urea and Methanol

This protocol is based on a generalized procedure from patent literature.[4]

Materials:

  • Urea

  • Methanol

  • Catalyst (e.g., Ni₅Ca₅(PO₄)₆F₂)

  • CO₂ (for inert atmosphere)

  • High-pressure autoclave with magnetic stirrer and temperature control

Procedure:

  • Add methanol and urea to the autoclave.

  • Stir the mixture at 30°C for 20 minutes to ensure thorough mixing.

  • Add the catalyst.

  • Purge the reactor with CO₂ three times to displace air.

  • Pressurize the reactor with CO₂ to 0.6 MPa.

  • Heat the reactor to 160°C and maintain for 6 hours with stirring.

  • After the reaction, cool the system to room temperature.

  • Filter the catalyst.

  • Remove methanol from the filtrate by rotary evaporation to obtain the this compound product.

Protocol 2: Purification of this compound by Recrystallization[3][5]

Materials:

  • Crude this compound

  • Toluene

  • Round-bottom flask

  • Heating mantle

  • Stir bar

  • Filtration apparatus

Procedure:

  • Add crude this compound and toluene (approximately 10 times the volume of the carbamate) to a round-bottom flask under a nitrogen atmosphere.

  • Heat the mixture to 50-56°C with stirring until a clear, homogeneous solution is observed.

  • Slowly cool the solution to room temperature. Crystal formation should be observed around 35-40°C.

  • Continue stirring at room temperature for 15-30 minutes.

  • Further cool the mixture to 0-6°C in an ice bath and stir for 1 hour.

  • Collect the crystals by filtration and wash with a small amount of cold toluene.

  • Dry the purified this compound crystals under vacuum.

Protocol 3: Analysis of this compound and By-products by GC-MS

This is a general procedure for the analysis of carbamates.[5][6]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Column: HP-5 (or equivalent 5% phenylmethyl siloxane), 30 m x 0.25 mm, 0.25 µm film thickness

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

  • Oven Program: Start at a suitable temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C, and hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Scan Range: m/z 30-500

Sample Preparation:

  • Dissolve a small, accurately weighed amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Section 5: Visualizations

ByProduct_Formation Amine Amine (R-NH2) Isocyanate Isocyanate (R-N=C=O) Amine->Isocyanate + Phosgene equivalent MethylCarbamate This compound (R-NHCOOCH3) Amine->MethylCarbamate + Methyl Chloroformate - HCl SymmetricalUrea Symmetrical Urea (R-NH-CO-NH-R) Isocyanate->MethylCarbamate + Methanol Isocyanate->SymmetricalUrea + Amine CarbamicAcid Carbamic Acid (R-NHCOOH) Isocyanate->CarbamicAcid + Water MethylChloroformate Methyl Chloroformate (ClCOOCH3) Methanol Methanol (CH3OH) Water Water (H2O) CarbamicAcid->Amine - CO2 CO2 CO2

Caption: Key by-product formation pathways in carbamate synthesis.

Troubleshooting_Workflow Start Low Yield of this compound CheckPurity Check Purity of Starting Materials Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify Impure CheckConditions Review Reaction Conditions (Temp, Time, Pressure) CheckPurity->CheckConditions Pure Purify->CheckConditions OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions Sub-optimal CheckByProducts Analyze for By-products (e.g., Urea, N-alkylation) CheckConditions->CheckByProducts Optimal ReRun Re-run Experiment OptimizeConditions->ReRun AddressUrea Implement Strategies to Minimize Urea Formation (Anhydrous, Base, Temp) CheckByProducts->AddressUrea Urea Detected AddressAlkylation Adjust Stoichiometry and Temperature to Reduce N-Alkylation CheckByProducts->AddressAlkylation N-Alkylation Detected CheckByProducts->ReRun No Major By-products AddressUrea->ReRun AddressAlkylation->ReRun

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

"Addressing moisture sensitivity in methyl carbamate polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of methyl carbamate. The information is designed to help address common challenges, particularly those related to moisture sensitivity.

Troubleshooting Guide

Unexpected results in this compound polymerization can often be traced back to a few common issues, with moisture being a primary culprit. This guide will help you diagnose and resolve these problems.

Problem/Observation Potential Cause Suggested Solution/Action
Low Molecular Weight or Incomplete Polymerization Moisture Contamination: Water can hydrolyze this compound or react with intermediates, terminating chain growth.- Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a dry atmosphere).- Use anhydrous solvents. Consider purifying solvents using appropriate drying agents (see Experimental Protocols).- Dry this compound and other solid reagents under vacuum before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Catalyst: The chosen catalyst may be inactive or used in an incorrect concentration.- Verify the catalyst's activity and purity.- Optimize the catalyst concentration. For transurethanization with diols, common catalysts include metal alkoxides (e.g., Ti(OBu)₄) or strong organic bases (e.g., TBD).[1]
Suboptimal Reaction Temperature: The temperature may be too low for efficient polymerization or too high, leading to degradation.- For transurethanization, temperatures are typically elevated (e.g., 120-150°C) to drive off methanol.[2] - For condensation with formaldehyde, temperatures may vary depending on the catalyst (e.g., 160°C with Hβ catalyst).[3]
Poor Thermal Stability of the Final Polymer Presence of Urea Linkages: Water reacting with isocyanate intermediates (if formed) can create unstable urea linkages.- Strictly exclude moisture from the reaction. The presence of water can lead to the formation of urea, which can negatively impact thermal properties.[4]
Incomplete Reaction: Residual monomer or low molecular weight oligomers can lower the overall thermal stability.- Extend the reaction time or increase the temperature in the final stages to ensure complete conversion.- Apply a high vacuum during the later stages of polycondensation to remove volatile byproducts and drive the reaction to completion.[5]
Gel Formation or Cross-linking Side Reactions at High Temperatures: At elevated temperatures, side reactions such as the formation of allophanates or biurets can occur, leading to cross-linking.- Carefully control the reaction temperature and time.- Consider a stepwise temperature profile to control the reaction rate.
Incorrect Stoichiometry: An imbalance in the molar ratio of reactants can lead to branching and cross-linking.- Accurately measure and dispense all reactants.
Gas Evolution (Bubbles in the reaction mixture) Hydrolysis of Carbamate: The reaction of this compound with water can produce CO₂ gas.- This is a strong indicator of moisture contamination. Stop the reaction and ensure all components are anhydrous before restarting.
Decomposition of Reagents: Some catalysts or reagents may decompose at the reaction temperature, releasing gas.- Verify the thermal stability of all components at the intended reaction temperature.
Cloudy or Inhomogeneous Reaction Mixture Insoluble Byproducts: The formation of insoluble side products, such as ureas, due to moisture.- Use analytical techniques like FTIR to identify the composition of the precipitate.- Improve moisture control measures.
Poor Solvent Choice: The polymer may be precipitating out of the solution as it forms.- Ensure the chosen solvent can dissolve the polymer at the reaction temperature. For some polyurethanes, high-boiling polar aprotic solvents may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerization failing to reach a high molecular weight?

A1: The most common reason for obtaining low molecular weight polymers is the presence of moisture. Water can act as a chain terminator by hydrolyzing the this compound monomer or reacting with growing polymer chains. Ensure all your reagents, solvents, and glassware are scrupulously dry. Another possibility is an issue with the catalyst type or concentration, or that the reaction has not been allowed to proceed for a sufficient amount of time at the optimal temperature.

Q2: I observe gas bubbling in my reaction. What is causing this?

A2: Gas evolution, typically CO₂, is a strong indication of water contamination. This compound and its derivatives can hydrolyze in the presence of water, leading to the formation of unstable carbamic acids which then decompose to an amine and carbon dioxide. You should immediately review your experimental setup and procedures for sources of moisture.

Q3: What are the ideal reaction conditions for polymerizing this compound?

A3: The ideal conditions depend on the specific polymerization method:

  • Transurethanization with Diols: This is typically a polycondensation reaction requiring elevated temperatures (120-150°C) and a catalyst such as titanium(IV) butoxide or TBD to drive the reaction by removing the methanol byproduct.[1][2] A vacuum is often applied in the later stages.[5]

  • Condensation with Formaldehyde: This reaction also requires a catalyst, often a solid acid like Hβ zeolite, and temperatures around 160°C. Protic solvents like methanol or water are detrimental to this reaction.[3]

Q4: How can I effectively remove moisture from my reagents and solvents?

A4: Please refer to the detailed protocols in the "Experimental Protocols" section below for drying solvents and solid reagents. Common methods include distillation from appropriate drying agents for solvents and drying solids under vacuum at elevated temperatures.

Q5: Can I use standard laboratory-grade solvents for this polymerization?

A5: It is highly recommended to use anhydrous grade solvents or to dry standard grade solvents before use. Even small amounts of water can significantly impact the polymerization process.

Q6: How does water affect the properties of the final polyurethane?

A6: Water absorption in polyurethanes acts as a plasticizer, which can lead to a decrease in the glass transition temperature (Tg) and a reduction in mechanical properties such as tensile strength.[4][6] In the polymerization process itself, water can lead to the formation of urea linkages, which can alter the polymer's thermal stability and mechanical behavior.[4]

Q7: What analytical techniques are best for monitoring the polymerization?

A7: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor the disappearance of the carbamate N-H and C=O stretching bands and the appearance of urethane linkages.[7] Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is essential for determining the molecular weight and molecular weight distribution of the polymer. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the polymer and any side products.[8]

Quantitative Data on Moisture Effects

The presence of water has a quantifiable impact on the properties of polyurethanes. The following table summarizes typical effects observed in polyurethane systems, which are analogous to polymers derived from this compound.

Property Effect of Increased Moisture Content Quantitative Example Citation
Glass Transition Temperature (Tg) DecreaseA shift from 67°C to 5°C was observed after 8% water uptake in a polyurethane foam.[4]
Tensile Strength DecreaseWater molecules form hydrogen bonds with hydrophilic groups, reducing the original interactions between polymer chains and thus weakening the material.[6]
Molecular Weight (in water-borne polyurethanes) Can be influenced by the NCO/OH ratio, which is affected by water side reactions.Weight average molecular weight of water-based polyurethane dispersion can vary significantly with the NCO/OH molar ratio.[9]

Experimental Protocols

Protocol 1: General Procedure for Drying Solvents for Polymerization
  • Solvent Selection: Choose a solvent that is appropriate for your reaction and can be effectively dried. Common solvents for polyurethane synthesis include toluene, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Pre-drying (Optional but Recommended): For solvents with significant water content, pre-dry with a suitable desiccant like anhydrous magnesium sulfate or calcium chloride, then filter.

  • Final Drying:

    • Toluene: Reflux over sodium benzophenone ketyl until a persistent blue or purple color is obtained, then distill under an inert atmosphere.

    • DMF: Stir over calcium hydride overnight, then distill under reduced pressure.

    • Molecular Sieves: For many solvents, stirring over freshly activated 3Å or 4Å molecular sieves for 24-48 hours under an inert atmosphere is sufficient. The sieves should be activated by heating in a vacuum oven at >200°C for several hours.

  • Storage: Store dried solvents over activated molecular sieves under an inert atmosphere.

Protocol 2: General Procedure for Transurethanization of this compound with a Diol
  • Glassware Preparation: Ensure all glassware (e.g., three-neck round-bottom flask, condenser, mechanical stirrer) is thoroughly oven-dried and assembled hot under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Dry the diol (e.g., 1,6-hexanediol) under vacuum at a temperature below its boiling point for several hours.

    • Use freshly opened or purified anhydrous this compound.

  • Reaction Setup:

    • Charge the flask with equimolar amounts of this compound and the diol.

    • Add the catalyst (e.g., 0.1-1 mol% of titanium(IV) butoxide).

    • Equip the flask with a distillation head to remove the methanol byproduct.

  • Polymerization:

    • Heat the reaction mixture with stirring to 120-130°C under a slow stream of inert gas. Methanol will begin to distill off.

    • After the bulk of the methanol has been removed, gradually increase the temperature to 150-160°C.

    • In the final stage, apply a vacuum (e.g., <1 mbar) for 1-2 hours to remove the last traces of methanol and drive the polymerization to completion.

  • Characterization: The resulting polymer can be dissolved in a suitable solvent (e.g., DMF, DMSO) for analysis by GPC, NMR, and FTIR.

Protocol 3: Moisture Content Determination by Karl Fischer Titration
  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric or volumetric titrator as appropriate for the expected water content.

  • Sample Preparation:

    • Liquids (Solvents): Inject a known volume or weight of the solvent directly into the titration cell.

    • Solids (this compound, Polymer): Dissolve a known weight of the solid in a suitable anhydrous solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent) and then inject the solution into the cell. Alternatively, for insoluble solids, a Karl Fischer oven can be used to heat the sample and carry the evaporated water into the titration cell with a dry carrier gas.

  • Titration: Start the titration. The instrument will automatically detect the endpoint and calculate the water content in ppm or percentage.

  • Blank Measurement: Run a blank titration with the solvent used for dissolving solid samples to subtract its water content from the sample measurement.

Visualizations

Moisture_Effect_on_Polymerization cluster_ideal Ideal Anhydrous Conditions cluster_moisture Presence of Moisture MC This compound Polymer High Molecular Weight Polyurethane MC->Polymer Polymerization Diol Diol Diol->Polymer MC_wet This compound Side_Products Side Products (Amine, CO₂, Urea) MC_wet->Side_Products Hydrolysis Low_Polymer Low Molecular Weight or No Polymer MC_wet->Low_Polymer Chain Termination Diol_wet Diol Diol_wet->Low_Polymer H2O Water (H₂O) H2O->Side_Products H2O->Low_Polymer MC_initial Monomers MC_initial->MC MC_initial->MC_wet

Caption: Logical flow of this compound polymerization under ideal and moist conditions.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Dry_Glassware Dry Glassware (Oven, >120°C) Setup Assemble under Inert Atmosphere (N₂/Ar) Dry_Glassware->Setup Dry_Solvents Dry Solvents (e.g., Distillation) Charge Charge Reagents & Catalyst Dry_Solvents->Charge Dry_Reagents Dry Reagents (Vacuum Oven) Dry_Reagents->Charge Setup->Charge Polymerize Heat & Stir (e.g., 120-160°C) Charge->Polymerize Vacuum Apply Vacuum (Final Stage) Polymerize->Vacuum Sample Take Sample Vacuum->Sample FTIR FTIR Analysis (Functional Groups) Sample->FTIR GPC GPC/SEC Analysis (Molecular Weight) Sample->GPC NMR NMR Analysis (Structure) Sample->NMR

Caption: General experimental workflow for moisture-sensitive this compound polymerization.

Hydrolysis_Pathway MC This compound H₃C-O-C(=O)-NH₂ Carbamic_Acid Carbamic Acid (Unstable) H₂N-COOH MC->Carbamic_Acid + H₂O (Hydrolysis) Methanol Methanol CH₃OH MC->Methanol + H₂O (Ester Hydrolysis) H2O {Water | H₂O} Amine Amine R-NH₂ Carbamic_Acid->Amine Decomposition CO2 {Carbon Dioxide | CO₂} Carbamic_Acid->CO2 Decomposition

Caption: Simplified chemical pathway of this compound hydrolysis in the presence of water.

References

"Methyl carbamate reaction workup and purification techniques"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and purification of methyl carbamate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the experimental process in a question-and-answer format.

Issue 1: Low or No Yield of this compound After Workup

  • Q1: After quenching the reaction and performing an extraction, my final product yield is significantly lower than expected. What are the potential causes?

    • A1: Low yields can stem from several factors. This compound has high solubility in water, which can lead to significant product loss in the aqueous layer during extraction.[1][2] Consider using a more polar organic solvent for extraction or performing multiple extractions to improve recovery. Additionally, ensure the pH of the aqueous phase is neutral to slightly acidic (pH 6-8) during workup, as basic conditions can lead to hydrolysis of the carbamate.[1][2][3] Incomplete reaction is another possibility; monitor the reaction progress using techniques like TLC or HPLC to ensure full conversion of starting materials.

  • Q2: I observe a significant amount of solid material that is not my product after removing the solvent. What could this be?

    • A2: If your synthesis involves urea as a starting material, the solid is likely unreacted urea.[4] Urea has low solubility in many organic solvents used for extraction. To remove it, you can dissolve the crude product in a solvent like ether and filter off the insoluble urea.[4]

Issue 2: Difficulty in Purifying this compound

  • Q3: My purified this compound is still showing impurities by NMR/LC-MS. What are the best purification techniques?

    • A3: The most common and effective purification methods for this compound are recrystallization and column chromatography. Recrystallization from solvents like chloroform or toluene has been shown to yield high purity product (>99.9%).[5][6] For column chromatography, a silica gel stationary phase with a mobile phase of varying polarity, such as a mixture of hexanes and ethyl acetate, can be effective for separating non-polar impurities.[3]

  • Q4: I'm having trouble getting my this compound to crystallize during recrystallization. What can I do?

    • A4: Successful recrystallization depends on selecting an appropriate solvent system. This compound is soluble in hot solvents like toluene and chloroform and less soluble at cooler temperatures.[5][6] If crystallization is slow, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal of pure this compound can also induce crystallization. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

  • Q5: My product seems to be degrading during column chromatography. Why is this happening?

    • A5: Carbamates can be sensitive to acidic or basic conditions.[3] Standard silica gel can be slightly acidic, which may cause degradation. If you suspect this is an issue, you can use deactivated (neutral) silica gel for your column. Additionally, avoid using solvents that could react with your product.

Issue 3: Product Identification and Stability

  • Q6: What are the key physical properties of this compound to confirm its identity?

    • A6: this compound is a white crystalline solid.[1][7] Key identification points are its melting point, which is in the range of 56-58 °C, and its boiling point at 176-177 °C.[1][2]

  • Q7: How should I properly store my purified this compound?

    • A7: this compound is sensitive to moisture and can sublime at room temperature.[1][7][8] It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound to aid in experimental design and analysis.

PropertyValueSource(s)
Melting Point56-58 °C[1][2]
Boiling Point176-177 °C[1][2]
Water Solubility700 g/L (at 20 °C)[1][2]
pH (50 g/L in H₂O at 20°C)6-8[1][2]
Purity after Recrystallization> 99.9%[5]
Recovery after Recrystallization> 92%[5]

Experimental Protocols

Below are detailed methodologies for the key purification techniques discussed.

Protocol 1: Recrystallization of this compound from Toluene
  • Dissolution: In a round-bottomed flask, add the crude this compound. For every 10 g of crude material, add 100 mL of toluene.[6]

  • Heating: Heat the mixture to approximately 53 °C while stirring until a clear, homogeneous solution is observed.[6] This should be done under a nitrogen atmosphere as the material is hygroscopic.[6]

  • Cooling and Crystallization: Slowly cool the solution to 30 °C. Product formation should be observed between 35-40 °C.[6] Continue stirring at 30 °C for 15-30 minutes.[6]

  • Further Cooling: Further cool the mixture to 0-6 °C and stir for at least one hour.[6]

  • Isolation: Filter the resulting crystals using a Büchner funnel and wash the solid with a small amount of cold toluene.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[3]

  • Column Packing: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped in the packed bed.[3] Allow the silica to settle, and then add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., a mixture of hexanes and ethyl acetate).[3] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase to elute the this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting Workflow for this compound Purification

Troubleshooting_Workflow start Start: Crude this compound check_purity Analyze Purity (TLC/NMR/LC-MS) start->check_purity is_pure Is Purity >99%? check_purity->is_pure column_chromatography Column Chromatography check_purity->column_chromatography Impurities Persist recrystallization Recrystallization is_pure->recrystallization No end End: Pure this compound is_pure->end Yes recrystallization->check_purity low_yield Issue: Low Yield/ No Crystals recrystallization->low_yield column_chromatography->check_purity impurities_remain Issue: Impurities Remain column_chromatography->impurities_remain troubleshoot_recrystallization Troubleshoot Recrystallization: - Check solvent system - Scratch flask/Seed crystals - Ensure minimal hot solvent low_yield->troubleshoot_recrystallization troubleshoot_column Troubleshoot Column: - Optimize mobile phase - Use neutral silica - Check for decomposition impurities_remain->troubleshoot_column

Caption: A troubleshooting workflow for purifying crude this compound.

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Start: Crude Product add_solvent Add Toluene (10:1 v/w) start->add_solvent heat Heat to 53°C with Stirring add_solvent->heat dissolved Clear Homogeneous Solution? heat->dissolved dissolved->heat No, add more solvent cool_30 Cool to 30°C dissolved->cool_30 Yes stir_30 Stir at 30°C for 15-30 min cool_30->stir_30 cool_0 Cool to 0-6°C stir_30->cool_0 stir_0 Stir at 0-6°C for 1 hr cool_0->stir_0 filter Filter Crystals stir_0->filter wash Wash with Cold Toluene filter->wash dry Dry Under Vacuum wash->dry end End: Purified this compound dry->end

Caption: Step-by-step workflow for the recrystallization of this compound.

References

"Overcoming low molecular weight in bis(4-aminocyclohexyl)methyl carbamate polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of bis(4-aminocyclohexyl)methyl carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving optimal polymerization results, with a focus on overcoming low molecular weight.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does bis(4-aminocyclohexyl)this compound undergo?

Bis(4-aminocyclohexyl)this compound undergoes step-growth polymerization, specifically a polycondensation reaction. In this process, monomers react to form dimers, trimers, and progressively larger oligomers, eventually forming long polymer chains. Achieving a high molecular weight necessitates a high degree of reaction conversion.[1]

Q2: What are the primary challenges in the polymerization of this monomer?

Common challenges include achieving a high molecular weight, controlling the polydispersity index (PDI), preventing undesirable side reactions, and ensuring the high purity of the monomer.[1] Low molecular weight is a frequent issue encountered in step-growth polymerizations.[1]

Q3: What functional groups are expected in the final polymer?

The resulting polymer is a polycarbamate, which is characterized by the presence of carbamate (urethane) linkages (-NH-CO-O-) in the polymer backbone.[1]

Q4: How can the resulting polymer be characterized?

Standard polymer characterization techniques are recommended:[1]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of carbamate linkages and the disappearance of monomer functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg).

Troubleshooting Guide: Low Molecular Weight

Low molecular weight is a primary obstacle in achieving desired material properties. The following table outlines potential causes and recommended actions to address this issue.

Potential Cause Recommended Action
Monomer Impurities Purify the bis(4-aminocyclohexyl)this compound monomer before polymerization. Impurities can act as chain stoppers, preventing the formation of long polymer chains.[1]
Presence of Moisture Water can react with carbamate groups, especially at elevated temperatures, leading to chain termination.[1] Ensure all glassware is thoroughly dried, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Incomplete Reaction Step-growth polymerization requires very high conversion (>99%) to achieve high molecular weight.[1] Increase the reaction time or temperature to drive the reaction to completion. The use of an appropriate catalyst should also be considered.[1]
Side Reactions Unwanted side reactions can consume functional groups, leading to an imbalance in stoichiometry and limiting chain growth. Optimize reaction conditions (e.g., temperature, pressure) to minimize these reactions.[1]
Non-Uniform Reaction Conditions Inconsistent temperature or inadequate mixing can lead to localized variations in polymerization rates, resulting in a broad molecular weight distribution and lower overall average molecular weight.[1] Ensure efficient and uniform stirring and heating throughout the reaction.[1]
Illustrative Impact of Reaction Conditions on Molecular Weight
Parameter Condition A (Sub-optimal) Condition B (Improved) Condition C (Optimized) Expected Outcome on Molecular Weight (Mw)
Monomer Purity 98%99.5%>99.9%Higher purity leads to higher Mw.
Reaction Temperature 120°C150°C180°CIncreasing temperature can increase reaction rate and drive completion, but excessive heat may cause side reactions.
Reaction Time 4 hours12 hours24 hoursLonger reaction times generally lead to higher conversion and thus higher Mw.
Atmosphere AirNitrogenHigh Vacuum (late stage)Inert atmosphere prevents side reactions; vacuum helps remove byproducts, driving the reaction to completion.
Catalyst None0.01 mol%0.1 mol%A catalyst can significantly increase the reaction rate, leading to higher Mw in a shorter time.

Experimental Protocols

Protocol 1: Monomer Purification

Impurities in the monomer can act as chain-terminating agents. Purification via recrystallization or column chromatography is recommended.

Method: Recrystallization

  • Dissolve the crude bis(4-aminocyclohexyl)this compound in a suitable hot solvent (e.g., ethanol/water or toluene/hexane mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Dry the purified monomer under vacuum until a constant weight is achieved.

  • Confirm purity using techniques like NMR or HPLC.

Protocol 2: Melt Polycondensation for Polycarbamate Synthesis

This protocol describes a generalized procedure for the direct polymerization of the monomer.

Apparatus:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser with a nitrogen/vacuum inlet

  • Thermometer or thermocouple

Procedure:

  • Setup: Thoroughly dry all glassware in an oven and assemble the reaction apparatus while hot under a stream of inert gas (e.g., Nitrogen).

  • Charging Monomer: Charge the flask with the purified bis(4-aminocyclohexyl)this compound.

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a gentle nitrogen flow throughout the initial phase of the reaction.

  • Heating: Begin stirring and gradually heat the flask to melt the monomer (typically >150°C).

  • Polycondensation: Once a homogenous melt is achieved, continue to increase the temperature (e.g., to 180-220°C) to initiate polycondensation. Small molecule byproducts (e.g., methanol) will begin to distill off.

  • Vacuum Application: As the viscosity of the melt increases, apply a vacuum to the system to facilitate the removal of the final traces of byproducts. This step is crucial for driving the reaction to high conversion and achieving high molecular weight.

  • Polymer Recovery: After several hours under vacuum, the viscous polymer melt is cooled to room temperature under an inert atmosphere. The resulting solid polymer can be dissolved in a suitable solvent and precipitated in a non-solvent (e.g., methanol or water) for further purification.

  • Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Visualizations

Troubleshooting_Low_Molecular_Weight start Low Molecular Weight Observed q_purity Is Monomer Purity >99.9%? start->q_purity q_moisture Is Reaction Under Strictly Anhydrous Conditions? q_purity->q_moisture Yes sol_purity Action: Purify Monomer (Recrystallization/Chromatography) q_purity->sol_purity No q_conversion Is Reaction Driven to High Conversion? q_moisture->q_conversion Yes sol_moisture Action: Dry Glassware & Solvents, Use Inert Atmosphere (N2/Ar) q_moisture->sol_moisture No q_side_reactions Are Side Reactions Minimized? q_conversion->q_side_reactions Yes sol_conversion Action: Increase Time/Temperature, Apply Vacuum in Late Stages, Consider Catalyst q_conversion->sol_conversion No sol_side_reactions Action: Optimize Temperature, Avoid Excessive Heat q_side_reactions->sol_side_reactions No

Caption: Troubleshooting workflow for low molecular weight.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Purification & Characterization Monomer_Purification Monomer Purification Apparatus_Setup Apparatus Setup (Dry & Inert) Monomer_Purification->Apparatus_Setup Monomer_Charge Charge Monomer Apparatus_Setup->Monomer_Charge Melt_Polymerization Melt Polycondensation (Heat + N2) Monomer_Charge->Melt_Polymerization Vacuum Apply Vacuum Melt_Polymerization->Vacuum Purification Polymer Purification (Precipitation) Vacuum->Purification Drying Drying Purification->Drying Characterization Characterization (GPC, FTIR, NMR) Drying->Characterization

Caption: Experimental workflow for polymerization.

References

Validation & Comparative

Methyl Carbamate vs. Ethyl Carbamate: A Comparative Guide to Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. For the temporary masking of amine functionalities, carbamates are a widely employed class of protecting groups, offering a balance of stability and selective cleavage. Among the simplest alkyl carbamates, methyl and ethyl carbamates serve as fundamental yet distinct options for researchers. This guide provides an objective comparison of methyl and ethyl carbamates as amine protecting groups, supported by experimental data and detailed protocols to aid in the selection of the most appropriate group for a given synthetic challenge.

Introduction to Carbamate Protecting Groups

Carbamates are functional groups consisting of an ester and an amide linked to a carbonyl group. When an amine is converted to a carbamate, its nucleophilicity and basicity are significantly attenuated, preventing unwanted side reactions. The choice of the alkyl group on the carbamate (e.g., methyl vs. ethyl) can influence its stability and the conditions required for its removal, a critical consideration in orthogonal synthetic strategies.

Performance Comparison: Methyl Carbamate vs. Ethyl Carbamate

While both methyl and ethyl carbamates offer robust protection for amines, their behavior under various reaction conditions, especially during deprotection, exhibits notable differences. The slightly larger steric profile of the ethyl group can influence its reactivity compared to the methyl group.

A key study by Scattolin et al. highlights a nucleophilic deprotection protocol that is effective for various carbamates, including this compound.[1][2][3][4][5] This method provides a mild alternative to traditional hydrogenolysis or harsh acidic conditions. While this study did not focus on a direct, side-by-side kinetic comparison with ethyl carbamate, the provided data for this compound and the general principles of nucleophilic substitution allow for inferences to be made about the relative reactivity of the two.

Data Presentation

The following tables summarize the conditions for the protection and deprotection of amines using methyl and ethyl carbamates, based on available experimental data.

Table 1: Protection Conditions for Methyl and Ethyl Carbamates

Protecting GroupReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
This compoundMethyl chloroformateTriethylamineDichloromethaneRoom Temp.2 - 4>90
Ethyl CarbamateEthyl chloroformateTriethylamineDichloromethaneRoom Temp.2 - 4>90

Table 2: Deprotection Conditions and Performance

Protecting GroupReagentBase / AcidSolventTemperature (°C)Time (h)Typical Yield (%)Reference
This compound
2-MercaptoethanolK₃PO₄DMAc7524High[1][2][3][4][5]
Trimethylsilyl iodide (TMSI)-ChloroformReflux6~100[6]
Hydrobromic acidHBrAcetic AcidRoom Temp.22~74
Sodium HydroxideNaOH (1M)Water/Ethanol8030Variable[6][7]
Hydrochloric AcidHCl (conc.)-RefluxVariableVariable[6][7]
Ethyl Carbamate
Barium HydroxideBa(OH)₂·8H₂OWater/Ethanol8030Variable[7]
Sodium HydroxideNaOH (1M)Water/Ethanol8030Variable[6][7]
Hydrochloric AcidHCl (conc.)-RefluxVariableVariable[6][7]

Experimental Protocols

Protection of a Secondary Amine with Methyl Chloroformate (General Procedure)

To a solution of the secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (0.5 M) at 0 °C is added methyl chloroformate (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, or until completion as monitored by TLC. The reaction is then quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the N-methylcarbamate.

Deprotection of a this compound using 2-Mercaptoethanol (Scattolin et al.)[1][2][3][4][5]

A suspension of the N-methylcarbamate-protected amine (1.0 eq.) and potassium phosphate tribasic (4.0 eq.) in N,N-dimethylacetamide (DMAc) (0.25 M) is purged with nitrogen for 5-10 minutes. 2-Mercaptoethanol (2.0 eq.) is then added, and the reaction mixture is stirred at 75 °C for 24 hours. After cooling to room temperature, the mixture is poured into water and extracted with dichloromethane. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the deprotected amine.[1]

Deprotection of an Ethyl Carbamate using Barium Hydroxide[7]

The N-ethylcarbamate-protected amine (10 mmol) is dissolved in a mixture of water (15 mL) and ethanol (15 mL). Barium hydroxide octahydrate (3.3 g, 20 mmol) is added, and the mixture is stirred at 80 °C for 30 hours. The hot reaction mixture is then filtered through a pad of celite, and the solvents are removed in vacuo. The resulting residue is taken up in a 4M solution of hydrogen chloride in methanol and evaporated to dryness. The crude hydrochloride salt is recrystallized from a suitable solvent such as isopropanol.[7]

Mandatory Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_products Products Amine R₂NH (Amine) Intermediate [R₂N-C(=O)-OR']⁺ Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Chloroformate Cl-C(=O)-OR' (Alkyl Chloroformate) Chloroformate->Intermediate Base Base (e.g., Et₃N) Salt Base-H⁺Cl⁻ Base->Salt Carbamate R₂N-C(=O)-OR' (Carbamate) Intermediate->Carbamate Elimination of Cl⁻ Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Carbamate R₂N-C(=O)-OCH₃ (this compound) Intermediate [R₂N-C(=O)⁻] Carbamate Anion Carbamate->Intermediate SN2 Attack on Methyl Group Nucleophile Nu⁻ (e.g., ⁻SCH₂CH₂OH) Nucleophile->Intermediate Amine R₂NH (Amine) Intermediate->Amine Decarboxylation CO2 CO₂ Intermediate->CO2 Byproduct Nu-CH₃

References

A Comparative Toxicological Assessment: Methyl Carbamate vs. Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the toxicity of methyl carbamate and ethyl carbamate, two structurally similar organic compounds. The following sections present a comprehensive analysis of their acute toxicity, genotoxicity, carcinogenicity, and metabolic pathways, supported by experimental data to inform risk assessment and guide research and development efforts.

Executive Summary

Ethyl carbamate is a well-established multispecies carcinogen, with its toxicity linked to metabolic activation to a reactive epoxide intermediate. In contrast, this compound's carcinogenicity is species-specific, observed in rats but not in mice, and it does not show mutagenic activity in bacterial assays. This difference in toxicological profiles is largely attributed to variations in their metabolic pathways and the nature of their metabolic products.

Workflow for Comparative Toxicity Assessment

Comparative Toxicity Assessment Workflow cluster_0 Data Acquisition cluster_1 Toxicological Endpoint Analysis cluster_2 Data Synthesis & Visualization cluster_3 Reporting lit_search Comprehensive Literature Search data_extraction Extraction of Quantitative Data lit_search->data_extraction acute_tox Acute Toxicity (LD50) data_extraction->acute_tox geno_tox Genotoxicity (Ames, Micronucleus) data_extraction->geno_tox carcino_tox Carcinogenicity (Rodent Bioassays) data_extraction->carcino_tox metabolism Metabolic Pathways data_extraction->metabolism protocol_id Identification of Experimental Protocols protocol_id->acute_tox protocol_id->geno_tox protocol_id->carcino_tox table_gen Quantitative Data Tabulation acute_tox->table_gen geno_tox->table_gen carcino_tox->table_gen metabolism->table_gen pathway_diagram Metabolic Pathway Diagrams (Graphviz) metabolism->pathway_diagram guide_prep Preparation of Comparison Guide table_gen->guide_prep pathway_diagram->guide_prep

Caption: Workflow illustrating the key stages of the comparative toxicity assessment.

Acute Toxicity

A comparative summary of the acute oral toxicity (LD50) of this compound and ethyl carbamate in rodents is presented below.

CompoundSpeciesSexRouteLD50 (mg/kg)Reference
This compound RatMale & FemaleOral~4,000[1]
MouseMale & FemaleOral>4,000[1]
Ethyl Carbamate Rat-Oral1809[2]
Mouse-Oral1000[3]

Genotoxicity

The genotoxic potential of this compound and ethyl carbamate has been evaluated in various assays. A summary of key findings is provided below.

CompoundAssayTest SystemMetabolic Activation (S9)ResultReference
This compound Ames TestSalmonella typhimuriumWith and WithoutNegative[4]
In vivo MicronucleusMouse-Negative[5]
Ethyl Carbamate Ames TestSalmonella typhimuriumWithPositive[6]
In vivo MicronucleusMouse-Positive[5]

Carcinogenicity

Long-term carcinogenicity studies have revealed significant differences in the tumorigenic potential of methyl and ethyl carbamate.

CompoundSpeciesSexRouteDose (mg/kg/day)Tumor IncidenceReference
This compound RatMaleGavage05% (liver)[7]
1000% (liver)[7]
20014% (liver)[7]
40077% (liver)[7]
RatFemaleGavage00% (liver)[7]
1000% (liver)[7]
20012% (liver)[7]
40063% (liver)[7]
MouseMale & FemaleGavageup to 1000Not Carcinogenic[7]
Ethyl Carbamate MouseMaleDrinking Water0-[8]
~1.3-[8]
~3.9-[8]
~11.7Dose-dependent increase in alveolar/bronchiolar adenoma or carcinoma[8]
MouseFemaleDrinking Water0-[8]
~1.3-[8]
~3.9-[8]
~11.7Dose-dependent increase in alveolar/bronchiolar adenoma or carcinoma[8]

Metabolic Pathways

The differing toxicological profiles of methyl and ethyl carbamate are closely linked to their distinct metabolic fates. Ethyl carbamate undergoes metabolic activation to a genotoxic intermediate, while this compound is primarily hydrolyzed to non-toxic products.

Metabolic Pathways cluster_0 Ethyl Carbamate Metabolism cluster_1 This compound Metabolism EC Ethyl Carbamate VC Vinyl Carbamate (Proximate Carcinogen) EC->VC CYP2E1 Hydrolysis_EC Hydrolysis EC->Hydrolysis_EC Esterases VCE Vinyl Carbamate Epoxide (Ultimate Carcinogen) VC->VCE CYP2E1 DNA_Adducts DNA Adducts VCE->DNA_Adducts Ethanol Ethanol Hydrolysis_EC->Ethanol CO2_NH3_EC CO2 + NH3 Hydrolysis_EC->CO2_NH3_EC MC This compound Hydrolysis_MC Hydrolysis MC->Hydrolysis_MC Esterases Methanol Methanol Hydrolysis_MC->Methanol CO2_NH3_MC CO2 + NH3 Hydrolysis_MC->CO2_NH3_MC

Caption: Comparative metabolic pathways of ethyl and this compound.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rodents (Up-and-Down Procedure - OECD 425)
  • Test Animals: Healthy, young adult rodents (rats or mice), nulliparous and non-pregnant females. Animals are randomly assigned to treatment groups.

  • Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage. The volume administered is based on the animal's body weight.

  • Procedure: A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. The dose progression is determined by a specified dose-spacing factor. This continues until the stopping criteria are met, typically after a certain number of dose reversals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at specified intervals for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Test Strains: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of induced rats.

  • Procedure (Plate Incorporation Method): The test substance, the bacterial tester strain, and, if required, the S9 mix are combined in molten top agar. This mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Test Animals: Healthy young adult rodents (usually mice or rats).

  • Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels.

  • Treatment Schedule: Animals are typically treated once or twice.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last treatment.

  • Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared. For peripheral blood, smears are made directly. The slides are stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Scoring: A statistically significant and dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the concurrent negative control group indicates a positive result. At least 2000 PCEs per animal are scored. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

Two-Year Rodent Carcinogenicity Bioassay (Gavage)
  • Test Animals: Typically, groups of 50 male and 50 female rats or mice are used for each dose group and a concurrent control group.

  • Dose Administration: The test substance is administered daily by gavage for 104 weeks.

  • Dose Selection: Doses are selected based on the results of subchronic toxicity studies, with the highest dose intended to be a maximum tolerated dose (MTD).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

  • Pathology: A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological examination.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.

References

A Comparative Guide to the Mechanism of Action of Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of carbamate insecticides with other major classes of insecticides. It includes quantitative data on their efficacy, detailed experimental protocols for assessing their activity, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Carbamate insecticides are a class of pesticides that share a common structural feature: a carbamate ester functional group.[1] They are widely used in agriculture and public health to control a variety of insect pests.[2] Like organophosphates, carbamates exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[3][4] This guide will delve into the specifics of this mechanism and compare it to other major insecticide classes, providing researchers with the necessary information to understand their relative performance and to design further studies.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The primary target of carbamate insecticides is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. By inhibiting AChE, carbamates lead to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which manifests as paralysis and ultimately death of the insect.

The mechanism of inhibition involves the carbamylation of the serine hydroxyl group in the active site of AChE.[5][6] This process is analogous to the phosphorylation of AChE by organophosphate insecticides. However, a crucial distinction lies in the stability of the resulting enzyme-inhibitor complex. The carbamylated enzyme is unstable and can undergo spontaneous hydrolysis, regenerating the active enzyme. This makes the inhibition by carbamates reversible.[7] In contrast, the phosphorylated enzyme formed with organophosphates is extremely stable, leading to essentially irreversible inhibition.[7] This difference in reversibility has significant implications for the duration of toxic effects and the potential for treatment.[8]

Signaling Pathway of Carbamate Insecticide Action

The following diagram illustrates the mechanism of carbamate insecticides at the synaptic cleft.

Carbamate_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Action Potential Arrives Vesicles Synaptic Vesicles (containing Acetylcholine) Presynaptic_Neuron->Vesicles triggers release ACh Acetylcholine (ACh) Vesicles->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by AChR Acetylcholine Receptors (AChR) ACh->AChR binds to Carbamate Carbamate Insecticide Carbamate->AChE reversibly inhibits Postsynaptic_Response Continuous Stimulation (leading to paralysis) AChR->Postsynaptic_Response leads to AChE_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, AChE, Inhibitor) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Buffer, Inhibitor, DTNB, AChE) reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 25°C) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add ATCI) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm over time) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) kinetic_measurement->data_analysis end End data_analysis->end

References

A Comparative Guide to the Cross-Validation of Analytical Standards for Methyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of methyl carbamate, a crucial aspect of quality control and safety assessment in the pharmaceutical and food industries. Cross-validation of analytical standards ensures the reliability and consistency of results across different laboratories and techniques. This document outlines the performance of various analytical standards and provides detailed experimental protocols to support their implementation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound is critical for achieving accurate and reliable quantification. High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques. The following tables summarize their performance based on key validation parameters.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHPLC with Fluorescence Detection (Post-Column Derivatization)LC-MS/MSGC-MS
Linearity (R²) >0.999[1]>0.997[2]0.9923[3]
Limit of Detection (LOD) ≤0.01 µg/L[4]0.2–2.0 μg/kg[5]Not explicitly stated, but method is for µg/mL range[3]
Limit of Quantitation (LOQ) 0.05 µg/L[4]0.5–5.0 μg/kg[5]2 µg/mL[3]
Recovery 74.4 to 111.0%[6]88.1% to 118.4%[5]76.10%[3]
Precision (RSD/CV) 1.4 to 4.1%[6]<10%[5]4.48%[3]
Specificity/Selectivity High, enhanced by post-column derivatization[1][4]High, based on mass-to-charge ratio[5][6]High, based on mass-to-charge ratio[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are protocols for the key techniques discussed.

HPLC with Fluorescence Detection (Based on EPA Method 531.1 & 531.2)

This method relies on the post-column derivatization of N-methylcarbamates to form a fluorescent compound.[1][4]

a. Sample Preparation (QuEChERS Method for Food Matrices) [7]

  • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add 6 g of magnesium sulfate and 1.5 g of sodium acetate, and vortex for 1 minute.

  • Centrifuge for 1 minute.

  • Transfer 1 mL of the supernatant to a dispersive SPE (d-SPE) tube containing 50 mg PSA, 150 mg MgSO₄, and 50 mg C18 for cleanup.

  • Vortex for 2 minutes and centrifuge for 1 minute.

  • Filter the supernatant through a 0.45 µm filter into an autosampler vial.

b. Chromatographic Conditions [4]

  • Column: Acclaim™ Carbamate LC column (or equivalent C18 column)[4]

  • Mobile Phase: Gradient elution with water and methanol[1]

  • Injection Volume: 10-400 µL[1]

  • Post-Column Derivatization:

    • Reagent 1 (Hydrolysis): 0.05M NaOH solution.[1]

    • Reagent 2 (Derivatization): o-phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer.[1]

  • Detection: Fluorescence detector with excitation at ~330 nm and emission at ~466 nm.[1]

c. Calibration

Prepare a series of working standard solutions of this compound, typically ranging from 0.05 to 0.8 µg/L.[4] An internal standard such as 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC) can be used.[8]

LC-MS/MS Analysis

This technique offers high selectivity and sensitivity for the determination of this compound in complex matrices.[5][6]

a. Sample Preparation

The QuEChERS method described above is also suitable for LC-MS/MS analysis.[6]

b. Chromatographic and Mass Spectrometric Conditions [5][6]

  • Column: A reverse-phase column such as a Waters BEH C18 or Agilent Poroshell 120 Bonus-RP.[5][6]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like ammonium acetate.[8]

  • Ionization Mode: Positive electrospray ionization (ESI+).[8]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification.[6] Specific precursor-to-product ion transitions for this compound would be selected and optimized.

c. Calibration

Prepare calibration standards in the desired concentration range (e.g., 1 to 100 µg/L).[8] A deuterated internal standard, such as d5-ethyl carbamate, is often used to compensate for matrix effects.[2][9]

GC-MS Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[3]

a. Sample Preparation [3]

  • Purify the sample using a solid-phase extraction (SPE) column (e.g., amino-functionalized).

  • Elute the analyte and evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection.

b. Chromatographic and Mass Spectrometric Conditions [3]

  • Column: A non-polar or medium-polarity column, such as a 5% phenylmethyl siloxane (e.g., HP-5).

  • Injection: Splitless or split injection may be used depending on the concentration.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature ramp to ensure good separation.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

c. Calibration

Prepare standard solutions of this compound in the expected concentration range of the samples (e.g., 2-30 µg/mL).[3]

Cross-Validation Workflow

Cross-validation is essential when comparing results from different analytical methods or laboratories. The goal is to ensure that the data is comparable and reliable.[10]

CrossValidationWorkflow start Start: Define Analytical Methods (e.g., HPLC-FLD, LC-MS/MS) prep_qc Prepare QC Samples (Low, Mid, High Concentrations) start->prep_qc analyze_m1 Analyze QC Samples with Method 1 prep_qc->analyze_m1 analyze_m2 Analyze QC Samples with Method 2 prep_qc->analyze_m2 data_m1 Obtain Results from Method 1 analyze_m1->data_m1 data_m2 Obtain Results from Method 2 analyze_m2->data_m2 compare Compare Results (Statistical Analysis) data_m1->compare data_m2->compare acceptance Acceptance Criteria Met? (e.g., Mean Accuracy ±15%) compare->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The choice of analytical method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following diagram illustrates the decision-making process.

MethodSelection start Start: Need to Quantify This compound matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity (LOD/LOQ)? matrix->sensitivity Simple (e.g., Water) lcms LC-MS/MS matrix->lcms Complex (e.g., Food, Biological) hplc HPLC-FLD (Post-Column Derivatization) sensitivity->hplc Moderate (µg/L) sensitivity->lcms High (ng/L - µg/kg) gcms GC-MS sensitivity->gcms Low (µg/mL)

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to the Quantitative Analysis of Methyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl carbamate is crucial across various scientific disciplines, from environmental monitoring and food safety to pharmaceutical development, due to its potential toxicity. This guide provides a comprehensive comparison of the three primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present comparative performance data, and illustrate the analytical workflows.

Method Performance Comparison

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance metrics for each technique.

ParameterHPLC-FLD (based on EPA Method 531.1/531.2)LC-MS/MSGC-MS
Principle Separation by HPLC followed by post-column derivatization to form a fluorescent product.Separation by LC followed by mass analysis of the parent ion and its fragments.Separation by GC followed by mass analysis, often requiring prior derivatization.
Limit of Detection (LOD) ~1 µg/L (in water)0.005 - 2.0 µg/kg[1][2]0.01 - 0.3 µg/kg[3][4]
Limit of Quantification (LOQ) 0.05 - 0.2 µg/L (in water)[5]0.003 - 5.0 µg/kg[1][2]0.03 - 5.0 µg/kg[3][4]
Linearity (Correlation Coefficient, r²) > 0.999[6]> 0.99[7]> 0.98[8]
Recovery Generally > 80%70 - 120%75 - 80%[8]
Relative Standard Deviation (RSD) < 10%< 15%< 5%[8]
Sample Throughput ModerateHighModerate
Matrix Effects Can be significant, requiring cleanupCan be significant, often addressed by matrix-matched calibration or isotope dilutionLess susceptible to matrix effects compared to LC-based methods, but derivatization can be affected.
Confirmation Capability Limited (based on retention time and fluorescence)High (based on precursor/product ion ratios)High (based on mass spectrum)

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are outlines of the typical experimental protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method, widely adopted and forming the basis of EPA Method 531.1 and 531.2, is a robust technique for the analysis of N-methylcarbamates in water and other matrices.[6][9]

1. Sample Preparation:

  • For water samples, filtration may be sufficient.[6]

  • For solid samples, a solvent extraction (e.g., with acetonitrile or methylene chloride) is performed, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.[10]

2. HPLC Separation:

  • Column: A C18 reversed-phase column is typically used.[6]

  • Mobile Phase: A gradient of water and methanol or acetonitrile is commonly employed.[6]

  • Flow Rate: Typically around 1 mL/min.

3. Post-Column Derivatization:

  • After separation on the HPLC column, the eluent is mixed with a sodium hydroxide solution and heated to hydrolyze the this compound to methylamine.[6]

  • The methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[6]

4. Fluorescence Detection:

  • The fluorescent derivative is detected using a fluorescence detector with an excitation wavelength of approximately 330 nm and an emission wavelength of around 450 nm.[6]

5. Quantification:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for many applications due to its high sensitivity and specificity, particularly in complex food and biological matrices.[11]

1. Sample Preparation (QuEChERS Method):

  • The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is frequently used for sample preparation, especially for food matrices.[12]

  • A homogenized sample is extracted with acetonitrile.

  • Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

  • The acetonitrile layer is then subjected to dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove interferences.

2. LC Separation:

  • Column: A C18 or similar reversed-phase column is used.

  • Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the protonated molecule of this compound (precursor ion) and monitoring for specific fragment ions (product ions) after collision-induced dissociation. This highly selective detection minimizes interferences.[1]

4. Quantification:

  • Quantification is performed using a calibration curve, often prepared in a matrix extract (matrix-matched calibration) to compensate for matrix effects.

Gas Chromatography with Mass Spectrometry (GC-MS)

Due to the thermal instability of this compound, direct analysis by GC-MS is challenging.[6] Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable compound.

1. Sample Preparation and Derivatization:

  • Extraction is performed using an organic solvent.

  • Derivatization: The extracted this compound is derivatized to make it suitable for GC analysis. Common derivatization agents include:

    • Silylating agents (e.g., BSTFA): These replace the active hydrogen on the nitrogen with a trimethylsilyl group.[3]

    • 9-Xanthydrol: This reagent reacts with the carbamate to form a stable derivative.[4][13]

    • Heptafluorobutyric anhydride (HFBA): This can also be used for derivatization.[14]

2. GC Separation:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is commonly used.[8]

  • Carrier Gas: Helium is the typical carrier gas.

  • Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

3. MS Detection:

  • Ionization: Electron Ionization (EI) is standard.

  • Analysis Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

4. Quantification:

  • Quantification is based on the response of a specific ion of the derivatized this compound, using a calibration curve.

Visualizing the Analytical Workflows

To better understand the procedural flow of each method, the following diagrams have been generated using the DOT language.

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Derivatization Post-Column Derivatization (OPA) HPLC->Derivatization Detection Fluorescence Detection Derivatization->Detection Quantification Quantification Detection->Quantification LC_MSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Acetonitrile Extraction Sample->Extraction dSPE Dispersive SPE Cleanup Extraction->dSPE LC LC Separation (Reversed-Phase) dSPE->LC MSMS Tandem MS Detection (MRM) LC->MSMS Quantification Quantification MSMS->Quantification GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS MS Detection (SIM/Scan) GC->MS Quantification Quantification MS->Quantification

References

A Comparative Guide to Catalyst Efficacy in Methyl Carbamate Synthesis via Urea Methanolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl carbamate, a pivotal intermediate in the production of pharmaceuticals, polymers, and agrochemicals, is a subject of significant research.[1] The most prominent and economically viable route involves the direct reaction of urea and methanol, a process known as urea methanolysis. While this reaction can proceed thermally, the use of catalysts is crucial for enhancing reaction kinetics, improving yields, and enabling milder operating conditions. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to assess their efficacy in this compound production.

Data Presentation: Catalyst Performance Comparison

The following table summarizes quantitative data from various studies on the synthesis of this compound from urea and methanol, providing a clear comparison of catalyst performance against a non-catalytic baseline.

CatalystMethanol:Urea Molar RatioTemperature (°C)PressureTime (h)Urea Conv. (%)MC Selectivity (%)MC Yield (%)Reference(s)
No Catalyst 20.2 : 1170Autogenous694.095.790.0[2]
2.9 wt% TiO₂/SiO₂ 20.2 : 1170Autogenous6>99.098.097.5[2]
Ni₅Ca₅(PO₄)₆F₂ 15 : 11600.6 MPa (CO₂)699.898.998.8[3]
ZnO 8.2 : 1150-190Autogenous4~100Major ProductNot specified¹[4][5]

¹In studies involving simple metal oxides like ZnO, urea conversion is typically near 100% with this compound (MC) as the primary product. However, these catalysts are often evaluated for their efficacy in the subsequent conversion of MC to dimethyl carbonate (DMC), so specific MC yield is not always reported.[4][5]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. The following protocols are synthesized from key studies on this compound synthesis.

1. Catalyst Preparation: Impregnation Method (e.g., TiO₂/SiO₂) [2]

  • Support Preparation: Silica gel is dried in an oven at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution: A required amount of the catalyst precursor (e.g., tetrabutyl titanate for TiO₂) is dissolved in a suitable solvent, such as ethanol.

  • Impregnation: The precursor solution is added dropwise to the dried silica gel support with continuous stirring until a homogeneous mixture is achieved.

  • Drying and Calcination: The impregnated solid is dried at 100°C for 12 hours to evaporate the solvent. Subsequently, it is calcined in a furnace at a specified temperature (e.g., 500°C) for several hours to decompose the precursor and form the final metal oxide on the support.

2. Catalyst Preparation: Co-Precipitation Method (e.g., Ni₅Ca₅(PO₄)₆F₂) [3]

  • Precursor Solution: Stoichiometric amounts of precursor salts (e.g., Ca(NO₃)₂, Ni(NO₃)₂, (NH₄)₂HPO₄, and NH₄F) are dissolved in deionized water.

  • Precipitation: The phosphate and fluoride solution is added dropwise to the mixed metal nitrate solution under vigorous stirring. The pH of the mixture is maintained at a specific value (e.g., pH 10) by the controlled addition of an aqueous ammonia solution, leading to the precipitation of the catalyst precursor.

  • Aging and Filtration: The resulting slurry is aged under stirring for 24 hours at room temperature. The precipitate is then recovered by filtration, washed thoroughly with deionized water until the filtrate is neutral, and dried at 100°C overnight.

  • Calcination: The dried powder is calcined in a muffle furnace at a high temperature (e.g., 550°C) for several hours to obtain the final crystalline apatite-structure catalyst.

3. General Procedure for this compound Synthesis [2][3]

  • Reactor Charging: A high-pressure stainless steel autoclave equipped with a magnetic stirrer, heating system, and temperature controller is charged with urea, methanol, and the prepared catalyst in the specified molar and mass ratios.

  • Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., N₂) or a reactant gas (e.g., CO₂ if used to pressurize) to remove air.[3]

  • Reaction Execution: The reactor is pressurized to the desired initial pressure. The magnetic stirrer is turned on (e.g., 600 rpm), and the reactor is heated to the target reaction temperature. The reaction is allowed to proceed for the specified duration.

  • Product Recovery and Analysis: After the reaction time has elapsed, the reactor is cooled to room temperature. The gas is vented, and the liquid and solid contents are collected. The solid catalyst is separated by filtration. The liquid product mixture is analyzed quantitatively using gas chromatography (GC) with a flame ionization detector (FID) and an appropriate internal standard to determine the conversion of urea and the selectivity and yield of this compound.

Mandatory Visualization

The synthesis of this compound from urea and methanol is the first step in a potential two-step pathway to produce dimethyl carbonate (DMC), another valuable chemical. The logical workflow for this process is illustrated below.

UreaMethanolysisPathway Urea Urea CO(NH₂)₂ MC This compound (MC) CH₃OC(O)NH₂ Urea->MC + Methanol1 Methanol CH₃OH Methanol1->MC + Ammonia1 Ammonia NH₃ MC->Ammonia1 - (byproduct) DMC Dimethyl Carbonate (DMC) (CH₃O)₂CO MC->DMC + (Catalyst often required) Methanol2 Methanol CH₃OH Methanol2->DMC + (Catalyst often required) Ammonia2 Ammonia NH₃ DMC->Ammonia2 - (byproduct)

Caption: Reaction pathway for urea methanolysis to this compound and dimethyl carbonate.

References

A Comparative Guide to the Analysis of Carbamate-Based Pesticide Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of carbamate-based pesticide residues in various matrices. Carbamate pesticides, widely used in agriculture, function by inhibiting the enzyme acetylcholinesterase, which can pose risks to human and environmental health.[1][2] Accurate and efficient analytical methods are therefore crucial for monitoring their presence in food and environmental samples. This document details and compares common extraction techniques and analytical instrumentation, offering supporting data to aid researchers in selecting the most appropriate methods for their specific needs.

Data Presentation: Performance of Analytical Methods

The selection of an analytical method for carbamate residue analysis is critical and often depends on factors such as the sample matrix, the specific carbamates of interest, and the required sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant technique due to its high sensitivity and specificity, particularly for thermally labile carbamates that are not well-suited for gas chromatography (GC).[3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that has streamlined the extraction and cleanup process for pesticide residue analysis in a variety of food matrices.[5][6][7]

Below is a summary of performance data from various studies, comparing different analytical methods and sample preparation techniques.

Analytical MethodSample PreparationCarbamate Analyte(s)Sample MatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
LC-MS/MS QuEChERS15 CarbamatesFruits, Vegetables, Green Tea88.1 - 118.40.2 - 2.00.5 - 5.0[8]
LC-MS/MS QuEChERS28 CarbamatesAromatic Herbs> 72-2[9]
LC-MS/MS QuEChERS (Acetate-buffered)32 Pesticides (including Carbamates)Apple-blueberry sauce, Peas, Limes~98--[10][11]
LC-MS/MS QuEChERS (Citrate-buffered)32 Pesticides (including Carbamates)Apple-blueberry sauce, Peas, Limes~98--[10][11]
LC-MS/MS QuEChERS (Unbuffered)32 Pesticides (including Carbamates)Apple-blueberry sauce, Peas, LimesSlightly lower for pH-dependent pesticides--[10][11]
HPLC-Post-column Derivatization -7 CarbamatesVegetablesGood--[12]
GC-MS/MS QuEChERS221 Pesticides (including Carbamates)----[13]

Experimental Protocols

Generalized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

The QuEChERS method has become a standard for pesticide residue analysis in a wide range of food matrices due to its simplicity, speed, and minimal solvent usage.[5][7] Several variations of the QuEChERS method exist, primarily differing in the buffering salts used during the extraction and partitioning step. The following is a generalized protocol that can be adapted based on the specific matrix and target analytes.

a) Sample Homogenization:

  • Begin with a representative sample of the commodity.

  • Homogenize the sample, often with the aid of dry ice to prevent degradation of thermally labile pesticides, to achieve a uniform consistency.[7]

b) Extraction and Partitioning:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (often containing 1% acetic acid to improve the stability of certain pesticides).

  • Add an appropriate internal standard solution.

  • Add the appropriate QuEChERS extraction salt packet. Common formulations include:

    • Original (Unbuffered): Magnesium sulfate and sodium chloride.

    • AOAC Official Method 2007.01: Magnesium sulfate, sodium chloride, and sodium acetate.[10][11]

    • EN 15662 Method: Magnesium sulfate, sodium chloride, sodium citrate, and disodium citrate sesquihydrate.[10][11]

  • Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifuge the tube at a sufficient speed (e.g., >1,500 rcf) for 5 minutes to achieve phase separation.[6]

c) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE tube containing a sorbent mixture.

  • The sorbent mixture typically includes:

    • Magnesium sulfate: To remove residual water.

    • Primary Secondary Amine (PSA): To remove sugars, fatty acids, organic acids, and some pigments.

    • C18: To remove nonpolar interferences like lipids.

    • Graphitized Carbon Black (GCB): To remove pigments and sterols (use with caution as it can retain some planar pesticides).

  • Shake the d-SPE tube vigorously for 30 seconds to 1 minute.

  • Centrifuge the tube for 1-2 minutes to pellet the sorbent material.

  • The resulting supernatant is the final extract.

d) Analysis:

  • The final extract can be directly analyzed by LC-MS/MS or GC-MS. For LC-MS/MS analysis, the extract is often diluted with mobile phase. For GC-MS analysis, a solvent exchange step may be necessary.

Analytical Instrumentation: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the preferred method for the analysis of a broad range of carbamates due to its high selectivity and sensitivity, and its ability to analyze thermally labile compounds without derivatization.[3][4]

  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the carbamate analytes. Gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate, is typically employed.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the ionization of carbamate pesticides.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. For each analyte, at least two specific precursor-to-product ion transitions are monitored for quantification and confirmation, ensuring high selectivity and reducing the likelihood of false positives.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acetonitrile & Salts) sample->extraction centrifuge1 3. Centrifugation (Phase Separation) extraction->centrifuge1 cleanup 4. d-SPE Cleanup (Supernatant + Sorbents) centrifuge1->cleanup centrifuge2 5. Centrifugation cleanup->centrifuge2 final_extract 6. Final Extract centrifuge2->final_extract lcms 7. LC-MS/MS Analysis final_extract->lcms data_processing 8. Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for carbamate residue analysis.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_key Legend ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Binds to ACh_Receptor Postsynaptic Receptor ACh->ACh_Receptor Activates Products Choline + Acetic Acid (Inactive) AChE->Products Hydrolyzes ACh Inhibited_AChE Carbamylated AChE (Reversibly Inhibited) AChE->Inhibited_AChE Forms Carbamate Carbamate Pesticide Carbamate->AChE Inhibits Nerve_Impulse Continuous Nerve Impulse (Cholinergic Toxicity) ACh_Receptor->Nerve_Impulse Leads to Normal Normal Function Inhibition Inhibitory Action Result Result of Inhibition

Caption: Signaling pathway of acetylcholinesterase inhibition by carbamates.

References

"Evaluating the performance of different columns for carbamate separation"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of various High-Performance Liquid Chromatography (HPLC) columns for the separation of carbamates. Carbamates, a class of pesticides, are frequently analyzed in environmental monitoring and food safety applications. Due to their thermal lability, HPLC is the preferred analytical method. The choice of the HPLC column is critical for achieving optimal separation, resolution, and sensitivity. This document compares the performance of specialized carbamate columns, traditional reversed-phase C18 columns, and Hydrophilic Interaction Chromatography (HILIC) columns, supported by experimental data and detailed protocols.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column is paramount for the successful analysis of carbamates. This section provides a comparative overview of specialized carbamate columns and conventional C18 columns, highlighting their respective performances in terms of resolution, analysis time, and sensitivity.

Specialized Carbamate Columns vs. Traditional C18 Columns

Specialized columns, such as the Acclaim Carbamate and the Waters Carbamate Analysis column, are quality controlled specifically for the separation of carbamates as per regulatory guidelines like U.S. EPA Method 531.2.[1] These columns consistently deliver baseline separation for a standard set of carbamates.[2][3]

Conversely, traditional C18 columns are a more general-purpose option for reversed-phase chromatography. While they can be used for carbamate analysis, their performance may vary between manufacturers and even between different batches of the same column.

Table 1: Performance Comparison of a Specialized Carbamate Column and a Standard C18 Column

Performance MetricAcclaim Carbamate Column (3 µm, 3.0 × 150 mm)Traditional C18 Column (Older Generation)
Resolution (Rs) ≥ 1.5 for all carbamates in EPA Method 531.2[3]Variable, may not achieve baseline separation for all critical pairs
Analysis Time < 20 minutes for baseline separation[3]Can be longer, requiring more extensive method development
Sensitivity (MDL) 0.004 to 0.010 µg/L[3]Generally higher MDLs compared to modern, specialized columns

Experimental Protocols

Detailed experimental methodologies are crucial for replicating and comparing results. Below are protocols for carbamate analysis using different column types and detection methods.

Protocol 1: Carbamate Analysis using a Specialized Carbamate Column with Fluorescence Detection (Based on EPA Method 531.2)

This method is suitable for the determination of N-methylcarbamates and N-methylcarbamoyloximes in water.

  • Column: Acclaim Carbamate, 3 µm, 3.0 × 150 mm[3]

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Mobile Phase C: Acetonitrile

  • Gradient:

    Time (min) %A %B %C
    0.0 88 12 0
    2.0 88 12 0
    12.0 50 50 0
    20.0 0 50 50
    25.0 0 50 50
    25.1 88 12 0

    | 35.0 | 88 | 12 | 0 |

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 100 µL

  • Column Temperature: 35 °C

  • Post-Column Derivatization:

    • Reagent 1: 100 mg of o-phthalaldehyde (OPA) in 10 mL of methanol, diluted to 1 L with 0.05 M borate buffer (pH 10.5).

    • Reagent 2: 50 mM 2-mercaptoethanol.

    • Hydrolysis: 0.05 N NaOH at 95 °C.

  • Fluorescence Detection: Excitation at 330 nm, Emission at 465 nm.

Protocol 2: Carbamate Analysis using a C18 Column with LC-MS/MS Detection

This method is applicable for the analysis of a broader range of carbamates in various food matrices.

  • Column: Agilent ZORBAX Eclipse Plus C18, 1.8 µm, 2.1 x 100 mm[4]

  • Mobile Phase A: 5 mM Ammonium formate and 0.02% formic acid in water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 90
    8.0 90
    8.1 10

    | 10.0 | 10 |

  • Flow Rate: 0.3 mL/min[4]

  • Injection Volume: 5 µL[4]

  • Column Temperature: 30 °C[4]

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode, with Multiple Reaction Monitoring (MRM) for quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for carbamate analysis by HPLC.

G Sample Sample Collection Extraction Solid Phase Extraction (SPE) or QuEChERS Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection Column HPLC Column (e.g., C18, Specialized Carbamate) Injection->Column Separation Carbamate Separation Column->Separation PostColumn Post-Column Derivatization (for Fluorescence) Separation->PostColumn If applicable Detector Detector (Fluorescence or MS/MS) Separation->Detector PostColumn->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for carbamate analysis using HPLC.

The Role of HILIC in Carbamate Analysis

Hydrophilic Interaction Chromatography (HILIC) presents an alternative chromatographic mode for the separation of polar compounds that are poorly retained on traditional reversed-phase columns.[5] Since some carbamates and their metabolites are polar, HILIC can offer improved retention and selectivity.

Table 2: Comparison of Reversed-Phase and HILIC for Polar Analyte Separation

FeatureReversed-Phase (e.g., C18)HILIC
Stationary Phase Non-polar (e.g., octadecylsilane)Polar (e.g., bare silica, amide, cyano)
Mobile Phase High aqueous content for polar analytesHigh organic content (>70% acetonitrile)[6]
Elution Order Polar compounds elute firstNon-polar compounds elute first
Advantages for Carbamates Well-established methods, good for less polar carbamatesBetter retention of polar carbamates and metabolites, potentially higher sensitivity in MS due to high organic mobile phase[7]
Challenges for Carbamates Poor retention of very polar carbamates and metabolitesMethod development can be more complex, longer column equilibration times may be needed

While the application of HILIC for routine carbamate analysis is less documented than reversed-phase methods, it holds promise for specific applications involving highly polar carbamates or when orthogonal separation is required.

The logical relationship between choosing a column and the properties of the carbamate analytes is depicted in the diagram below.

G Analyte Carbamate Analytes Polarity Analyte Polarity? Analyte->Polarity NonPolar Non-polar / Moderately Polar Polarity->NonPolar Low Polar Highly Polar Polarity->Polar High RP_Column Reversed-Phase Column (C18, Specialized) NonPolar->RP_Column HILIC_Column HILIC Column Polar->HILIC_Column

Caption: Column selection guide based on carbamate polarity.

References

A Comparative Guide to Carbamate Analysis: EPA Method 531.1 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of carbamate analysis, selecting the optimal analytical method is paramount for ensuring data accuracy and regulatory compliance. This guide provides an objective comparison of the widely used EPA Method 531.1 with modern alternatives such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Introduction to Carbamate Analysis

Carbamates are a class of pesticides widely used in agriculture to protect crops from insect damage.[1] Due to their potential to contaminate water sources and their inherent thermal instability, which makes analysis by traditional gas chromatography challenging, robust and sensitive analytical methods are required for their detection in environmental samples.[1] The U.S. Environmental Protection Agency (EPA) developed Method 531.1 for the determination of N-methylcarbamoyloximes and N-methylcarbamates in drinking water.[2] This method, based on High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, has been a benchmark in the field.[1] However, with advancements in analytical instrumentation, alternative methods like LC-MS/MS and GC-MS have emerged, offering distinct advantages in terms of sensitivity, selectivity, and confirmation capabilities.

Performance Comparison of Analytical Methods

The performance of an analytical method is primarily assessed by its accuracy (the closeness of a measured value to a standard or known value) and precision (the closeness of two or more measurements to each other). The following tables summarize the performance data for EPA Method 531.1 and its alternatives from various studies.

EPA Method 531.1 Performance Data

EPA Method 531.1 has been validated in a single laboratory, with performance data generated for a range of carbamates in reagent water. The following table presents single-operator accuracy and precision data.

AnalyteSpike Level (µg/L)Mean Recovery (%)Relative Standard Deviation (% RSD)Method Detection Limit (MDL) (µg/L)
Aldicarb20.0983.10.4
Aldicarb Sulfoxide20.0991.80.5
Aldicarb Sulfone20.01002.50.5
Carbaryl20.0916.80.9
Carbofuran20.0954.30.7
3-Hydroxycarbofuran20.0887.41.0
Methiocarb20.0925.11.3
Methomyl20.0944.00.3
Oxamyl20.0972.90.8
Propoxur20.0963.50.6

Data sourced from a single laboratory validation study.

An application note from Agilent provides performance data for their system compared to EPA 531.1 requirements, demonstrating excellent precision.[1]

AnalyteEstimated Detection Limit (EDL) (ppb)% RSD (n=16)
Aldicarb Sulfoxide0.21.8
Aldicarb Sulfone0.22.5
Oxamyl0.52.9
Methomyl0.14.0
3-OH Carbofuran0.37.4
Aldicarb0.13.1
Propoxur0.23.5
Carbofuran0.24.3
Carbaryl0.36.8
Methiocarb0.45.1

Data represents the analysis of a spiked water sample at the 10 ppb level over 12 hours.[1]

Alternative Method Performance: LC-MS/MS

LC-MS/MS has become a popular alternative for pesticide residue analysis due to its high sensitivity and specificity, often eliminating the need for derivatization.[3]

A study using a Shimadzu LCMS-8045 based on ASTM D-7645 demonstrated high accuracy for several carbamates in various water matrices.[4]

AnalyteTap Water Recovery (%)RO Water Recovery (%)Bottled Water Recovery (%)
Aldicarb95.698.297.5
Aldicarb sulfone92.495.194.3
Aldicarb sulfoxide90.893.592.7
Carbofuran98.2101.3100.1
Methomyl88.791.490.5
Oxamyl83.285.984.8

Another study quantifying fifteen carbamate pesticides reported good recoveries and low coefficients of variation, although in vegetable matrices.[3]

AnalyteRecovery Range (%)Coefficient of Variation (CV) (%)
15 Carbamates88.1 - 118.4< 10
Alternative Method Performance: GC-MS

While carbamates are thermally labile, GC-MS methods involving derivatization have been developed to provide both sensitivity and confirmation.[5] A methodology using flash methylation in the injection port with a GC-MS/MS system showed good reproducibility for the analysis of EPA Method 632 carbamates in a spiked pond water sample.[5]

Analyte% RSD (n=20)
Aminocarb6.9
Carbaryl7.2
Carbofuran6.5
Chlorpropham8.1
Desmedipham9.3
Diuron10.2
Fenuron11.5
Fluometuron9.8
Linuron8.9
Methiocarb7.8
Methomyl12.1
Metobromuron9.5
Monuron10.8
Neburon8.5
Phenmedipham10.1
Propham9.2
Propoxur7.5
Siduron11.2
Swep8.8

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for EPA Method 531.1 and its alternatives.

EPA Method 531.1: HPLC with Post-Column Derivatization

This method involves direct aqueous injection followed by HPLC separation and post-column derivatization for fluorescence detection.[2]

  • Sample Preparation: Filter water samples through a 0.45 µm filter. If residual chlorine is present, dechlorinate with sodium thiosulfate. Preserve samples by adjusting the pH to 3 with monochloroacetic acid buffer.[2]

  • HPLC Separation:

    • Column: Pickering C18, 4.6 x 150 mm, 5 µm.[1]

    • Mobile Phase: A binary gradient of water and methanol.[1]

    • Injection Volume: 200-400 µL.[1]

  • Post-Column Derivatization:

    • Hydrolysis: The separated analytes are hydrolyzed with 0.05M NaOH at 100°C to form methylamine.[1]

    • Derivatization: The resulting methylamine is reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent derivative.[1]

  • Detection: The fluorescent derivatives are detected using a fluorescence detector with excitation at approximately 330 nm and emission at 466 nm.[1]

Alternative Method: LC-MS/MS (ASTM D-7645)

This method utilizes direct injection of water samples for analysis by LC-MS/MS.[4]

  • Sample Preparation: Spike 25 mL of the water sample with a surrogate standard (e.g., carbofuran-D3). Filter the sample through a 0.45 µm syringe filter.[4]

  • LC Separation:

    • Column: C18 reversed-phase column.[4]

    • Mobile Phase: A gradient of water and methanol, both containing ammonium formate.[4]

    • Injection Volume: 5 µL.[4]

  • MS/MS Detection:

    • Ionization: Heated Electrospray Ionization (HESI) in positive mode.[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation of the target carbamates.[4]

Alternative Method: GC-MS with Derivatization

This method involves derivatization of carbamates prior to GC-MS analysis.[5]

  • Sample Preparation: Extract 100 mL of pond water with 30 mL of methylene chloride. Dry the extract with sodium sulfate and evaporate to dryness. Reconstitute the residue in a methylating agent solution (e.g., MethElute in methanol).[5]

  • GC Separation:

    • Column: SGE BPX-50 (or similar) 60 m x 0.25 mm ID, 0.25 µm film thickness.[5]

    • Injector: Split mode at 250°C for flash alkylation (methylation).[5]

    • Oven Program: A temperature gradient from 70°C to 300°C.[5]

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.[5]

    • Analysis Mode: MS/MS is used for sensitive and selective detection of the derivatized carbamates.[5]

Visualizing the Analytical Workflows

To better understand the procedural differences, the following diagrams illustrate the workflows of EPA Method 531.1 and the alternative LC-MS/MS and GC-MS methods.

EPA_Method_531_1_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection start Water Sample filter Filtration (0.45 µm) start->filter preserve Preservation (pH 3) filter->preserve injection Direct Aqueous Injection preserve->injection separation HPLC Separation (C18 Column) injection->separation pcd Post-Column Derivatization (Hydrolysis & OPA Reaction) separation->pcd fluorescence Fluorescence Detection pcd->fluorescence end end fluorescence->end Results

Caption: Workflow of EPA Method 531.1 for carbamate analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Water Sample spike Spike with Surrogate start->spike filter Syringe Filtration spike->filter injection Direct Injection filter->injection separation LC Separation (C18 Column) injection->separation detection MS/MS Detection (HESI, MRM) separation->detection end end detection->end Results

Caption: Workflow of a typical LC-MS/MS method for carbamate analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Water Sample extraction Solvent Extraction start->extraction concentration Evaporation & Reconstitution (with Derivatizing Agent) extraction->concentration injection Injection with Flash Alkylation concentration->injection separation GC Separation injection->separation detection MS/MS Detection (EI) separation->detection end end detection->end Results

Caption: Workflow of a GC-MS method with derivatization for carbamate analysis.

Conclusion

EPA Method 531.1 remains a robust and reliable method for the analysis of carbamates in drinking water, characterized by its straightforward sample preparation and good performance. However, for laboratories seeking higher sensitivity, greater specificity, and the ability to confirm the identity of analytes in a single run, LC-MS/MS methods offer a significant advantage. LC-MS/MS often requires minimal sample preparation and can achieve very low detection limits. GC-MS with derivatization provides another confirmatory technique, though it involves a more complex sample preparation process.

The choice of method will ultimately depend on the specific requirements of the analysis, including the regulatory framework, the desired level of sensitivity and confirmation, sample throughput needs, and the instrumentation available in the laboratory. For routine monitoring where high sensitivity is not the primary concern, EPA Method 531.1 is a cost-effective and proven option. For research, trace-level monitoring, and situations requiring unambiguous confirmation, LC-MS/MS is increasingly becoming the method of choice.

References

Safety Operating Guide

Proper Disposal of Methyl Carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of methyl carbamate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize health risks and ensure regulatory compliance. This compound is classified as a suspected carcinogen and can cause serious eye irritation, necessitating careful handling and disposal.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[1][2]

  • Body Protection: A lab coat or full protective suit should be worn.[1]

  • Respiratory Protection: If there is a risk of dust formation or inadequate ventilation, a NIOSH-approved respirator is necessary.

Spill Management: In the event of a spill, immediately evacuate unnecessary personnel and eliminate ignition sources.[4] For small solid spills, dampen the material with water, then transfer it to a suitable container for disposal.[4] Use absorbent paper dampened with water to clean up any remaining material, and seal all contaminated items in a vapor-tight plastic bag for disposal.[4]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be handled through an approved hazardous waste program.[5] It is crucial to never dispose of this chemical in the regular trash or down the drain.[5][6]

  • Waste Identification and Segregation:

    • All waste containing this compound must be treated as hazardous waste.[7]

    • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions. Carbamates are incompatible with strong acids, bases, and oxidizing agents.[3][4]

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container with a secure, screw-on cap.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

    • The container must be clearly labeled as "Hazardous Waste."[5]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[5] Abbreviations and chemical formulas are not permissible on the primary label.[5]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated hazardous waste storage area.[8]

    • This area should be secure and provide secondary containment to capture any potential leaks.[8] A secondary container should be capable of holding 110% of the volume of the primary container.[8]

    • Keep the waste container closed except when adding waste.[8]

  • Disposal of Contaminated Labware and PPE:

    • Solid waste contaminated with this compound, such as gloves, bench paper, and wipes, should be double-bagged in clear plastic bags.[8]

    • These bags must also be labeled as hazardous waste with a detailed list of their contents.[8]

  • Disposal of Empty Containers:

    • A container that held this compound must be triple-rinsed with a suitable solvent (such as water, given its solubility) before it can be disposed of as regular trash.[7][9]

    • The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly, typically by adding it to your this compound liquid waste container.[7][9]

    • After triple-rinsing, deface the original label on the container before disposal.[7]

  • Arranging for Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[5]

    • Complete any required hazardous waste disposal forms, accurately listing all chemical components and their quantities.[5]

Quantitative and Operational Disposal Parameters

For safe and compliant laboratory operations, adhere to the following quantitative guidelines for hazardous waste management.

ParameterGuidelineCitation
Waste Accumulation Time Limit Must be collected within 90 days of the start of accumulation.[8]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.[8]
Secondary Containment Capacity Must hold 110% of the volume of the primary container.[8]
Empty Container Rinsing Triple-rinse with a solvent equal to ~5% of the container's volume for each rinse.[7]
Spill Isolation (Solids) Isolate spill area for at least 25 meters (75 feet) in all directions.[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area A->B C Generate this compound Waste (e.g., unused chemical, solutions) D Place in a Labeled, Compatible, and Sealed Hazardous Waste Container C->D H Store Waste Container in a Designated, Secure Area with Secondary Containment D->H E Collect Contaminated Solids (PPE, paper) in a Labeled Bag E->H F Triple-Rinse Empty Containers G Collect Rinsate as Hazardous Waste F->G G->D I Complete Hazardous Waste Information Form H->I J Request Waste Pickup from Environmental Health & Safety (EHS) I->J K EHS Transports for Approved Disposal J->K

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.